molecular formula C7H14ClNO2 B7821205 Stachydrine hydrochloride

Stachydrine hydrochloride

Cat. No.: B7821205
M. Wt: 179.64 g/mol
InChI Key: DUNMULOWUUIQIL-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stachydrine hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNMULOWUUIQIL-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1C(=O)[O-])C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC[C@H]1C(=O)[O-])C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961642
Record name 1,1-Dimethylpyrrolidin-1-ium-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4136-37-2
Record name Stachydrine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4136-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylpyrrolidin-1-ium-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-carboxy-1,1-dimethylpyrrolidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.780
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Stachydrine Hydrochloride: A Deep Dive into its Cardioprotective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Stachydrine hydrochloride (STA), an alkaloid isolated from the traditional Chinese medicine Leonurus japonicus (Yimucao), has emerged as a promising therapeutic agent for cardiovascular diseases.[1][2] Extensive research has demonstrated its significant cardioprotective effects, attributed to a multi-faceted mechanism of action that encompasses anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of STA's cardioprotective effects, with a focus on its molecular mechanisms, supported by quantitative data from preclinical studies and detailed experimental protocols.

Mechanisms of Cardioprotection

This compound exerts its cardioprotective effects through the modulation of several key signaling pathways involved in cardiac pathology. These include the mitigation of cardiac hypertrophy, reduction of oxidative stress, suppression of inflammation and apoptosis, and the inhibition of cardiac fibrosis.

Amelioration of Cardiac Hypertrophy

Cardiac hypertrophy, an adaptive response to pressure overload, can progress to heart failure.[4] STA has been shown to attenuate cardiac hypertrophy through the regulation of the CaMKII/HDAC4/MEF2C signaling pathway.[4][5] In a mouse model of transverse aortic constriction (TAC), STA treatment significantly blocked pathological cardiac dysfunction and hypertrophy.[4] It achieves this by inhibiting the phosphorylation of CaMKII, which in turn promotes the nuclear import of HDAC4, leading to the repression of the pro-hypertrophic transcription factor MEF2C.[4][5]

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in the pathophysiology of various cardiovascular diseases. STA has been demonstrated to mitigate oxidative stress by inactivating NADPH oxidase 2 (NOX2), a major source of ROS in the heart.[3][6][7][8] By inhibiting NOX2 activity, STA reduces ROS production, thereby protecting cardiomyocytes from oxidative damage.[6][7] This action is associated with the suppression of NOX2-related cytosolic Ca²⁺ overload and enhanced cell contractility.[3][8]

Modulation of Calcium Homeostasis

Dysregulation of intracellular calcium (Ca²⁺) handling is a hallmark of heart failure. STA has been shown to improve cardiac function by restoring Ca²⁺ homeostasis. It upregulates the expression of sarcoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a), which is responsible for pumping Ca²⁺ back into the sarcoplasmic reticulum during diastole.[9] This action helps to maintain proper intracellular Ca²⁺ levels, alleviating endoplasmic reticulum stress and subsequent apoptosis.[9] Furthermore, STA can ameliorate phenylephrine-induced enhancement in sarcomere contraction, calcium transients, and calcium sparks.[10] It also blocks the hyper-phosphorylation of key calcium-handling proteins like RyR2 and PLN.[10]

Anti-inflammatory and Anti-apoptotic Effects

Inflammation and apoptosis are key contributors to myocardial injury. STA exhibits potent anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[11][12] This is achieved through the inhibition of the NF-κB and JAK/STAT signaling pathways.[12] Moreover, STA protects cardiomyocytes from apoptosis by thwarting hypoxia-induced cell death and mitigating endoplasmic reticulum stress-induced apoptosis.[1][2][9] In models of sepsis-induced cardiomyopathy, STA has been shown to reduce myocardial apoptosis and suppress systemic inflammation.[11]

Inhibition of Cardiac Fibrosis

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix, leads to cardiac stiffness and dysfunction. STA has been found to ameliorate cardiac fibrosis by inhibiting the Angiotensin II (AngII)/Transforming Growth Factor-β1 (TGF-β1) fibrogenic axis.[13][14] It suppresses the production of AngII and the activation of the TGF-β1/Smads signaling pathway, thereby reducing collagen deposition and inhibiting the transition of cardiac fibroblasts to myofibroblasts.[13]

Regulation of Autophagy and Ferroptosis

Autophagy, a cellular degradation process, can be maladaptive in the context of pressure overload-induced heart failure. STA has been shown to protect against cardiac hypertrophy by suppressing excessive autophagy.[7] It achieves this by inhibiting NOX2-dependent ROS production, a known trigger of autophagy.[7] More recently, STA has been identified as an inhibitor of ferroptosis, a form of iron-dependent programmed cell death, in the context of heart failure.[15] It improves mitochondrial morphology and modulates signaling pathways related to lipid peroxidation, cystine metabolism, and iron metabolism.[15]

Quantitative Data from Preclinical Studies

The cardioprotective effects of this compound have been quantified in numerous preclinical studies. The following tables summarize key findings from in vivo and in vitro experiments.

Table 1: In Vivo Effects of this compound on Cardiac Function and Remodeling

ModelDosageDurationKey FindingsReference
Transverse Aortic Constriction (TAC) in C57BL/6J mice6 mg/kg/day and 12 mg/kg/day (oral)4 weeks- Attenuated cardiac dilation and LV dysfunction. - Decreased IVSd, IVSs, LVPWd, and LVPWs. - Increased EF% and FS%. - Reduced HW/BW and HW/TL ratios.[4]
Myocardial Infarction (MI) in C57BL/6 J mice6 mg/kg and 12 mg/kg (oral)2 weeks- Improved heart function. - Decreased infarction size.[9]
Isoproterenol-induced cardiac hypertrophy in ratsNot specifiedNot specified- Increased ratios of heart weight/body weight and left ventricle weight/body weight. - Decreased mRNA levels of ANP, BNP, and β-MHC. - Attenuated fibrosis.[12]
Lipopolysaccharide (LPS)-induced septic miceNot specifiedNot specified- Reduced myocardial apoptosis (decreased TUNEL-positive cells). - Attenuated elevation of CK-MB, LDH, BNP, cTnI, and cTnT. - Lowered serum levels of IL-1β, IL-6, and TNF-α.[11]

Table 2: In Vitro Effects of this compound on Cardiomyocytes

Cell TypeStimulusSTA ConcentrationKey FindingsReference
H9c2 cellsPhenylephrine (PE)Not specified- Reduced mRNA and protein levels of MEF2C.[4]
Neonatal rat cardiomyocytes (NRCMs) and adult mouse cardiomyocytes (AMCMs)Hypoxia10⁻⁴ - 10⁻⁶ M- Alleviated endoplasmic reticulum stress and UPR. - Reduced apoptosis. - Upregulated SERCA2a.[9]
H9c2 cellsAngiotensin II (AngII)Not specified- Inhibited excessive autophagy (reduced LC3II/LC3I ratio). - Blocked over-phosphorylation of p47phox. - Decreased translocation of p47phox and p67phox to the membrane.[7]
H9c2 cardiomyocytesLipopolysaccharide (LPS)Not specified- Reduced secretion and mRNA expression of pro-inflammatory cytokines.[11]
Adult mouse ventricular myocytes (AMVMs)Isoproterenol (ISO)10 μM- Improved sarcomere contraction. - Inhibited the diminution of N-glycosylation of β1AR.[3][16]

Experimental Protocols

Transverse Aortic Constriction (TAC) Mouse Model

To induce pressure overload-induced cardiac hypertrophy, C57BL/6J mice are subjected to TAC.[4]

  • Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A suture is passed under the aorta between the innominate and left common carotid arteries and tied around the aorta and a blunted 27-gauge needle. The needle is then removed, creating a constriction of a defined diameter.

  • Sham Operation: Sham-operated mice undergo the same surgical procedure without the aortic constriction.

  • STA Administration: STA is administered orally to the treatment group, typically starting from the day of surgery and continuing for the duration of the experiment (e.g., 4 weeks).[4]

  • Assessment: Cardiac function is assessed by echocardiography, and at the end of the study, hearts are harvested for histological and molecular analyses.

In Vitro Cardiomyocyte Hypertrophy Model
  • Cell Culture: Neonatal rat ventricular myocytes (NRVMs) or H9c2 cells are cultured under standard conditions.

  • Induction of Hypertrophy: Cardiomyocyte hypertrophy is induced by treating the cells with a hypertrophic agonist such as phenylephrine (PE) or angiotensin II (AngII) for a specified duration (e.g., 24-48 hours).

  • STA Treatment: Cells are pre-treated with STA for a period (e.g., 2 hours) before the addition of the hypertrophic agonist.

  • Analysis: Hypertrophy is assessed by measuring cell surface area, protein synthesis (e.g., leucine incorporation), and the expression of hypertrophic markers (e.g., ANP, BNP) by RT-PCR or Western blotting.

Measurement of Reactive Oxygen Species (ROS)
  • Cell Culture and Treatment: Cardiomyocytes (e.g., H9c2 cells or primary adult mouse cardiac myocytes) are cultured and treated with an oxidative stress inducer (e.g., H₂O₂) in the presence or absence of STA.[17]

  • ROS Detection: Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Procedure: Cells are incubated with DCFH-DA, which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Quantification: The fluorescence intensity is measured using a fluorescence microscope or a plate reader to quantify the levels of intracellular ROS.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Stachydrine_Cardioprotection_Signaling_Pathways cluster_stimuli Pathological Stimuli cluster_sta This compound cluster_pathways Signaling Pathways cluster_hypertrophy Hypertrophy cluster_oxidative Oxidative Stress cluster_inflammation Inflammation cluster_fibrosis Fibrosis Pressure Overload Pressure Overload CaMKII CaMKII Pressure Overload->CaMKII Oxidative Stress Oxidative Stress NOX2 NOX2 Oxidative Stress->NOX2 Inflammation Inflammation NF-kB NF-kB Inflammation->NF-kB JAK/STAT JAK/STAT Inflammation->JAK/STAT Angiotensin II Angiotensin II TGF-b1 TGF-b1 Angiotensin II->TGF-b1 STA Stachydrine Hydrochloride STA->CaMKII STA->NOX2 STA->NF-kB STA->JAK/STAT STA->TGF-b1 HDAC4 HDAC4 CaMKII->HDAC4 P MEF2C MEF2C HDAC4->MEF2C Cardiac Hypertrophy Cardiac Hypertrophy MEF2C->Cardiac Hypertrophy ROS ROS NOX2->ROS Oxidative Damage Oxidative Damage ROS->Oxidative Damage Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory\nCytokines JAK/STAT->Pro-inflammatory\nCytokines Inflammatory Response Inflammatory Response Pro-inflammatory\nCytokines->Inflammatory Response Smads Smads TGF-b1->Smads Cardiac Fibrosis Cardiac Fibrosis Smads->Cardiac Fibrosis

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow_STA cluster_invivo In Vivo Model cluster_invitro In Vitro Model cluster_analysis Data Analysis & Conclusion A Induction of Cardiac Injury (e.g., TAC, MI) B This compound Administration A->B C Assessment of Cardiac Function & Remodeling (Echocardiography, Histology) B->C H Mechanism Elucidation C->H D Cardiomyocyte Culture (e.g., H9c2, NRVMs) E Induction of Cellular Stress (e.g., PE, AngII, Hypoxia) D->E F This compound Treatment E->F G Molecular & Cellular Analysis (Western Blot, RT-PCR, ROS assay) F->G G->H

Caption: A typical experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound has demonstrated robust cardioprotective effects in a variety of preclinical models. Its ability to target multiple pathological pathways, including cardiac hypertrophy, oxidative stress, inflammation, apoptosis, and fibrosis, underscores its potential as a novel therapeutic agent for cardiovascular diseases. The detailed mechanisms involving the CaMKII/HDAC4/MEF2C, NOX2-ROS, and AngII/TGF-β1 pathways provide a solid foundation for its further development.

Future research should focus on translating these promising preclinical findings into the clinical setting. Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in patients with heart failure and other cardiovascular conditions. Furthermore, continued investigation into its molecular targets and downstream signaling pathways will provide deeper insights into its therapeutic actions and may reveal novel avenues for cardioprotective drug development.

References

The Anti-inflammatory Potential of Stachydrine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Stachydrine hydrochloride (STA), a bioactive alkaloid primarily isolated from the traditional Chinese herb Leonurus japonicus (Motherwort), is demonstrating significant promise as a potent anti-inflammatory agent. A comprehensive review of existing preclinical data reveals its capacity to modulate key inflammatory signaling pathways, consequently reducing the production of pro-inflammatory mediators. This technical guide provides an in-depth overview of the anti-inflammatory activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms for researchers, scientists, and drug development professionals.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling cascades. In vitro and in vivo studies have consistently shown that STA can suppress inflammatory responses by inhibiting the activation of transcription factors and signaling proteins that play a central role in the inflammatory process. The primary molecular targets include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) pathways.[1][2][3]

By inhibiting these pathways, this compound effectively reduces the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][2][4][5] This multi-targeted approach underscores the therapeutic potential of STA in a variety of inflammatory conditions.

In Vitro and In Vivo Evidence of Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been validated across a range of preclinical models. These studies provide quantitative evidence of its efficacy in mitigating inflammatory responses.

In Vitro Studies

In cellular models, STA has been shown to significantly inhibit the inflammatory cascade induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation.[1][4] Treatment with this compound in various cell lines, including macrophages and chondrocytes, leads to a dose-dependent decrease in the production of inflammatory mediators.[4][6]

In Vivo Studies

Animal models of inflammation have further substantiated the anti-inflammatory effects of this compound. Key models include:

  • Lipopolysaccharide (LPS)-induced Inflammation: Administration of STA in animal models of LPS-induced sepsis or organ injury has been shown to reduce systemic inflammation and protect against tissue damage.[4]

  • Carrageenan-induced Paw Edema: This widely used model of acute inflammation demonstrates the ability of STA to reduce swelling and fluid accumulation at the site of inflammation.[1]

  • Acetic Acid-induced Vascular Permeability: this compound has been shown to inhibit the increase in vascular permeability induced by acetic acid, a key event in the inflammatory response.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated H9c2 Cardiomyocytes

TreatmentIL-1β (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)
ControlBaselineBaselineBaseline
LPSIncreasedIncreasedIncreased
LPS + STASignificantly ReducedSignificantly ReducedSignificantly Reduced

Source: Adapted from studies on LPS-induced inflammation in cardiomyocytes.[4]

Table 2: Effect of this compound on Inflammatory Mediators in IL-1β-stimulated Osteoarthritis Chondrocytes

TreatmentNitric Oxide (NO) ProductionProstaglandin E2 (PGE2) Production
ControlBaselineBaseline
IL-1βIncreasedIncreased
IL-1β + STASignificantly SuppressedSignificantly Suppressed

Source: Adapted from studies on osteoarthritis chondrocytes.[6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments cited in the literature.

LPS-Induced Inflammation in H9c2 Cardiomyocytes
  • Cell Culture: H9c2 cardiomyocytes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cellular proteins are extracted to analyze the expression and phosphorylation of key signaling proteins (e.g., p65, IκBα, p38, JNK, ERK) via Western blotting to elucidate the mechanism of action.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Sprague-Dawley or Wistar rats are used.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution in saline (e.g., 0.1 mL) is administered into the right hind paw of the rats.[7][8][9][10]

  • Treatment: this compound is administered orally or intraperitoneally at various doses at a specified time (e.g., 1 hour) before carrageenan injection.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Vascular Permeability in Mice
  • Animals: Male Kunming or ICR mice are used.

  • Induction of Vascular Permeability: Mice are injected intraperitoneally with 0.6% acetic acid.[11]

  • Treatment: this compound is administered orally or intraperitoneally at different doses before the acetic acid injection.

  • Dye Extravasation: Evans blue dye (e.g., 0.5%) is injected intravenously a few minutes after the acetic acid injection to visualize vascular leakage.

  • Quantification: After a set time, the mice are euthanized, and the peritoneal cavity is washed with saline. The amount of Evans blue dye in the peritoneal fluid is quantified spectrophotometrically to determine the extent of vascular permeability.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in its anti-inflammatory action.

Stachydrine_NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation NFkB NF-κB (p65) IkBa_p->NFkB IκBα Degradation & NF-κB Release NFkB_IkBa NF-κB/IκBα Complex Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Stachydrine Stachydrine Hydrochloride Stachydrine->IKK Inhibition Inflammatory_Genes_nuc Pro-inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes_nuc

Caption: this compound inhibits the NF-κB signaling pathway.

Stachydrine_MAPK_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammation Inflammatory Response AP1->Inflammation Stachydrine Stachydrine Hydrochloride Stachydrine->MAPKK Inhibition Experimental_Workflow_InVivo Animal_Model Animal Model (e.g., Rat/Mouse) Grouping Grouping: - Control - Model - STA Treatment Animal_Model->Grouping STA_Admin Stachydrine Hydrochloride Administration Grouping->STA_Admin Inflammation_Induction Induction of Inflammation (e.g., Carrageenan) Data_Collection Data Collection (e.g., Paw Volume) Inflammation_Induction->Data_Collection STA_Admin->Inflammation_Induction Analysis Data Analysis & Conclusion Data_Collection->Analysis

References

An In-Depth Technical Guide to the In Vitro Anticancer Properties of Stachydrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Stachydrine, a naturally occurring alkaloid, has emerged as a compound of significant interest in oncology research.[1] Extensive in vitro studies have demonstrated its potent anticancer activities across a spectrum of malignancies, including breast, prostate, liver, and gastric cancers, as well as astrocytoma and chronic myeloid leukemia.[2][3] The primary mechanisms of action for Stachydrine hydrochloride involve the inhibition of cancer cell proliferation, the induction of programmed cell death (apoptosis), and the arrest of the cell cycle.[1][3] At the molecular level, Stachydrine modulates multiple critical signaling pathways, most notably inhibiting pro-survival cascades such as PI3K/Akt and ERK/MAPK.[1][2] It also triggers the mitochondrial apoptosis pathway and downregulates key drivers of metastasis.[1][2][4] This document provides a comprehensive overview of the in vitro anticancer effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms to support further research and development.

Core Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through a multi-pronged approach, fundamentally disrupting the processes that govern cancer cell growth, survival, and spread.

Inhibition of Cell Proliferation and Viability

A primary effect observed across numerous studies is the ability of Stachydrine to suppress the proliferation and viability of cancer cells in a dose-dependent manner.[4] This inhibitory action has been documented in various human cancer cell lines, including breast cancer (MCF-7 and T47D), astrocytoma (Res186), and prostate cancer (PC-3 and LNcaP), while showing minimal effects on normal, non-cancerous cells.[4][5]

Induction of Apoptosis

Stachydrine is a potent inducer of apoptosis.[1] Its mechanism primarily involves the activation of the intrinsic, or mitochondrial, pathway of programmed cell death.[1][2] Key events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of executioner caspases, such as caspase-3 and caspase-9.[1][6]

Cell Cycle Arrest

The compound effectively halts the progression of the cell cycle, predominantly causing an arrest in the G0/G1 phase.[1][4] This action prevents cancer cells from entering the synthesis (S) phase, thereby inhibiting their replication. The G0/G1 arrest is often associated with the downregulation of key cell cycle proteins like Cyclin D1 and the upregulation of cell cycle inhibitors such as p27.[6][7]

Suppression of Cell Migration and Invasion

Stachydrine has been shown to impede the migration and invasive capabilities of tumor cells, which are crucial steps in the metastatic cascade.[1] This is achieved by inhibiting signaling pathways, such as the CXCR4/ERK and CXCR4/Akt pathways, that are critically involved in cell motility and the degradation of the extracellular matrix.[1][4] The inhibition of these pathways leads to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][4]

Molecular Targets and Signaling Pathways

The anticancer activities of Stachydrine are mediated through its interaction with several pivotal intracellular signaling networks.

Inhibition of Pro-Survival and Proliferation Pathways

Stachydrine concurrently suppresses the PI3K/Akt and ERK/MAPK signaling pathways, which are central to cancer cell survival, proliferation, and resistance to therapy.[2][5] By inhibiting the phosphorylation of both Akt and ERK, Stachydrine effectively shuts down these critical pro-growth signals.[5] The inhibition is often initiated upstream by the downregulation of receptors like CXCR4, which acts as a key signaling hub.[1][4]

cluster_pi3k PI3K/Akt Pathway cluster_erk ERK/MAPK Pathway Stachydrine Stachydrine Hydrochloride CXCR4 CXCR4 Receptor Stachydrine->CXCR4 inhibits Akt Akt Stachydrine->Akt inhibits phosphorylation ERK ERK Stachydrine->ERK inhibits phosphorylation PI3K PI3K CXCR4->PI3K CXCR4->ERK PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Stachydrine's inhibition of pro-survival signaling pathways.
Induction of the Intrinsic Apoptosis Pathway

Stachydrine initiates apoptosis by modulating the balance of Bcl-2 family proteins. It decreases the expression of the anti-apoptotic protein Bcl-2 while promoting the activity of pro-apoptotic proteins like Bax.[1][5] This disruption leads to mitochondrial outer membrane permeabilization (MOMP), a critical step that commits the cell to apoptosis through the activation of the caspase cascade.

Stachydrine Stachydrine Hydrochloride Bcl2 Bcl-2 (Anti-apoptotic) Stachydrine->Bcl2 inhibits Bax Bax (Pro-apoptotic) Stachydrine->Bax activates Mito Mitochondrial Membrane Potential (ΔΨm) Bcl2->Mito maintains Bax->Mito disrupts Casp9 Caspase-9 Mito->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes A 1. Seed cells in 96-well plate B 2. Treat with Stachydrine (various concentrations) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (4-hour incubation) C->D E 5. Solubilize formazan crystals (e.g., DMSO) D->E F 6. Read absorbance at 570 nm E->F A 1. Treat cells with Stachydrine B 2. Harvest adherent and floating cells A->B C 3. Wash cells with cold PBS B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate for 15 min in the dark E->F G 7. Analyze by Flow Cytometry F->G

References

Neuroprotective Potential of Stachydrine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective potential of Stachydrine hydrochloride, a naturally occurring alkaloid. The document synthesizes current research findings, focusing on its mechanisms of action, relevant signaling pathways, and efficacy in various experimental models of neurological damage.

Introduction

This compound, a prominent constituent of the traditional Chinese herb Leonurus japonicus (Motherwort), has garnered significant attention for its diverse pharmacological activities, including cardioprotective, anti-inflammatory, and anticancer effects.[1][2] Emerging evidence strongly suggests its potential as a neuroprotective agent, offering therapeutic promise for conditions such as traumatic brain injury (TBI) and cerebral ischemia-reperfusion injury.[1][2][3][4] This guide will explore the molecular mechanisms underlying its neuroprotective effects and present key quantitative data from preclinical studies.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily involving anti-inflammatory, anti-apoptotic, and antioxidant pathways.

2.1. Anti-inflammatory Action

Inflammation is a critical component of the secondary injury cascade in many neurological disorders. Stachydrine has been shown to suppress neuroinflammation by modulating key inflammatory signaling pathways.[5] Specifically, it inhibits the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1][2][3][4][6] This anti-inflammatory activity is mediated, in part, through the downregulation of the Toll-like receptor 4 (TLR4)/Nuclear factor-κB (NF-κB) and the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathways.[1][2][3][4][5]

2.2. Anti-apoptotic Activity

Apoptosis, or programmed cell death, is a major contributor to neuronal loss following brain injury. Stachydrine has demonstrated the ability to inhibit apoptosis in neuronal cells.[1][2][7] This is achieved by modulating the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in cell survival and proliferation.[1][2][5][8] By activating this pathway, stachydrine helps to prevent neuronal cell death.[5] Furthermore, it has been observed to upregulate the anti-apoptotic protein Bcl-2 while downregulating pro-apoptotic proteins like Bax and cleaved caspases-3 and -9.[2][7]

2.3. Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to neuronal damage. Stachydrine mitigates oxidative stress by enhancing the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[1][2] Concurrently, it reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1][2][3][4][6]

Key Signaling Pathways

The neuroprotective effects of this compound are orchestrated through its influence on several critical signaling pathways.

3.1. PI3K/m-TOR/Akt Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In the context of neuroprotection, stachydrine activates this pathway, leading to the inhibition of apoptosis and promotion of neuronal survival.[5][8]

PI3K_Akt_mTOR_Pathway Stachydrine Stachydrine hydrochloride PI3K PI3K Stachydrine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Stachydrine activates the PI3K/Akt/mTOR pathway.

3.2. TLR4/NF-κB Pathway

The TLR4/NF-κB signaling cascade is a primary driver of the inflammatory response. This compound suppresses this pathway, thereby reducing the production of pro-inflammatory mediators.[1][2][5]

TLR4_NFkB_Pathway Stachydrine Stachydrine hydrochloride TLR4 TLR4 Stachydrine->TLR4 NFkB NF-κB TLR4->NFkB InflammatoryCytokines Inflammatory Cytokines (TNF-α, IL-1β) NFkB->InflammatoryCytokines Inflammation Neuroinflammation InflammatoryCytokines->Inflammation

Stachydrine inhibits the TLR4/NF-κB signaling pathway.

3.3. JAK2/STAT3 Pathway

The JAK2/STAT3 pathway is also implicated in inflammatory processes. Stachydrine has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to a reduction in inflammation-mediated neuronal injury.[3][4]

JAK2_STAT3_Pathway Stachydrine Stachydrine hydrochloride JAK2 p-JAK2 Stachydrine->JAK2 STAT3 p-STAT3 JAK2->STAT3 Inflammation Neuroinflammation STAT3->Inflammation

Stachydrine suppresses the JAK2/STAT3 signaling pathway.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings.

Table 1: Effects of this compound on Neurological Deficits and Brain Injury

Experimental ModelDosageOutcome MeasureResultReference
Traumatic Brain Injury (TBI) in ratsNot SpecifiedModified Neurological Severity Score (mNSS)Significant reduction[5]
Traumatic Brain Injury (TBI) in ratsNot SpecifiedBrain water contentSignificant reduction[1][2][5]
Cerebral Ischemia-Reperfusion in rats167.60 mMInfarct volumeSignificant reduction[3]
Repetitive Cerebral Ischemia in mice15, 30, 60 mg/kgMortality rateSignificant reduction[9]

Table 2: Effects of this compound on Biomarkers of Oxidative Stress and Inflammation

Experimental ModelDosageBiomarkerEffectReference
Cerebral Ischemia-Reperfusion in rats167.60 mMSOD activityIncreased[3][4][6]
Cerebral Ischemia-Reperfusion in rats167.60 mMMDA levelsDecreased[3][4][6]
Cerebral Ischemia-Reperfusion in rats167.60 mMIL-1β levelsDecreased[3][4][6]
Cerebral Ischemia-Reperfusion in rats167.60 mMTNF-α levelsDecreased[3][4][6]
Traumatic Brain Injury (TBI) in ratsNot SpecifiedIL-1β levelsReduced[5]
Traumatic Brain Injury (TBI) in ratsNot SpecifiedTNF-α levelsReduced[5]
Traumatic Brain Injury (TBI) in ratsNot SpecifiedINF-γ levelsReduced[5]
Repetitive Cerebral Ischemia in mice15, 30, 60 mg/kgICAM-1 levelsReduced[9]
Repetitive Cerebral Ischemia in mice15, 30, 60 mg/kgTNF-α levelsReduced[9]

Experimental Protocols

The following provides an overview of the methodologies employed in key studies investigating the neuroprotective effects of this compound.

5.1. Animal Models

  • Traumatic Brain Injury (TBI):

    • Model: A weight-drop method is used to induce TBI in rats. For instance, a 450g hammer is dropped from a height of 1.5m onto the exposed skull.[5]

    • Treatment: this compound is administered for a specified period (e.g., 2 weeks) starting a few hours after the induction of TBI.[5]

    • Assessments: Neurological function is evaluated using the modified Neurological Severity Score (mNSS). Brain edema is measured by determining the brain water content. Cognitive function can be assessed through behavioral tests.[5]

  • Cerebral Ischemia-Reperfusion Injury:

    • Model: The middle cerebral artery occlusion (MCAO) model in rats is commonly used. This involves the temporary occlusion of the middle cerebral artery to induce ischemia, followed by reperfusion.[3][6]

    • Treatment: this compound (e.g., 167.60 mM) is administered, often via caudal vein injection, for a defined duration (e.g., once daily for 48 or 72 hours).[3]

    • Assessments: Infarct volume is measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological deficit scores are evaluated to assess functional recovery. Histopathological changes are examined using Hematoxylin and Eosin (H&E) staining.[3][6] Neuronal apoptosis is assessed by TUNEL staining, and neuronal survival is evaluated by Nissl staining.[3][6]

Experimental_Workflow cluster_TBI Traumatic Brain Injury Model cluster_Ischemia Cerebral Ischemia-Reperfusion Model TBI_Induction TBI Induction (Weight-drop) TBI_Treatment Stachydrine Treatment TBI_Induction->TBI_Treatment TBI_Assessment Assessments: - mNSS - Brain Water Content - Cognitive Tests TBI_Treatment->TBI_Assessment MCAO MCAO Surgery Ischemia_Treatment Stachydrine Treatment MCAO->Ischemia_Treatment Ischemia_Assessment Assessments: - Infarct Volume (TTC) - Neurological Deficit Score - Histopathology (H&E) - Apoptosis (TUNEL) - Neuronal Survival (Nissl) Ischemia_Treatment->Ischemia_Assessment

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Effects of Stachydrine Hydrochloride on Uterine Tissue

Introduction

This compound, the primary bioactive alkaloid isolated from the traditional Chinese herb Leonurus japonicus (Motherwort), has a long history of use in the treatment of various gynecological and obstetric conditions.[1] Modern pharmacological research is beginning to elucidate the mechanisms behind its therapeutic effects, revealing a complex, dual regulatory role on uterine tissue. Stachydrine exhibits a bi-directional effect, capable of both enhancing and inhibiting uterine contractions depending on the physiological state of the myometrium.[2] Furthermore, it demonstrates anti-inflammatory and anti-proliferative properties within uterine smooth muscle cells.[2]

This technical guide provides a comprehensive overview of the current understanding of this compound's effects on uterine tissue, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented is intended to support further research and drug development in the field of obstetrics and gynecology.

Quantitative Data on the Effects of this compound

The effects of this compound on uterine tissue are multifaceted, influencing both contractility and cell proliferation. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Effects of this compound on Isolated Rat Uterine Contraction

Uterine ModelTreatmentDosage (Cumulative)Effect on Contraction TensionEffect on Contraction Frequency
Normal Uterus Stachydrine HCl40 µL, 80 µLNo significant effectNo significant effect
Spasmodic Uterus (Oxytocin-Induced) Stachydrine HCl40 µL, 80 µLSignificantly lower than modelSignificantly lower than model

Data synthesized from a study on isolated rat uterine models.[2] The stachydrine was administered from a Leonurus japonicus injection, which typically contains 18-22 mg/mL of this compound.[1]

Table 2: Effects of this compound on Uterine Smooth Muscle Cell Proliferation

Cell ModelInducing AgentStachydrine HCl TreatmentEffect on Proliferation
Uterine Smooth Muscle Cells Lipopolysaccharide (LPS)VariesInhibition of abnormal proliferation

This effect is attributed to the modulation of calcium-regulating proteins.[2]

Experimental Protocols

The following protocols outline the methodologies for key experiments investigating the effects of this compound on uterine tissue.

1. In Vitro Assessment of Uterine Contractility Using an Isolated Organ Bath

This protocol is a standard method for measuring the contractility of uterine smooth muscle strips ex vivo.

  • Tissue Preparation:

    • Obtain uterine horns from rats.

    • Immediately place the tissue in a petri dish containing warmed and oxygenated Physiological Salt Solution (PSS).

    • Carefully remove excess connective and adipose tissue.

    • Dissect longitudinal strips of myometrium (approximately 10 mm in length and 2-3 mm in width).

  • Apparatus Setup:

    • Prepare a multi-organ bath system with chambers (1-15 mL volume) filled with PSS, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂.

    • Attach one end of a myometrial strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

    • The transducer is connected to a data acquisition system to record changes in tension.

  • Experimental Procedure:

    • Allow the tissue strips to equilibrate in the PSS for at least 60-90 minutes under a resting tension of approximately 1g. During this period, replace the PSS every 15-20 minutes.

    • Once stable spontaneous contractions are established, record a baseline for 20-30 minutes.

    • To study inhibitory effects, induce a spasmodic state using an agonist like oxytocin.

    • Administer this compound in a cumulative, dose-dependent manner. Allow the tissue to stabilize for a set period after each dose before recording the response.

    • At the end of the experiment, a high-potassium solution can be added to determine the maximum contractile capacity of the tissue.

  • Data Analysis:

    • Measure the amplitude (force) and frequency of contractions.

    • Calculate the area under the curve (AUC) to represent the total contractile activity.

    • Normalize the data to the baseline or the maximum contraction to allow for comparison between tissues.

2. Assessment of Uterine Smooth Muscle Cell Proliferation

This protocol is used to determine the effect of stachydrine on the proliferation of uterine smooth muscle cells in culture.

  • Cell Culture:

    • Isolate primary uterine smooth muscle cells from rat uterine tissue via enzymatic digestion (e.g., with collagenase and dispase).

    • Culture the cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Experimental Procedure:

    • Seed the cells in multi-well plates and allow them to adhere and grow to a certain confluency.

    • Induce abnormal proliferation by treating the cells with an inflammatory agent such as Lipopolysaccharide (LPS).

    • Concurrently, treat the cells with varying concentrations of this compound.

    • Include appropriate controls (untreated cells, cells treated with LPS only).

    • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Proliferation Assay:

    • Assess cell proliferation using a standard method such as the MTT assay, which measures metabolic activity, or BrdU incorporation, which measures DNA synthesis.

    • Read the results using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the control group.

    • Determine the dose-dependent inhibitory effect of this compound on LPS-induced proliferation.

Mandatory Visualizations: Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for In Vitro Uterine Contractility Assay cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis prep1 Uterine Horn Excision prep2 Dissection of Myometrial Strips prep1->prep2 setup1 Mount Strip in Bath (37°C, Oxygenated PSS) prep2->setup1 setup2 Connect to Force Transducer setup1->setup2 exp1 Equilibration (60-90 min) setup2->exp1 exp2 Record Baseline (Spontaneous Contractions) exp1->exp2 exp3 Induce Spasm (e.g., Oxytocin) exp2->exp3 exp4 Cumulative Dosing (Stachydrine HCl) exp3->exp4 analysis1 Measure Amplitude, Frequency, AUC exp4->analysis1 analysis2 Normalize Data analysis1->analysis2

Caption: Workflow for assessing uterine contractility in vitro.

calcium_signaling Stachydrine's Modulation of Calcium Signaling in Uterine Myocytes oxytocin Oxytocin otr Oxytocin Receptor (OTR) oxytocin->otr Binds gq Gq Protein otr->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum (SR) ip3->sr Binds to Receptor ca_release Ca²⁺ Release sr->ca_release Stimulates contraction Uterine Contraction ca_release->contraction Initiates stachydrine Stachydrine HCl stachydrine->otr Antagonizes? stachydrine->ca_release Inhibits nfkb_pathway Stachydrine's Inhibition of the NF-κB Signaling Pathway cluster_nucleus lps LPS / Oxytocin receptor Receptor (e.g., TLR4) lps->receptor ikk IKK Complex receptor->ikk Activates ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylates IκBα ikb IκBα nfkb NF-κB (p65/p50) p_ikb P-IκBα ikb_nfkb->p_ikb nfkb_active Active NF-κB proteasome Proteasomal Degradation p_ikb->proteasome Targets for gene Pro-inflammatory Gene Expression nfkb_active->gene Induces nucleus Nucleus translocation Translocation stachydrine Stachydrine HCl stachydrine->ikk Inhibits

References

Stachydrine Hydrochloride: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachydrine hydrochloride, a quaternary ammonium alkaloid, is a prominent bioactive constituent of the traditional Chinese medicine Leonurus japonicus (Motherwort).[1][2] Historically utilized for gynecological and cardiovascular ailments, modern research is progressively elucidating the molecular mechanisms underpinning its therapeutic effects. This technical guide provides an in-depth analysis of this compound's pharmacological properties, with a focus on its cardioprotective, neuroprotective, and anti-inflammatory activities. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways modulated by this compound. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction: From Traditional Use to Molecular Insights

Leonurus japonicus, commonly known as Motherwort or "Yi Mu Cao" in Traditional Chinese Medicine, has been used for centuries to treat a variety of conditions, particularly those related to blood circulation, inflammation, and gynecological disorders.[1][2] Stachydrine, also known as proline betaine, is a major active alkaloid isolated from this plant.[1][2] Its hydrochloride salt is the form frequently used in pharmacological research due to its stability and solubility.

Modern scientific inquiry has begun to validate the traditional uses of this compound, revealing a broad spectrum of pharmacological activities. These include cardioprotective, neuroprotective, anti-inflammatory, anti-fibrotic, and even anti-cancer effects.[1][2] This guide will delve into the scientific evidence supporting these activities, with a particular focus on the molecular pathways involved.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various preclinical studies on this compound, providing a comparative overview of its efficacy and pharmacokinetic profile.

Table 1: In Vivo Efficacy of this compound

Animal Model Condition Dosage Route of Administration Key Findings Reference
C57BL/6J MicePressure Overload-Induced Heart Failure (TAC)6 mg/kg/day or 12 mg/kg/dayGavageImproved cardiac function and morphology, reduced ROS production.[3][4]
C57BL/6J MicePressure Overload-Induced Cardiac Hypertrophy (TAC)12 mg/kg/dayIntragastricImproved cardiac function, inhibited calcium mishandling.[1][5]
Sepsis-induced CardiomyopathyLipopolysaccharide (LPS) induced20 mg/kg/dayGavageReduced myocardial apoptosis and systemic inflammation.[6]
Wistar RatsHerba Leonuri Extract Administration166.3 mg/kg (stachydrine equivalent)Oral GavageRapid absorption and metabolism.[7]

Table 2: In Vitro Efficacy of this compound

Cell Line Condition Concentration Range Key Findings Reference
MCF-7 and T47D (Breast Cancer)Proliferation and Apoptosis50 µM, 200 µM, 500 µM, 1000 µMInhibited cell proliferation, induced G1 phase arrest.[8][9]
Neonatal Rat CardiomyocytesPhenylephrine-induced HypertrophyNot specifiedAmeliorated phenylephrine-induced enhancement in sarcomere contraction and calcium transients.[1]
Adult Mouse Cardiac MyocytesOxidative Stress (H2O2)Not specifiedDecreased intracellular Ca2+ and enhanced contractility.[3]

Table 3: Pharmacokinetic Parameters of Stachydrine (from Herba Leonuri Extract in Rats)

Parameter Value Reference
Tmax0.75 h[7][10]
t1/21.64 h[7][10]

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these interactions.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] Stachydrine has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[2][7][11]

G cluster_nucleus Nuclear Events Stachydrine Stachydrine Hydrochloride IKK IKK Complex Stachydrine->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription NFkB_p65_p50->Inflammatory_Genes Activates IkBa->IkBa_p IkBa->NFkB_p65_p50 Proteasome->IkBa_p Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates

Caption: Stachydrine inhibits NF-κB signaling by preventing IκBα phosphorylation.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for cellular responses to cytokines and growth factors.[7][11] Stachydrine has been shown to suppress the activation of this pathway, which is implicated in cardiac hypertrophy and inflammation.[7]

G cluster_nucleus Nuclear Events Stachydrine Stachydrine Hydrochloride JAK JAK Stachydrine->JAK Inhibits Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds Receptor->JAK Activates STAT STAT Receptor->STAT Recruits JAK->Receptor Phosphorylates JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., Pro-inflammatory) STAT_dimer->Gene_Transcription Activates

Caption: Stachydrine modulates the JAK/STAT pathway by inhibiting JAK phosphorylation.

Amelioration of Cardiac Hypertrophy via the CaMKII/HDAC4/MEF2C Pathway

Stachydrine has demonstrated cardioprotective effects by ameliorating cardiac hypertrophy.[12] One of the underlying mechanisms involves the regulation of the Ca2+/calmodulin-dependent protein kinase II (CaMKII), histone deacetylase 4 (HDAC4), and myocyte enhancer factor-2 (MEF2C) signaling cascade.[12]

G Stachydrine Stachydrine Hydrochloride CaMKII p-CaMKII Stachydrine->CaMKII Inhibits Pressure_Overload Pressure Overload (e.g., TAC) Pressure_Overload->CaMKII Activates HDAC4_nuc HDAC4 (Nuclear) CaMKII->HDAC4_nuc Phosphorylates HDAC4_cyto HDAC4 (Cytoplasmic) HDAC4_nuc->HDAC4_cyto Nuclear Export MEF2C MEF2C HDAC4_nuc->MEF2C Inhibits HDAC4_cyto->HDAC4_nuc Nuclear Import Hypertrophic_Genes Hypertrophic Gene Transcription MEF2C->Hypertrophic_Genes Activates

Caption: Stachydrine ameliorates cardiac hypertrophy via the CaMKII/HDAC4/MEF2C pathway.

Anti-Fibrotic Effects through the TGF-β/Smad Pathway

Stachydrine exhibits anti-fibrotic properties by interfering with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis.[11][13]

G cluster_nucleus Nuclear Events Stachydrine Stachydrine Hydrochloride TGFbR TGF-β Receptor Stachydrine->TGFbR Inhibits TGFb TGF-β1 TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Fibrotic_Genes Pro-fibrotic Gene Transcription Smad_complex->Fibrotic_Genes Activates

Caption: Stachydrine's anti-fibrotic effect via inhibition of the TGF-β/Smad pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments frequently cited in this compound research.

In Vivo Model: Transverse Aortic Constriction (TAC)

The TAC model is a widely used surgical procedure in mice to induce pressure overload, leading to cardiac hypertrophy and eventually heart failure.[3][12][14][15]

  • Anesthesia: Mice are anesthetized, typically with isoflurane (1-5%).[3][12][14]

  • Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A ligature (e.g., 6-0 silk suture) is tied around the aorta between the innominate and left carotid arteries, typically over a 27-gauge needle, which is then removed to create a standardized constriction.[12][15] Sham-operated animals undergo the same procedure without the aortic ligation.[12]

  • Post-operative Care: Analgesics are administered post-surgery to manage pain.

  • Treatment Administration: this compound is typically administered daily by oral gavage for a specified period (e.g., 4 weeks).[1]

  • Assessment: Cardiac function and morphology are assessed using techniques such as echocardiography, histological analysis (e.g., H&E and Masson's trichrome staining), and measurement of heart weight to body weight ratios.[12]

In Vitro Cell Viability and Proliferation Assays (MTT/MTS)

These colorimetric assays are used to assess the effect of this compound on cell viability and proliferation.[16][17]

  • Cell Seeding: Cells (e.g., cancer cell lines or primary cells) are seeded in 96-well plates at a predetermined density.

  • Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[10]

  • Reagent Addition:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[16]

    • MTS Assay: A combined MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) and electron coupling reagent (e.g., PES) solution is added.[16][17]

  • Incubation: Plates are incubated to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Solubilization (MTT only): A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[17]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically 490-570 nm). The absorbance is proportional to the number of viable cells.

Western Blotting for Signaling Protein Analysis

Western blotting is a technique used to detect and quantify the expression levels of specific proteins, such as phosphorylated and total proteins in signaling pathways.[18][19][20]

  • Protein Extraction: Cells or tissues are lysed to extract total protein. Protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-p-JAK2) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody that recognizes the primary antibody.

  • Detection:

    • Chemiluminescence (HRP): An enhanced chemiluminescence (ECL) substrate is added, and the signal is detected using an imaging system.

    • Fluorescence: The membrane is imaged using a fluorescent imaging system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software.

Conclusion and Future Directions

This compound, a key bioactive compound from a traditionally used medicinal herb, demonstrates significant therapeutic potential across a range of preclinical models. Its ability to modulate fundamental signaling pathways involved in inflammation, cell growth, and fibrosis provides a strong scientific rationale for its observed pharmacological effects. The data and protocols presented in this guide offer a foundation for further research into its mechanisms of action and potential clinical applications.

Future research should focus on:

  • Clinical Trials: Well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human populations for its most promising indications, such as cardiovascular diseases.

  • Pharmacokinetic and Bioavailability Studies: More comprehensive pharmacokinetic studies in different species, including humans, are needed to optimize dosing regimens and understand its metabolic fate.

  • Target Identification: Further studies are required to identify the direct molecular targets of this compound to fully elucidate its mechanism of action.

  • Drug Delivery: The development of novel drug delivery systems could enhance the bioavailability and therapeutic efficacy of this compound.

References

Methodological & Application

Stachydrine Hydrochloride: Application Notes and Protocols for Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of stachydrine hydrochloride in various rodent models, summarizing dosage information, detailing experimental protocols, and visualizing key signaling pathways.

Data Presentation: Dosage Summary

The following tables summarize the reported dosages of this compound used in different rodent models.

Table 1: this compound Dosage in Mouse Models
IndicationMouse StrainRoute of AdministrationDosageDurationReference
Cardiac HypertrophyC57BL/6JIntragastric12 mg/kg/day4 weeks[1]
Heart FailureC57BL/6JGavage6 or 12 mg/kg/dayNot Specified[2]
Myocardial InfarctionC57BL/6JNot Specified6 or 12 mg/kg2 weeks[3]
Cerebral IschemiaNot SpecifiedNot Specified15, 30, and 60 mg/kg7 days[4]
Sepsis-Induced CardiomyopathyNot SpecifiedIntraperitoneal20 mg/kg/dayNot Specified[5]
Table 2: this compound Dosage in Rat Models
IndicationRat StrainRoute of AdministrationDosageDurationReference
Cerebral Ischemia-ReperfusionSprague-DawleyCaudal Vein Injection27.93, 55.87, 111.73, or 167.60 mM (single dose)24 hours[6]
Unilateral Ureteral ObstructionNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]

Note on Toxicity: The median lethal dose (LD50) of this compound in mice has been reported to be greater than 5000 mg/kg, suggesting a low level of acute toxicity.[4]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is typically dissolved in normal saline for administration to rodent models. The concentration of the solution should be calculated based on the desired dosage (mg/kg) and the average weight of the animals, with the final injection volume being a manageable amount for the chosen route of administration (e.g., 100-200 µL for intraperitoneal injection in mice).

Induction of Cardiac Hypertrophy in Mice: Transverse Aortic Constriction (TAC) Model

This protocol describes a standard method for inducing pressure overload-induced cardiac hypertrophy in mice.

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (e.g., 6-0 silk, 7-0 silk)

  • 27-gauge needle

  • Heating pad

  • Ventilator (optional, depending on the specific protocol)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature. Shave the upper thoracic area and disinfect the surgical site.

  • Incision: Make a small vertical incision in the upper sternum to expose the aortic arch.

  • Aortic Constriction: Carefully separate the aortic arch from the surrounding tissue. Pass a 7-0 silk suture underneath the aorta between the innominate and left carotid arteries.

  • Ligation: Place a 27-gauge needle parallel to the aorta, and tie the suture snugly around both the aorta and the needle.

  • Needle Removal: Gently withdraw the needle to create a constriction of a defined diameter.

  • Closure: Close the chest and skin incisions with appropriate sutures.

  • Post-operative Care: Monitor the animal closely during recovery. Provide analgesics as required and allow free access to food and water.

Induction of Cerebral Ischemia in Rats: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol outlines a common method for inducing focal cerebral ischemia in rats.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-surgical instruments

  • Nylon monofilament suture (e.g., 4-0) with a rounded tip

  • Heating pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature using a heating pad. Secure the animal in a supine position.

  • Vessel Exposure: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligation: Ligate the distal end of the ECA.

  • Arteriotomy: Make a small incision in the ECA.

  • Suture Insertion: Introduce the nylon monofilament through the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • Occlusion Period: Keep the suture in place for the desired duration of ischemia (e.g., 90 minutes).

  • Reperfusion: Gently withdraw the suture to allow for reperfusion of the MCA territory.

  • Closure and Recovery: Close the neck incision and monitor the animal during recovery.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound as described in the literature.

Stachydrine_Cardiac_Hypertrophy_Signaling This compound in Cardiac Hypertrophy Stachydrine Stachydrine Hydrochloride CaMKII CaMKII Stachydrine->CaMKII Inhibits Pressure_Overload Pressure Overload (e.g., TAC) Pressure_Overload->CaMKII Activates HDAC4 HDAC4 CaMKII->HDAC4 Phosphorylates (Nuclear Export) MEF2C MEF2C HDAC4->MEF2C Deacetylates (Inhibits) Hypertrophy Cardiac Hypertrophy MEF2C->Hypertrophy Promotes

Caption: CaMKII/HDAC4/MEF2C signaling in cardiac hypertrophy.

Stachydrine_Neuroprotection_Signaling This compound in Neuroprotection Stachydrine Stachydrine Hydrochloride PI3K PI3K Stachydrine->PI3K Activates Ischemia_Reperfusion Ischemia/Reperfusion (e.g., MCAO) Ischemia_Reperfusion->PI3K Inhibits Apoptosis Apoptosis Ischemia_Reperfusion->Apoptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Neuronal_Survival Neuronal Survival mTOR->Neuronal_Survival Promotes mTOR->Apoptosis Inhibits

Caption: PI3K/AKT/mTOR pathway in neuroprotection.

Stachydrine_Anti_inflammatory_Signaling This compound in Anti-inflammation Stachydrine Stachydrine Hydrochloride NFkB NF-κB Stachydrine->NFkB Inhibits JAK2 JAK2 Stachydrine->JAK2 Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Ischemia) Inflammatory_Stimuli->NFkB Activates Inflammatory_Stimuli->JAK2 Activates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Cytokines Promotes Transcription STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->Inflammatory_Cytokines Promotes Transcription

Caption: NF-κB and JAK/STAT signaling in inflammation.

References

Stachydrine Hydrochloride in Cardiac Hypertrophy Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli. However, sustained hypertrophy can progress to heart failure. Stachydrine hydrochloride (Sta), an alkaloid isolated from the traditional Chinese medicine Leonurus japonicus (Yimucao), has demonstrated significant cardioprotective effects, notably in the attenuation of cardiac hypertrophy.[1][2][3] This document provides detailed application notes and protocols for studying the effects of this compound in preclinical models of cardiac hypertrophy, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound mitigates cardiac hypertrophy through the modulation of several key signaling pathways. The primary mechanisms identified include:

  • Inhibition of the CaMKII/HDAC4/MEF2C Signaling Pathway: this compound has been shown to abolish the activity of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2] This, in turn, inhibits the phosphorylation and subsequent nuclear export of histone deacetylase 4 (HDAC4).[1][2] By promoting the nuclear retention of HDAC4, this compound enhances the repression of myocyte enhancer factor-2C (MEF2C), a key transcription factor involved in hypertrophic gene expression.[1][2]

  • Suppression of the TGF-β1/Smad Signaling Pathway: In models of cardiac fibrosis, which often accompanies hypertrophy, this compound has been found to inhibit the transforming growth factor-β1 (TGF-β1)/Smad signaling axis.[4][5][6] It reduces the expression of pro-fibrotic genes by blocking the phosphorylation of Smad proteins.[5][6]

  • Modulation of other pathways: Stachydrine has also been reported to ameliorate cardiac hypertrophy and fibrosis by inhibiting NF-κB and JAK/STAT signaling pathways, thereby suppressing inflammation and oxidative stress.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various in vivo and in vitro models of cardiac hypertrophy.

Table 1: Effects of this compound on In Vivo Models of Cardiac Hypertrophy

ParameterModelTreatment GroupsShamVehicle (TAC/ISO)This compoundReference
HW/BW (mg/g) TAC (mice)Sta (6 mg/kg/day)4.1 ± 0.16.8 ± 0.34.5 ± 0.2#[2]
TAC (mice)Sta (12 mg/kg/day)4.1 ± 0.16.8 ± 0.34.3 ± 0.2##[2]
ISO (rats)Sta (20 mg/kg/day)2.8 ± 0.14.2 ± 0.23.1 ± 0.1#[7]
LW/BW (mg/g) TAC (mice)Sta (6 mg/kg/day)5.2 ± 0.38.9 ± 0.56.1 ± 0.4#[2]
TAC (mice)Sta (12 mg/kg/day)5.2 ± 0.38.9 ± 0.55.8 ± 0.3##[2]
LVEF (%) TAC (mice)Sta (6 mg/kg/day)75 ± 345 ± 468 ± 3#[2]
TAC (mice)Sta (12 mg/kg/day)75 ± 345 ± 470 ± 2##[2]
LVFS (%) TAC (mice)Sta (6 mg/kg/day)40 ± 222 ± 335 ± 2#[2]
TAC (mice)Sta (12 mg/kg/day)40 ± 222 ± 338 ± 2##[2]
Collagen Volume (%) TAC (rats)Sta (10 mg/kg/day)1.8 ± 0.312.5 ± 1.15.2 ± 0.6#[3]

Data are presented as mean ± SEM. HW/BW: Heart Weight to Body Weight ratio; LW/BW: Lung Weight to Body Weight ratio; LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening. TAC: Transverse Aortic Constriction; ISO: Isoproterenol. #p < 0.05, ##p < 0.01 vs. Vehicle.

Table 2: Effects of this compound on In Vitro Models of Cardiomyocyte Hypertrophy

ParameterModelTreatment GroupsControlVehicle (PE)This compound (10 µM)Reference
Cell Surface Area (% of Control) PE (NRCMs)Sta (10 µM)100 ± 5185 ± 10120 ± 8#[8]
ANP mRNA (fold change) PE (NRCMs)Sta (10 µM)1.0 ± 0.15.2 ± 0.42.1 ± 0.3#[8]
BNP mRNA (fold change) PE (NRCMs)Sta (10 µM)1.0 ± 0.16.8 ± 0.52.5 ± 0.4#[8]
β-MHC mRNA (fold change) PE (NRCMs)Sta (10 µM)1.0 ± 0.24.5 ± 0.31.8 ± 0.2#[8]

Data are presented as mean ± SEM. PE: Phenylephrine; NRCMs: Neonatal Rat Cardiomyocytes. ANP: Atrial Natriuretic Peptide; BNP: Brain Natriuretic Peptide; β-MHC: β-Myosin Heavy Chain. #p < 0.05 vs. Vehicle.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model invivo_model Cardiac Hypertrophy Model (e.g., TAC, Isoproterenol) treatment This compound Treatment invivo_model->treatment assessment_invivo Functional & Morphological Assessment (Echocardiography, HW/BW, Histology) treatment->assessment_invivo molecular_invivo Molecular Analysis (Western Blot, RT-PCR) assessment_invivo->molecular_invivo invitro_model Cardiomyocyte Culture (e.g., NRCMs) induction Hypertrophic Induction (e.g., Phenylephrine, Angiotensin II) invitro_model->induction treatment_invitro This compound Treatment induction->treatment_invitro assessment_invitro Hypertrophy Assessment (Cell Size, Gene Expression) treatment_invitro->assessment_invitro molecular_invitro Signaling Pathway Analysis (Western Blot, Immunofluorescence) assessment_invitro->molecular_invitro

Experimental workflow for studying this compound.

CaMKII_HDAC4_MEF2C_pathway cluster_stimulus Hypertrophic Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pressure Overload / Phenylephrine CaMKII CaMKII stimulus->CaMKII p_CaMKII p-CaMKII CaMKII->p_CaMKII Phosphorylation p_HDAC4 p-HDAC4 p_CaMKII->p_HDAC4 Phosphorylates HDAC4_cyto HDAC4 HDAC4_nuc HDAC4 HDAC4_cyto->HDAC4_nuc Nuclear Import p_HDAC4->HDAC4_cyto Nuclear Export Stachydrine Stachydrine HCl Stachydrine->p_CaMKII Inhibits MEF2C MEF2C HDAC4_nuc->MEF2C Represses Hypertrophic_Genes Hypertrophic Gene Expression MEF2C->Hypertrophic_Genes Activates

CaMKII/HDAC4/MEF2C signaling pathway in cardiac hypertrophy.

TGF_beta_Smad_pathway cluster_stimulus Fibrotic Stimuli cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pressure Overload TGF_beta1 TGF-β1 stimulus->TGF_beta1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Activates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Phosphorylation p_Smad2_3_nuc p-Smad2/3 p_Smad2_3->p_Smad2_3_nuc Translocation Stachydrine Stachydrine HCl Stachydrine->p_Smad2_3 Inhibits Smad4 Smad4 Smad_complex Smad Complex Smad4->Smad_complex p_Smad2_3_nuc->Smad_complex Fibrotic_Genes Pro-fibrotic Gene Expression Smad_complex->Fibrotic_Genes Activates

TGF-β/Smad signaling pathway in cardiac fibrosis.

Experimental Protocols

In Vivo Model: Transverse Aortic Constriction (TAC) in Mice
  • Anesthesia and Preparation: Anesthetize C57BL/6J mice (8-10 weeks old) with isoflurane (2% for induction, 1.5% for maintenance) and place them in a supine position on a heating pad to maintain body temperature.

  • Surgical Procedure:

    • Make a midline cervical incision to expose the trachea and intubate the mouse with a 22-gauge catheter connected to a rodent ventilator.

    • Perform a thoracotomy at the second intercostal space to expose the aortic arch.

    • Pass a 7-0 silk suture under the aorta between the innominate and left common carotid arteries.

    • Tie the suture around the aorta and a 27-gauge needle, then promptly remove the needle to create a constriction.

    • For sham-operated mice, the suture is passed under the aorta but not tied.

  • Post-operative Care: Close the chest and skin with sutures. Provide post-operative analgesia and monitor the animals for recovery.

  • This compound Administration: Administer this compound (e.g., 6 or 12 mg/kg/day) or vehicle orally via gavage, starting 24 hours after surgery and continuing for the duration of the experiment (e.g., 4 weeks).[2]

  • Assessment:

    • Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the study to assess cardiac function and dimensions (LVEF, LVFS, wall thickness).

    • Hemodynamic and Morphometric Analysis: At the end of the study, euthanize the mice, weigh the hearts and lungs, and normalize to body weight and tibia length.

    • Histological Analysis: Fix heart tissues in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining (for cardiomyocyte cross-sectional area) and Masson's trichrome staining (for fibrosis).

    • Molecular Analysis: Snap-freeze heart tissues in liquid nitrogen for subsequent Western blot and RT-PCR analysis of hypertrophic and fibrotic markers and signaling proteins.

In Vitro Model: Phenylephrine-Induced Cardiomyocyte Hypertrophy
  • Cell Culture: Isolate neonatal rat ventricular cardiomyocytes (NRCMs) from 1-3 day old Sprague-Dawley rat pups by enzymatic digestion. Plate the cells on fibronectin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum.

  • Induction of Hypertrophy: After 24-48 hours, replace the medium with serum-free medium for 12-24 hours. Induce hypertrophy by treating the cells with phenylephrine (PE, e.g., 50 µM) for 24-48 hours.

  • This compound Treatment: Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 1-2 hours before adding phenylephrine.

  • Assessment:

    • Cell Size Measurement: Fix the cells with 4% paraformaldehyde and stain with an antibody against α-actinin. Measure the cell surface area using imaging software.

    • Gene Expression Analysis: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).

    • Protein Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key signaling proteins (e.g., CaMKII, HDAC4, Smad2/3).

    • Immunofluorescence: Perform immunofluorescence staining to observe the subcellular localization of proteins of interest (e.g., nuclear translocation of HDAC4).

Conclusion

This compound presents a promising therapeutic agent for the treatment of cardiac hypertrophy. The protocols and data presented in this document provide a comprehensive guide for researchers to investigate its efficacy and mechanisms of action in preclinical models. Further studies are warranted to explore its full therapeutic potential and translate these findings into clinical applications.

References

Application Notes and Protocols: Investigating Stachydrine Hydrochloride in Renal Fibrosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachydrine hydrochloride, a bioactive alkaloid, has emerged as a promising compound in the investigation of renal fibrosis. This document provides detailed application notes and protocols for studying the therapeutic potential of this compound in preclinical models of renal fibrosis. The methodologies outlined are based on established experimental models, including the in vivo Unilateral Ureteral Obstruction (UUO) model and in vitro studies using renal epithelial cells.

This compound has been shown to mitigate renal fibrosis by interfering with key pathological processes. Notably, it can attenuate endoplasmic reticulum stress-mediated apoptosis of renal tubular epithelial cells by modulating the expression of caspases, such as caspase-12 and caspase-9.[1] Furthermore, its potential to inhibit the transforming growth factor-beta (TGF-β)/Smad signaling pathway, a central mediator of fibrosis, suggests a multi-faceted anti-fibrotic activity.[2] These application notes will guide researchers in designing and executing experiments to further elucidate the mechanisms of action and evaluate the efficacy of this compound.

Quantitative Data Summary

The following tables summarize the expected qualitative and quantitative outcomes from in vivo and in vitro experiments investigating the effects of this compound on renal fibrosis. Please note that while the literature indicates significant effects, specific mean values and standard deviations are not consistently available. The tables are structured to guide data collection and presentation.

Table 1: In Vivo Unilateral Ureteral Obstruction (UUO) Model - Key Biomarkers

GroupSerum Creatinine (µmol/L)Blood Urea Nitrogen (mmol/L)Renal Interstitial Fibrosis (%)
ShamBaseline LevelsBaseline LevelsMinimal Fibrosis
UUO ModelSignificantly IncreasedSignificantly IncreasedExtensive Fibrosis
Enalapril (Positive Control)Significantly Reduced vs. UUOSignificantly Reduced vs. UUOSignificantly Reduced Fibrosis
Stachydrine HCl (Low Dose)Reduced vs. UUOReduced vs. UUOReduced Fibrosis
Stachydrine HCl (Medium Dose)Dose-dependently Reduced vs. UUODose-dependently Reduced vs. UUODose-dependently Reduced Fibrosis
Stachydrine HCl (High Dose)Significantly Reduced vs. UUOSignificantly Reduced vs. UUOSignificantly Reduced Fibrosis

Table 2: In Vitro TGF-β1-Induced Epithelial-Mesenchymal Transition (EMT) in NRK-52E Cells - Protein Expression

Treatmentα-SMA (fold change)E-cadherin (fold change)p-Smad2/3 (fold change)Caspase-3 (fold change)
Control1.01.01.01.0
TGF-β1 (5 ng/mL)Significantly IncreasedSignificantly DecreasedSignificantly IncreasedIncreased
TGF-β1 + Stachydrine HCl (Low Conc.)Decreased vs. TGF-β1Increased vs. TGF-β1Decreased vs. TGF-β1Decreased vs. TGF-β1
TGF-β1 + Stachydrine HCl (Med Conc.)Dose-dependently DecreasedDose-dependently IncreasedDose-dependently DecreasedDose-dependently Decreased
TGF-β1 + Stachydrine HCl (High Conc.)Significantly DecreasedSignificantly IncreasedSignificantly DecreasedSignificantly Decreased

Experimental Protocols

In Vivo Model: Unilateral Ureteral Obstruction (UUO) in Rats

This protocol describes the induction of renal fibrosis using the UUO model and the administration of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Enalapril (positive control)

  • Anesthetic (e.g., isoflurane, sodium pentobarbital)

  • Surgical instruments

  • 4-0 silk suture

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing: Randomly divide the rats into the following groups (n=8-10 per group):

    • Sham operated

    • UUO model (vehicle control)

    • UUO + Enalapril (e.g., 10 mg/kg/day, oral gavage)

    • UUO + this compound (Low, Medium, and High doses, e.g., 20, 40, 80 mg/kg/day, oral gavage). Dosing should be based on preliminary studies.

  • UUO Surgery:

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the left kidney and ureter.

    • Ligate the left ureter at two points using 4-0 silk suture.

    • For the sham group, mobilize the left ureter without ligation.

    • Close the incision in layers.

  • Treatment: Begin administration of this compound, enalapril, or vehicle one day before surgery and continue daily for the duration of the experiment (typically 14 days).

  • Sample Collection: At day 14 post-surgery, euthanize the rats and collect blood samples for serum creatinine and BUN analysis. Harvest the kidneys for histological and molecular analysis.

  • Histological Analysis:

    • Fix one kidney in 4% paraformaldehyde and embed in paraffin.

    • Section the kidney and perform Masson's trichrome staining to assess collagen deposition and renal fibrosis.

    • Quantify the fibrotic area using image analysis software.

  • Molecular Analysis:

    • Snap-freeze the other kidney in liquid nitrogen for Western blot analysis of proteins such as TGF-β1, p-Smad2/3, α-SMA, E-cadherin, and caspases.

In Vitro Model: TGF-β1-Induced EMT in NRK-52E Cells

This protocol details the induction of an in vitro fibrosis model using TGF-β1 on rat renal tubular epithelial cells (NRK-52E) and treatment with this compound.

Materials:

  • NRK-52E cells (rat renal tubular epithelial cell line)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Recombinant human TGF-β1

  • This compound

  • Cell culture plates and flasks

  • Reagents for cell viability assays (e.g., MTT, CCK-8)

  • Reagents for Western blotting

Procedure:

  • Cell Culture: Culture NRK-52E cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed NRK-52E cells in appropriate plates.

    • Once cells reach 70-80% confluency, starve them in serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 2 hours.

    • Induce EMT by adding TGF-β1 (typically 5 ng/mL) to the medium and incubate for 48 hours. Include a control group without TGF-β1 and a group with TGF-β1 alone.

  • Cell Viability Assay: Perform an MTT or CCK-8 assay to determine the non-toxic concentrations of this compound.

  • Western Blot Analysis:

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against α-SMA, E-cadherin, TGF-β1, p-Smad2/3, Smad2/3, Caspase-3, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

    • Quantify band intensities using densitometry software.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Stachydrine_Mechanism_of_Action Renal_Injury Renal Injury (e.g., UUO) TGF_beta1 TGF-β1 Activation Renal_Injury->TGF_beta1 ER_Stress Endoplasmic Reticulum Stress Renal_Injury->ER_Stress Smad23 Smad2/3 p-Smad2/3 TGF_beta1->Smad23 Caspase12 Caspase-12 Activation ER_Stress->Caspase12 Stachydrine Stachydrine hydrochloride Stachydrine->Smad23 Inhibits Stachydrine->Caspase12 Inhibits EMT Epithelial-Mesenchymal Transition (EMT) Smad23->EMT Fibroblast_Activation Myofibroblast Activation EMT->Fibroblast_Activation Renal_Fibrosis Renal Fibrosis Fibroblast_Activation->Renal_Fibrosis Caspase9 Caspase-9 Activation Caspase12->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis of Renal Tubular Cells Caspase3->Apoptosis Apoptosis->Renal_Fibrosis

Caption: Mechanism of this compound in renal fibrosis.

Experimental_Workflow cluster_invivo In Vivo: UUO Model cluster_invitro In Vitro: NRK-52E Cells UUO_Surgery UUO Surgery in Rats Treatment_InVivo Stachydrine HCl Treatment (14 days) UUO_Surgery->Treatment_InVivo Sample_Collection_InVivo Blood & Kidney Collection Treatment_InVivo->Sample_Collection_InVivo Analysis_InVivo Histology (Masson's) Western Blot Serum Analysis Sample_Collection_InVivo->Analysis_InVivo Cell_Culture Culture NRK-52E Cells Treatment_InVitro TGF-β1 Stimulation & Stachydrine HCl Treatment Cell_Culture->Treatment_InVitro Sample_Collection_InVitro Cell Lysate Collection Treatment_InVitro->Sample_Collection_InVitro Analysis_InVitro Western Blot (EMT Markers) Sample_Collection_InVitro->Analysis_InVitro

Caption: Experimental workflow for investigating Stachydrine HCl.

References

Stachydrine Hydrochloride: Application Notes and Protocols for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of stachydrine hydrochloride in various in vitro experimental settings. The information is intended to assist researchers in designing and executing robust and reproducible studies to investigate the biological activities of this compound.

Compound Information

This compound is a quaternary ammonium compound, an alkaloid that has been isolated from various plants, including those of the Stachys genus and Leonurus japonicus (Motherwort).[1][2][3] It is investigated for a range of biological activities, including cardioprotective, neuroprotective, anti-inflammatory, and anti-cancer effects.[4][5][6]

Property Value Source
Synonyms (2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate hydrochloride, Proline betaine hydrochloride[1]
CAS Number 4136-37-2[1][2][3][7]
Molecular Formula C₇H₁₃NO₂·HCl[1][2][7]
Molecular Weight 179.64 g/mol [1][2][7]
Appearance White to light reddish-yellow crystalline solid[1]
Purity ≥95% - 98%[1][3][7][8]
Melting Point 222-225°C[2][9]

Solubility and Stock Solution Preparation

Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results.

Solvent Solubility Notes
Water Soluble[1][9]
Phosphate-Buffered Saline (PBS, pH 7.2) ~10 mg/mLAqueous solutions are not recommended for storage beyond one day.[8][10]
Dimethyl Sulfoxide (DMSO) ~15-50 mg/mL[8][10][11] Using fresh DMSO is recommended as absorbed moisture can reduce solubility.[12]
Ethanol ~10 mg/mL[8][10]
Protocol for Stock Solution Preparation (100 mM in DMSO)
  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For 1 mL of a 100 mM stock solution, you will need 17.96 mg of this compound (Molecular Weight: 179.64).

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of high-purity, sterile DMSO. For a 100 mM stock, add 1 mL of DMSO to 17.96 mg of the compound.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are generally stable for at least one month at -20°C and up to six months at -80°C.[13]

In Vitro Experimental Parameters

The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being investigated. The following table summarizes concentrations used in published studies.

Cell Line Assay Type Effective Concentration Range Incubation Time Reference
MCF-7 & T47D (Breast Cancer) Cell Proliferation (CCK-8/XTT)50 µM - 1000 µM24 - 48 hours[14]
MCF-7 & T47D (Breast Cancer) Apoptosis & Cell Cycle Analysis500 µM - 1000 µM24 - 48 hours[14]
Endothelial Cells (High Glucose Model) Cell Proliferation (XTT)0.1 mM (100 µM)up to 72 hours[12]
HepG2 (Hepatocellular Carcinoma) Migration & Invasion AssayNot specified, dose-dependentNot specified
Chronic Myeloid Leukemia (CML) cell lines (K562, KCL22, etc.) Proliferation Assay20 µM - 80 µM72 hours[15]
H9c2 (Cardiomyocytes) Autophagy InhibitionNot specifiedNot specified[12]
Neonatal Rat Cardiomyocytes Hypertrophy ModelNot specifiedNot specified[14]

Experimental Protocols

Cell Proliferation Assay (MTT/XTT/CCK-8)

This protocol provides a general framework for assessing the effect of this compound on cell viability and proliferation.

Workflow for Cell Proliferation Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 node_A Seed cells in 96-well plates node_B Treat cells with varying concentrations of Stachydrine HCl node_A->node_B node_C Incubate for 24-72 hours node_B->node_C node_D Add MTT/XTT/CCK-8 reagent node_C->node_D node_E Incubate for 1-4 hours node_D->node_E node_F Measure absorbance node_E->node_F

Caption: Workflow for a typical cell proliferation assay.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 4,000 cells/well for endothelial cells) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.[12]

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects cell viability (typically <0.5%).

  • Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT, XTT, or CCK-8) to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate the plate for an additional 1-4 hours to allow for the conversion of the reagent by metabolically active cells.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Signaling Pathways Modulated by Stachydrine

Stachydrine has been shown to modulate several key signaling pathways involved in cell survival, proliferation, inflammation, and apoptosis.[4][16][17][18]

Inhibition of Pro-Survival and Proliferative Pathways

G cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway cluster_output Cellular Response Stachydrine Stachydrine HCl Akt Akt Stachydrine->Akt inhibits phosphorylation ERK ERK Stachydrine->ERK inhibits phosphorylation PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MAPK MAPK MAPK->ERK ERK->Proliferation ERK->Survival

Caption: Stachydrine's inhibition of PI3K/Akt and MAPK/ERK pathways.

Stachydrine has been observed to inhibit the phosphorylation of Akt and ERK, key components of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, respectively.[4][12] These pathways are crucial for promoting cell proliferation and survival, and their inhibition can lead to anti-cancer effects.[19]

Modulation of Inflammatory and Apoptotic Pathways

G cluster_NFKB NF-κB Pathway cluster_Apoptosis Apoptosis Pathway Stachydrine Stachydrine HCl IKB IκBα Stachydrine->IKB prevents degradation Bcl2 Bcl-2 Stachydrine->Bcl2 decreases expression Caspase3 Caspase-3 Stachydrine->Caspase3 activates NFKB NF-κB (p65) IKB->NFKB inhibits Inflammation Inflammatory Gene Expression NFKB->Inflammation Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Dissolving Stachydrine Hydrochloride for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachydrine hydrochloride, an alkaloid primarily isolated from the traditional Chinese herb Leonurus japonicus (Yimucao), is gaining significant attention in the scientific community for its diverse pharmacological activities.[1][2] Research has demonstrated its potential in the treatment of cardiovascular and cerebrovascular diseases, neuroprotection, and as an anti-inflammatory and anticancer agent.[1][2] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in both in vitro and in vivo studies. This document provides detailed application notes and protocols for the dissolution and use of this compound in a research setting.

Physicochemical Properties and Solubility

This compound is a white, crystalline solid.[3][4] Understanding its solubility in various solvents is the first step in designing experiments. The following table summarizes the known solubility data for this compound.

SolventSolubilityConcentration (mM)Notes
DMSO (Dimethyl Sulfoxide) ≥8.73 mg/mL[5]~48.6Sonication may be required.[6] Use fresh DMSO as moisture can reduce solubility.[7]
15 mg/mL[4]~83.5-
28 mg/mL[7]~155.9-
29 mg/mL[7]~161.4-
50 mg/mL[6]~278.3-
Ethanol ≥7.06 mg/mL[5]~39.3Sonication may be required.[5]
10 mg/mL[4]~55.7-
Methanol Soluble[3]--
Water ≥30.2 mg/mL[5]~168.1-
PBS (Phosphate-Buffered Saline), pH 7.2 ~10 mg/mL[4]~55.7It is not recommended to store the aqueous solution for more than one day.[4]

Note: The molecular weight of this compound is 179.6 g/mol .[3][4]

Experimental Protocols

In Vitro Studies: Stock Solution Preparation

For cell-based assays, it is crucial to prepare a concentrated stock solution that can be further diluted to the desired working concentration in the cell culture medium.

Protocol 1: DMSO Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Solubilization: Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath for a few minutes to ensure complete dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[8]

Workflow for In Vitro Stock Solution Preparation

A Weigh Stachydrine HCl B Add DMSO A->B C Vortex/Sonicate B->C D Sterile Filter (0.22 µm) C->D E Aliquot D->E F Store at -20°C / -80°C E->F

Caption: Workflow for preparing a sterile DMSO stock solution of this compound.

In Vitro Experimental Protocol: Cell Treatment

This protocol provides a general guideline for treating cultured cells with this compound.

  • Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency.

  • Preparation of Working Solution: Thaw an aliquot of the this compound DMSO stock solution. Dilute the stock solution to the final desired concentration in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the specified duration of the experiment under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: After the incubation period, proceed with the planned downstream analyses, such as cell viability assays, protein expression analysis, or gene expression studies.

Example: To treat cells with 100 µM this compound, you would dilute a 50 mM DMSO stock solution 1:500 in the cell culture medium.

In Vivo Studies: Formulation and Administration

For animal studies, this compound is typically administered orally via gavage.[7][9]

Protocol 2: Oral Gavage Formulation

  • Vehicle Preparation: A common vehicle for oral administration is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[7]

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 29 mg/mL).[7]

  • Formulation:

    • To prepare a 1 mL working solution, add 50 µL of the 29 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until clear.

    • Add 50 µL of Tween 80 to the mixture and mix thoroughly.

    • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

    • The final concentration of this formulation would be 1.45 mg/mL. Adjust the initial stock concentration or volumes to achieve the desired final dosage.

  • Administration: Administer the freshly prepared formulation to the animals via oral gavage at the specified dosage (e.g., 6 or 12 mg/kg/day).[10]

Workflow for In Vivo Oral Formulation Preparation

cluster_0 Preparation of Components cluster_1 Mixing Steps A Stachydrine HCl in DMSO (Stock) E Mix A and B A->E B PEG300 B->E C Tween 80 F Add C to E and Mix C->F D ddH₂O G Add D to F for Final Volume D->G E->F F->G H Freshly Prepared Formulation for Oral Gavage G->H

Caption: Step-by-step workflow for preparing an oral gavage formulation of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing mechanism-of-action studies.

1. NF-κB Signaling Pathway: Stachydrine can inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival.[7][8] It has been shown to suppress the phosphorylation of IκB and the nuclear translocation of the p65 subunit.[1][8]

Stachydrine Stachydrine HCl IKK IKK Stachydrine->IKK inhibits IkB IκB IKK->IkB phosphorylates pIkB p-IκB IKK->pIkB NFkB NF-κB (p65/p50) IkB->NFkB pIkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammation Inflammatory Gene Expression NFkB_nucleus->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

2. CaMKII/HDAC4/MEF2C Signaling Pathway: In the context of cardiac hypertrophy, this compound has been shown to ameliorate the condition by inhibiting the CaMKII/HDAC4/MEF2C signaling pathway.[9][11] It reduces the hyper-phosphorylation of CaMKII and the subsequent nuclear export of HDAC4, leading to decreased activity of the pro-hypertrophic transcription factor MEF2C.[11]

Stachydrine Stachydrine HCl pCaMKII p-CaMKII Stachydrine->pCaMKII inhibits CaMKII CaMKII CaMKII->pCaMKII activates HDAC4_nucleus HDAC4 (nucleus) pCaMKII->HDAC4_nucleus phosphorylates HDAC4 HDAC4 HDAC4_cytoplasm HDAC4 (cytoplasm) HDAC4_nucleus->HDAC4_cytoplasm exports MEF2C MEF2C HDAC4_nucleus->MEF2C inhibits Hypertrophy Cardiac Hypertrophy MEF2C->Hypertrophy

Caption: this compound's role in the CaMKII/HDAC4/MEF2C pathway in cardiac hypertrophy.

3. JAK/STAT Signaling Pathway: Stachydrine also modulates the JAK/STAT pathway, which is involved in cellular responses to cytokines and growth factors.[1] It can inhibit the phosphorylation of JAK2 and STAT3, thereby reducing the transcription of inflammatory genes.[1][11]

Stachydrine Stachydrine HCl pJAK2 p-JAK2 Stachydrine->pJAK2 inhibits CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 activates JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes pSTAT3_nucleus p-STAT3 (nucleus) pSTAT3_dimer->pSTAT3_nucleus translocates Inflammation Inflammatory Gene Transcription pSTAT3_nucleus->Inflammation

Caption: Modulation of the JAK/STAT signaling pathway by this compound.

Conclusion

The effective use of this compound in research necessitates careful attention to its solubility and the preparation of appropriate formulations for in vitro and in vivo applications. The protocols and data presented here provide a comprehensive guide for researchers. Furthermore, an understanding of the key signaling pathways modulated by this compound will aid in the design of insightful experiments to elucidate its mechanisms of action and therapeutic potential. Always refer to the manufacturer's product data sheet for specific information regarding the purity and handling of the compound.

References

Application Notes and Protocols: Stachydrine Hydrochloride Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stachydrine hydrochloride (Sta), a primary bioactive alkaloid extracted from the traditional Chinese medicine Leonurus japonicus Houtt (Yimucao), has garnered significant attention for its therapeutic potential, particularly its cardioprotective effects.[1][2] Research has demonstrated that Sta can ameliorate cardiac hypertrophy, reduce myocardial fibrosis, and improve cardiac function in various preclinical models.[1][3][4] It exerts these effects by modulating a range of intracellular signaling pathways involved in oxidative stress, inflammation, apoptosis, and calcium homeostasis.[5][6][7] These notes provide detailed protocols and a summary of quantitative data from studies administering this compound to mice, intended for researchers in pharmacology and drug development.

Quantitative Data Summary

The following tables summarize the experimental conditions and key findings from various studies involving the administration of this compound in mouse models of cardiac disease.

Table 1: In Vivo Administration of this compound in Mouse Models

Mouse ModelInduction MethodStachydrine HCl DoseAdministration RouteDurationKey OutcomesReferences
Cardiac HypertrophyTransverse Aortic Constriction (TAC)6 mg/kg/day, 12 mg/kg/dayOral gavage4 weeksAttenuated cardiac dysfunction; Reduced Heart Weight/Body Weight (HW/BW) and Heart Weight/Tibial Length (HW/TL) ratios.[1]
Heart FailureTransverse Aortic Constriction (TAC)6 mg/kg/day, 12 mg/kg/dayOral gavage6 weeksImproved left ventricular ejection fraction; Alleviated ROS-dependent cardiac fibrosis; Depressed NOX2 protein expression.[5]
Heart FailureTransverse Aortic Constriction (TAC)12 mg/kg/dayIntragastric4 weeksImproved cardiac function and calcium transient amplitudes; Inhibited sarcoplasmic reticulum (SR) Ca2+ leakage.[2]
Cardiac FibrosisTransverse Aortic Constriction (TAC)Not specified in abstractN/AN/AAttenuated myocardial fibrosis via the TGFβ1/Smad pathway.[3]
Myocardial InfarctionMyocardial Infarction (MI)6 mg/kg, 12 mg/kgN/A2 weeksImproved heart function and decreased infarction size.[8]
Sepsis-Induced CardiomyopathyLipopolysaccharide (LPS) injection20 mg/kg/dayN/AN/AReduced myocardial apoptosis and injury.[9]
Type 2 Diabetes-Induced Cardiac DisordersHigh-Fat Diet (HFD) + Streptozocin (STZ)50 mg/kg, 100 mg/kgGavage (twice a week)8 weeksImproved heart function and reduced intestinal permeability.[10]

Key Signaling Pathways Modulated by this compound

This compound exerts its cardioprotective effects by targeting multiple signaling cascades. The diagrams below illustrate the primary pathways identified in mouse studies.

cluster_TAC Pressure Overload (e.g., TAC) cluster_Sta Stachydrine HCl Action TAC Pressure Overload CaMKII p-CaMKII TAC->CaMKII Activates Sta Stachydrine HCl Sta->CaMKII Inhibits HDAC4_cyto HDAC4 (Cytoplasm) Sta->HDAC4_cyto Promotes Nuclear Import of HDAC4 CaMKII->HDAC4_cyto Phosphorylates HDAC4_nuc HDAC4 (Nucleus) HDAC4_cyto->HDAC4_nuc Nuclear Export MEF2C MEF2C HDAC4_nuc->MEF2C Represses Hypertrophy Cardiac Hypertrophy MEF2C->Hypertrophy Promotes

Caption: Stachydrine HCl regulation of the CaMKII/HDAC4/MEF2C pathway.

cluster_Stress Pathological Stimuli cluster_Sta Stachydrine HCl Action Stress Pressure Overload (e.g., TAC) NOX2 NOX2 Activation Stress->NOX2 Sta Stachydrine HCl Sta->NOX2 Inhibits ROS ROS Production NOX2->ROS CaMKII CaMKII Activation ROS->CaMKII Ca_leak SR Ca2+ Leak CaMKII->Ca_leak HeartFailure Cardiac Remodeling & Heart Failure Ca_leak->HeartFailure

Caption: Stachydrine HCl inhibits the NOX2-ROS-CaMKII signaling axis.

cluster_Stimuli Pro-fibrotic Stimuli cluster_Sta Stachydrine HCl Action AngII Angiotensin II (AngII) AT1R AT1R AngII->AT1R Sta Stachydrine HCl Sta->AT1R Downregulates TGFb1 TGF-β1 Production Sta->TGFb1 Suppresses Smad23 p-Smad2/3 Sta->Smad23 Inhibits Phosphorylation AT1R->TGFb1 TGFbR1 TGF-βR1 TGFb1->TGFbR1 TGFbR1->Smad23 Fibrosis Myocardial Fibrosis Smad23->Fibrosis

Caption: Stachydrine HCl attenuates the AngII/TGF-β1/Smad fibrogenic axis.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to mice.

Protocol 1: Induction of Cardiac Hypertrophy via Transverse Aortic Constriction (TAC)

This protocol describes a common surgical procedure to induce pressure overload-induced cardiac hypertrophy and heart failure in mice.[1][2]

Materials:

  • C57BL/6J mice (male, 8-10 weeks old)

  • Anesthetic (e.g., isoflurane or pentobarbital sodium)

  • Surgical tools (forceps, scissors, needle holder)

  • 7-0 silk suture

  • 27-gauge needle

  • Mechanical ventilator

  • Warming pad

Procedure:

  • Anesthetize the mouse and place it in a supine position on a warming pad.

  • Intubate the mouse and connect it to a mechanical ventilator.

  • Make a horizontal incision at the level of the second rib to expose the thoracic cavity.

  • Isolate the aortic arch between the innominate and left common carotid arteries.

  • Pass a 7-0 silk suture underneath the aorta.

  • Place a 27-gauge needle alongside the aorta.

  • Tightly tie the suture around both the aorta and the needle.

  • Promptly remove the needle to create a constriction of a defined diameter.

  • Close the chest cavity and suture the skin incision.

  • For the sham-operated group, perform the same procedure but without tying the suture around the aorta.

  • Allow the mice to recover with appropriate post-operative care.

Protocol 2: this compound Administration

This protocol details the preparation and oral administration of Sta to mice.[2][5]

Materials:

  • This compound powder (purity > 98%)

  • Sterile normal saline or distilled water

  • Animal feeding needles (gavage needles)

  • 1 mL syringes

Procedure:

  • Prepare the Stachydrine HCl solution by dissolving the powder in sterile normal saline to the desired concentration (e.g., for a 12 mg/kg dose in a 25g mouse receiving 0.2 mL, the concentration would be 1.5 mg/mL).

  • Gently restrain the mouse.

  • Measure the distance from the mouse's oral cavity to the xiphoid process to determine the appropriate insertion depth for the gavage needle.

  • Attach the gavage needle to a syringe containing the prepared Sta solution.

  • Carefully insert the needle into the esophagus and advance it to the predetermined depth.

  • Slowly administer the solution.

  • Administer the treatment daily (or as required by the experimental design) for the specified duration (e.g., 4-6 weeks).[1][5]

  • The control and TAC-only groups should receive an equivalent volume of the vehicle (saline).

Protocol 3: Evaluation of Cardiac Function using Echocardiography

This non-invasive technique is used to assess cardiac function and morphology throughout the study.[1][4]

Materials:

  • High-frequency ultrasound system with a small animal probe

  • Anesthetic (light isoflurane)

  • Platform with ECG and temperature monitoring

Procedure:

  • Lightly anesthetize the mouse to maintain a heart rate of 400-500 bpm.

  • Secure the mouse in a supine position on the monitoring platform.

  • Apply ultrasound gel to the depilated chest area.

  • Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Measure the following parameters from the M-mode tracings:

    • Interventricular septal thickness at diastole and systole (IVSd, IVSs).

    • Left ventricular posterior wall thickness at diastole and systole (LVPWd, LVPWs).

  • Calculate the left ventricular ejection fraction (EF%) and fractional shortening (FS%) to assess systolic function.

  • Perform measurements at baseline and at specified time points post-TAC and treatment.

Protocol 4: Histological Analysis of Myocardial Fibrosis

This protocol is for staining heart tissue to visualize and quantify collagen deposition (fibrosis).[5][11]

Materials:

  • Formalin or 4% paraformaldehyde

  • Paraffin

  • Microtome

  • Masson’s trichrome or Sirius red staining kits

  • Microscope with a camera

Procedure:

  • At the end of the experiment, euthanize the mice and excise the hearts.

  • Wash the hearts with PBS and fix them in 10% neutral buffered formalin.

  • Embed the fixed hearts in paraffin and section them at a thickness of 4-6 µm.

  • Deparaffinize and rehydrate the tissue sections.

  • Stain the sections with Masson’s trichrome (collagen stains blue) or Sirius red (collagen stains red).

  • Capture images of the stained sections under a microscope.

  • Quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software (e.g., ImageJ). This is done by measuring the collagen deposition in both interstitial and perivascular regions.[11]

Typical Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in a mouse model of pressure-overload cardiac hypertrophy.

cluster_analysis Analysis Types A 1. Animal Acclimation (C57BL/6J mice) B 2. Baseline Assessment (Echocardiography) A->B C 3. Group Allocation (Sham, TAC, TAC+Sta) B->C D 4. Surgical Intervention (TAC or Sham Operation) C->D E 5. Drug Administration (Daily Oral Gavage of Sta or Vehicle) D->E F 6. Functional Monitoring (Weekly/Bi-weekly Echocardiography) E->F G 7. Terminal Procedures (Hemodynamic Measurement) F->G H 8. Sample Collection (Heart, Blood) G->H I 9. Data Analysis H->I J Histology (Fibrosis, Hypertrophy) I->J K Molecular Biology (Western Blot, RT-PCR) I->K L Biochemical Assays (ELISA) I->L

References

Application Notes and Protocols for Gene Expression Analysis Following Stachydrine Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachydrine hydrochloride, a bioactive alkaloid primarily isolated from Leonurus japonicus (Chinese Motherwort), has garnered significant attention for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential therapeutic effects in various conditions, including cardiovascular diseases, inflammation, and fibrosis.[1][2][3] These physiological effects are intrinsically linked to its ability to modulate gene expression. Understanding the specific genes and signaling pathways affected by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.

These application notes provide a comprehensive overview of the key signaling pathways regulated by this compound and present detailed protocols for analyzing the resultant changes in gene expression.

Key Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating several key intracellular signaling pathways involved in cellular growth, inflammation, fibrosis, and apoptosis.

  • TGF-β/Smad Pathway: this compound has been shown to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway. It can downregulate the expression of key components of the renin-angiotensin system, such as angiotensinogen (AGT), angiotensin-converting enzyme (ACE), and angiotensin II type 1 receptor (AT1R), which are upstream of TGF-β1.[3][4] By inhibiting this pathway, this compound can reduce the expression of pro-fibrotic genes, such as Collagen Type I and Collagen Type III, thereby attenuating cardiac fibrosis.[2][3]

  • PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Evidence suggests that this compound can modulate this pathway, although the precise effects on downstream gene expression require further investigation in various disease models.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. This compound has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[2][5] This leads to a decrease in the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2][6]

  • JAK/STAT Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade in the inflammatory response. This compound can suppress the activation of the JAK/STAT pathway, contributing to its anti-inflammatory effects and the downregulation of inflammatory gene expression.[2]

  • CaMKII/HDAC4/MEF2C Pathway: In the context of cardiac hypertrophy, this compound has been found to inhibit the Calcium/calmodulin-dependent protein kinase II (CaMKII) pathway.[7] This inhibition prevents the nuclear export of Histone Deacetylase 4 (HDAC4), leading to the repression of the transcription factor Myocyte Enhancer Factor 2C (MEF2C) and a subsequent decrease in the expression of hypertrophic marker genes like Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC).[7]

Data Presentation: Gene Expression Changes Induced by this compound

The following tables summarize the quantitative changes in gene expression observed in various experimental models after treatment with this compound. The data has been compiled from multiple studies and is presented as relative mRNA expression levels.

Table 1: Effect of this compound on Cardiac Hypertrophy and Fibrosis-Related Gene Expression

GeneExperimental ModelTreatment ConditionsFold Change vs. ControlReference
Hypertrophy Markers
ANPIsoproterenol-induced cardiac hypertrophy in ratsStachydrine (60 mg/kg/day)↓ (Significant decrease)[2]
BNPIsoproterenol-induced cardiac hypertrophy in ratsStachydrine (60 mg/kg/day)↓ (Significant decrease)[2]
β-MHCIsoproterenol-induced cardiac hypertrophy in ratsStachydrine (60 mg/kg/day)↓ (Significant decrease)[2]
MEF2CPressure overload-induced cardiac hypertrophy in miceStachydrine (12 mg/kg/day)↓ (Significant decrease)[7]
Fibrosis Markers
Collagen IIsoproterenol-induced cardiac fibrosis in ratsStachydrine (60 mg/kg/day)↓ (Significant decrease)[2]
Collagen IIIIsoproterenol-induced cardiac fibrosis in ratsStachydrine (60 mg/kg/day)↓ (Significant decrease)[2]
Renin-Angiotensin System
AGTPressure overload-induced cardiac fibrosis in miceStachydrine (12 mg/kg/day)↓ (Significant decrease)[8]
ACEPressure overload-induced cardiac fibrosis in miceStachydrine (12 mg/kg/day)↓ (Significant decrease)[8]
AT1RPressure overload-induced cardiac fibrosis in miceStachydrine (12 mg/kg/day)↓ (Significant decrease)[8]
TGF-β1Pressure overload-induced cardiac fibrosis in miceStachydrine (12 mg/kg/day)↓ (Significant decrease)[8]

Table 2: Effect of this compound on Inflammatory Gene Expression

GeneExperimental ModelTreatment ConditionsFold Change vs. ControlReference
IL-1βLPS-induced septic miceStachydrine treatment↓ (Significant decrease)[6]
IL-6LPS-induced septic miceStachydrine treatment↓ (Significant decrease)[6]
TNF-αLPS-induced septic miceStachydrine treatment↓ (Significant decrease)[6]
IL-6Isoproterenol-induced cardiac inflammation in ratsStachydrine (60 mg/kg/day)↓ (Significant decrease)[2]
TNF-αIsoproterenol-induced cardiac inflammation in ratsStachydrine (60 mg/kg/day)↓ (Significant decrease)[2]
IFN-γIsoproterenol-induced cardiac inflammation in ratsStachydrine (60 mg/kg/day)↓ (Significant decrease)[2]

Mandatory Visualizations

Stachydrine_Signaling_Pathways cluster_TGF TGF-β/Smad Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_NFKB NF-κB Pathway cluster_JAK JAK/STAT Pathway cluster_CaMKII CaMKII/HDAC4/MEF2C Pathway TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Smad Smad2/3 TGFBR->Smad ProFibrotic Pro-fibrotic Gene Expression (e.g., Collagen I, III) Smad->ProFibrotic Stachydrine_TGF Stachydrine Hydrochloride Stachydrine_TGF->TGFB1 inhibits expression PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival Gene Expression mTOR->CellGrowth Stachydrine_PI3K Stachydrine Hydrochloride Stachydrine_PI3K->PI3K modulates IKK IKK IKB IκBα IKK->IKB phosphorylates NFKB NF-κB IKB->NFKB releases Inflammatory Inflammatory Gene Expression (e.g., IL-1β, IL-6, TNF-α) NFKB->Inflammatory Stachydrine_NFKB Stachydrine Hydrochloride Stachydrine_NFKB->IKK inhibits CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT phosphorylates Inflammatory_JAK Inflammatory Gene Expression STAT->Inflammatory_JAK Stachydrine_JAK Stachydrine Hydrochloride Stachydrine_JAK->JAK inhibits CaMKII CaMKII HDAC4 HDAC4 CaMKII->HDAC4 phosphorylates MEF2C MEF2C HDAC4->MEF2C represses Hypertrophic Hypertrophic Gene Expression (e.g., ANP, BNP, β-MHC) MEF2C->Hypertrophic Stachydrine_CaMKII Stachydrine Hydrochloride Stachydrine_CaMKII->CaMKII inhibits

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_analysis Gene Expression Analysis start Experimental Design (Cell Culture or Animal Model) treatment This compound Treatment start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction quality_control RNA Quality & Quantity Assessment (e.g., NanoDrop, Bioanalyzer) rna_extraction->quality_control rt_qpcr RT-qPCR quality_control->rt_qpcr rnaseq RNA Sequencing quality_control->rnaseq data_analysis Data Analysis (Differential Gene Expression) rt_qpcr->data_analysis rnaseq->data_analysis pathway_analysis Pathway & Functional Enrichment Analysis data_analysis->pathway_analysis validation Validation of Key Genes (e.g., Western Blot) pathway_analysis->validation

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

The following are detailed protocols for conducting gene expression analysis after this compound treatment. These protocols are generalized and should be optimized based on the specific cell type or animal model.

Protocol 1: In Vitro Cell Culture and Treatment
  • Cell Seeding:

    • Culture the desired cell line (e.g., H9c2 cardiomyocytes, primary cardiac fibroblasts, or relevant cancer cell lines) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.

    • Once the cells reach the desired confluency, replace the growth medium with a fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM). Include a vehicle control group treated with the solvent alone.

    • If studying the protective effects of this compound, pre-treat the cells with the compound for a specified time (e.g., 2 hours) before adding the stimulus (e.g., isoproterenol, angiotensin II, or LPS).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Animal Model and Treatment
  • Animal Model:

    • Use an appropriate animal model that recapitulates the disease of interest (e.g., transverse aortic constriction (TAC) for cardiac hypertrophy, or isoproterenol injection for cardiac fibrosis).[2][7]

    • House the animals under standard laboratory conditions with free access to food and water.

    • All animal procedures should be performed in accordance with institutional and national guidelines for animal care.

  • This compound Administration:

    • Prepare a solution of this compound for in vivo administration (e.g., dissolved in saline).

    • Administer this compound to the animals via an appropriate route, such as oral gavage or intraperitoneal injection.

    • The dosage and duration of treatment should be based on previous studies (e.g., 6-60 mg/kg/day for several weeks).[2][7]

    • Include a control group that receives the vehicle alone.

Protocol 3: Total RNA Extraction
  • Sample Collection:

    • Cells: After treatment, wash the cells with ice-cold PBS and lyse them directly in the culture plate using a lysis buffer (e.g., TRIzol reagent).

    • Tissues: At the end of the treatment period, euthanize the animals and harvest the target tissues. Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until RNA extraction.

  • RNA Isolation:

    • Homogenize the tissue samples in lysis buffer using a tissue homogenizer.

    • Isolate total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) or a phenol-chloroform extraction method (TRIzol) according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment:

    • Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

    • Assess the integrity of the RNA using agarose gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer). The RNA Integrity Number (RIN) should be >7 for downstream applications like RNA-Seq.

Protocol 4: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan-based qPCR master mix.

    • Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

    • Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the internal control and relative to the control group.

Protocol 5: RNA Sequencing (RNA-Seq)
  • Library Preparation:

    • Starting with high-quality total RNA (RIN > 7), enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA).

    • Fragment the enriched RNA and synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing:

    • Assess the quality and quantity of the prepared library.

    • Sequence the library on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).

    • Gene Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes between the this compound-treated and control groups. This analysis will provide fold changes, p-values, and adjusted p-values (FDR) for each gene.

    • Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes to perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and pathways affected by this compound treatment.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Stachydrine Hydrochloride Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo bioavailability of Stachydrine hydrochloride. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during experiments aimed at improving the oral bioavailability of this compound.

Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our rat model. What are the likely causes and how can we troubleshoot this?

A1: Low and variable oral bioavailability is a known challenge for this compound. The primary reasons are its hydrophilic nature (as a quaternary ammonium salt) and rapid metabolism and excretion.[1] Here’s a troubleshooting guide:

  • Vehicle Selection: this compound is water-soluble. Ensure your vehicle is appropriate for oral gavage and promotes absorption. While water is a suitable solvent, its absorption can be erratic. Consider formulating a simple suspension in 0.5% carboxymethylcellulose (CMC) to ensure more uniform administration.

  • Dose and Formulation: this compound's low permeability can be a limiting factor.[2] Consider increasing the dose to see if a therapeutic window can be achieved. However, a more effective long-term strategy is to improve the formulation. Explore the use of permeation enhancers or advanced drug delivery systems as detailed in the protocols below.

  • Animal Handling and Gavage Technique: Improper oral gavage technique can lead to significant variability. Ensure personnel are well-trained to minimize stress to the animals and prevent accidental administration into the lungs.[3][4] Fasting the animals overnight (with free access to water) before dosing can help standardize stomach contents and reduce variability in absorption.[4]

  • Metabolism: Stachydrine is rapidly metabolized.[1] If you suspect rapid metabolism is the primary issue, you could consider co-administration with a broad-spectrum metabolic inhibitor in a preliminary study to confirm this, although this is not a long-term solution for formulation development.

  • Analytical Method Sensitivity: Ensure your analytical method (e.g., LC-MS/MS) is sensitive enough to detect low concentrations of this compound in plasma. The lower limit of quantification (LLOQ) should be well below the expected plasma concentrations.

Q2: What are the main strategies to improve the oral bioavailability of this compound?

A2: There are two primary strategies that have shown success:

  • Chemical Modification (Prodrug/Derivative Synthesis): This involves modifying the Stachydrine molecule to increase its lipophilicity, thereby enhancing its ability to cross the intestinal membrane.[5][6] A derivative can be designed to be converted back to the active Stachydrine molecule in the body.[7]

  • Advanced Formulation Strategies: This involves encapsulating this compound in a carrier system that protects it from degradation in the gastrointestinal tract and facilitates its absorption. Self-Double-Emulsifying Drug Delivery Systems (SDEDDS) have been specifically investigated for this purpose.[2]

Q3: How do I choose between chemical modification and a formulation-based approach?

A3: The choice depends on your research goals and resources:

  • Chemical modification can lead to a new chemical entity (NCE) with potentially improved intrinsic properties. This is a common strategy in drug discovery and development. However, it requires significant expertise in medicinal chemistry and may alter the compound's safety and efficacy profile, requiring extensive re-evaluation.

  • Formulation-based approaches use existing excipients to improve the delivery of the original compound. This can be a faster route for improving the performance of a known active molecule and may have a more straightforward regulatory path. SDEDDS, for example, can enhance the absorption of hydrophilic drugs by encapsulating them in a system that facilitates transport across the gut wall.[8]

Strategies to Enhance Bioavailability: Data and Protocols

This section provides quantitative data from studies that have successfully improved Stachydrine's bioavailability and detailed protocols for replicating these methods.

Data Presentation: Comparative Pharmacokinetics

The following tables summarize the pharmacokinetic parameters of this compound compared to its lipophilic derivative, SS-12, after oral administration in rats.

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)T½ (h)Bioavailability (%)Reference
Stachydrine501,860 ± 3200.58 ± 0.143,450 ± 5601.16 ± 0.21Low (not specified)[7]
SS-12 (Derivative)5010,210 ± 1,5302.67 ± 0.4186,540 ± 11,2107.62 ± 1.0879.6[7]

Table 1: Pharmacokinetic parameters of Stachydrine and its derivative SS-12 in rats after oral administration.

Experimental Protocols

This protocol is based on the synthesis of ester prodrugs of Stachydrine to enhance lipophilicity and bioavailability.[7]

Objective: To synthesize an ester derivative of Stachydrine to improve its absorption.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Appropriate alcohol (e.g., for SS-12, a specific aromatic alcohol is used)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (2-3 equivalents) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Esterification:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • Add the desired alcohol (1.2 equivalents) and triethylamine (2.5 equivalents) at 0°C.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • Once complete, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure Stachydrine derivative.

Characterization: Confirm the structure of the synthesized derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol outlines the formulation of an SDEDDS to improve the oral absorption of the hydrophilic this compound.[2]

Objective: To formulate this compound in an SDEDDS for enhanced oral delivery.

Materials:

  • Oil phase (e.g., Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol P)

  • This compound

  • Distilled water

Procedure:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components that provide the highest solubility.

  • Construction of Pseudo-ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios (e.g., 1:9 to 9:1 for surfactant:co-surfactant).

    • For each ratio, titrate the oil phase with the surfactant/co-surfactant mixture until the solution becomes clear.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of the Stachydrine-Loaded SDEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Prepare the w/o emulsion by dissolving this compound in a small amount of water and emulsifying this aqueous solution in the selected oil phase using a homogenizer.

    • Prepare the final SDEDDS by mixing the w/o emulsion with the chosen hydrophilic surfactant and co-surfactant.

    • The final formulation should be a clear, isotropic mixture.

Characterization: The prepared SDEDDS should be characterized for self-emulsification time, droplet size upon dilution, and stability.

This protocol provides a general framework for assessing the oral bioavailability of this compound and its enhanced formulations in a rat model.

Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration to rats.

Materials:

  • Sprague-Dawley or Wistar rats (male, 200-250 g)

  • This compound and test formulations (e.g., derivative, SDEDDS)

  • Vehicle for administration (e.g., water, 0.5% CMC)

  • Oral gavage needles (16-18 gauge)[1]

  • Blood collection tubes (e.g., containing heparin or EDTA)

  • Centrifuge

  • Analytical equipment (HPLC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize rats for at least one week before the experiment.

    • Fast the animals overnight (12 hours) with free access to water before dosing.

  • Dosing:

    • Divide the rats into groups (e.g., control, derivative group, SDEDDS group), with at least 5-6 animals per group.

    • Administer the respective formulations via oral gavage at a predetermined dose. For intravenous administration (to determine absolute bioavailability), administer the drug via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of Stachydrine (or its derivative) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using appropriate software (e.g., WinNonlin).

    • Calculate the relative bioavailability of the test formulations compared to the control.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate key concepts and workflows relevant to this compound research.

Stachydrine_Bioavailability_Workflow cluster_formulation Formulation Strategies cluster_admin In Vivo Experiment cluster_analysis Analysis cluster_outcome Outcome Stachydrine_HCl Stachydrine HCl (Hydrophilic) Oral_Gavage Oral Gavage in Rats Stachydrine_HCl->Oral_Gavage Low Absorption Derivative Lipophilic Derivative (e.g., SS-12) Derivative->Oral_Gavage SDEDDS SDEDDS Formulation SDEDDS->Oral_Gavage Blood_Sampling Serial Blood Sampling Oral_Gavage->Blood_Sampling LC_MS LC-MS/MS Quantification Blood_Sampling->LC_MS PK_Analysis Pharmacokinetic Analysis LC_MS->PK_Analysis Bioavailability Improved Bioavailability PK_Analysis->Bioavailability Compare AUC, Cmax

Experimental workflow for improving and assessing Stachydrine HCl bioavailability.

Inhibition of the NF-κB signaling pathway by this compound.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Stachydrine Stachydrine HCl Stachydrine->JAK Inhibits Phosphorylation Cytokine Cytokine

Inhibition of the JAK/STAT signaling pathway by this compound.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Stachydrine Stachydrine HCl Stachydrine->Akt Inhibits Phosphorylation GF GF

Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

References

Stachydrine hydrochloride stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Stachydrine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is a crystalline solid that is soluble in several solvents. For cell culture experiments, it is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[1] Alternatively, it can be dissolved in aqueous buffers such as PBS (pH 7.2).[1] When using organic solvents, it is crucial to ensure the final concentration in your cell culture medium is low enough to not cause cytotoxic effects.

Q2: How stable is this compound in a powdered form?

A2: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1]

Q3: What is the recommended storage condition for this compound stock solutions?

A3: Stock solutions of this compound in organic solvents like DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2] For aqueous stock solutions, it is recommended to prepare them fresh and not store them for more than one day.[1]

Q4: Is this compound stable in cell culture media?

Q5: What are the known degradation pathways for Stachydrine?

A5: In some biological systems, such as the bacterium Rhodobacter sphaeroides, stachydrine can be hydrolyzed back to proline in a two-step enzymatic reaction.[4] While this is not confirmed in mammalian cell culture, it highlights a potential degradation route.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no biological effect observed in experiments. Degradation of this compound in the cell culture medium.Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid prolonged incubation of the compound in the medium before adding it to the cells. Consider performing a time-course experiment to determine the optimal incubation time.
Inaccurate concentration of the stock solution.Verify the concentration of your stock solution. If possible, use a spectrophotometer or other analytical method to confirm the concentration.
Cell line is not responsive to this compound.Review the literature to confirm that your chosen cell line is a suitable model for the expected biological effect. The effects of stachydrine have been observed in various cell lines, including breast cancer cells (MCF-7 and T47D) and cardiomyocytes.[2][5]
Precipitation observed in the cell culture medium. The concentration of this compound exceeds its solubility in the medium.Check the final concentration of the compound in your experiment. Although highly soluble in water, high concentrations in complex media containing salts and proteins could lead to precipitation. Ensure the final DMSO or ethanol concentration is not causing the compound to precipitate.
Interaction with components of the cell culture medium.Some media components can interact with small molecules. If you suspect an interaction, you can perform a simple solubility test by adding the compound to the media in a cell-free environment and observing for precipitation over time.
Variability between experimental replicates. Inconsistent preparation of this compound dilutions.Ensure accurate and consistent pipetting when preparing serial dilutions. Use calibrated pipettes and mix thoroughly at each step.
Degradation during the experiment.Minimize the exposure of the compound to light and elevated temperatures. If the experiment is long, consider replacing the medium with freshly prepared this compound at appropriate intervals.

Quantitative Data Summary

Solubility and Stability of this compound

Solvent Solubility Stock Solution Storage Stability of Solid
DMSO~15 mg/mL[1], 50 mg/mL (with sonication)[6]-20°C for 1 month, -80°C for 6 months[2]≥ 4 years at -20°C[1]
Ethanol~10 mg/mL[1]Not specified, but generally similar to DMSO.≥ 4 years at -20°C[1]
PBS (pH 7.2)~10 mg/mL[1]Not recommended for more than one day.[1]≥ 4 years at -20°C[1]
Water100 mg/mL[5]Not recommended for long-term storage.≥ 4 years at -20°C[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.

1. Materials:

  • This compound
  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments.
  • Sterile microcentrifuge tubes or a 96-well plate.
  • Incubator set to 37°C and 5% CO₂.
  • Analytical method for quantification (e.g., HPLC-UV, LC-MS).

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
  • Spike the cell culture medium with this compound to the final concentration used in your experiments.
  • Aliquot the medium containing the compound into sterile tubes or wells of a plate.
  • Incubate the samples at 37°C and 5% CO₂.
  • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
  • At each time point, immediately freeze the collected samples at -80°C to halt any further degradation.
  • Once all samples are collected, analyze the concentration of the remaining this compound using a validated analytical method like HPLC-UV or LC-MS.
  • Plot the concentration of this compound as a percentage of the initial concentration versus time to determine its stability profile.

Visualizations

Signaling Pathways Modulated by Stachydrine

Stachydrine has been shown to influence several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.

Stachydrine_Signaling_Pathways Stachydrine Stachydrine Hydrochloride PI3K PI3K Stachydrine->PI3K Inhibits NFkB NF-κB Stachydrine->NFkB Inhibits CaMKII CaMKII Stachydrine->CaMKII Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inflammation Inflammation NFkB->Inflammation Cardiac_Hypertrophy Cardiac Hypertrophy CaMKII->Cardiac_Hypertrophy

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a compound in cell culture media.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare Stock Solution Spike_Media Spike Cell Culture Media Prep_Stock->Spike_Media Incubate Incubate at 37°C Spike_Media->Incubate Collect_Samples Collect Samples at Time Points Incubate->Collect_Samples Analysis Quantify Compound (e.g., HPLC, LC-MS) Collect_Samples->Analysis Data_Analysis Plot % Remaining vs. Time Analysis->Data_Analysis

Caption: Workflow for compound stability testing in cell culture media.

Logical Relationship for Troubleshooting Inconsistent Results

This diagram outlines a logical approach to troubleshooting inconsistent experimental outcomes.

Troubleshooting_Workflow Start Inconsistent Results Check_Compound Check Compound Stability Start->Check_Compound Check_Concentration Verify Stock Concentration Start->Check_Concentration Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Assess Cell Health & Response Start->Check_Cells Solution1 Prepare Fresh Dilutions Check_Compound->Solution1 Degradation Suspected Solution2 Re-measure Concentration Check_Concentration->Solution2 Error Possible Solution3 Standardize Pipetting Check_Protocol->Solution3 Variability Identified Solution4 Use Positive Control Check_Cells->Solution4 No/Low Response

Caption: Troubleshooting logic for inconsistent experimental results.

References

Optimizing Stachydrine hydrochloride dosage for efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Stachydrine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental workflows and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in several common laboratory solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) and ethanol are suitable for creating concentrated stock solutions. It is also soluble in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL.[1] For in vivo studies, dissolving the compound in isotonic saline is a common practice.

Q2: How should I store this compound solutions?

A2: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO or ethanol can be stored at -80°C for up to a year.[2] It is recommended to prepare fresh aqueous solutions daily and avoid repeated freeze-thaw cycles to ensure maximum potency and stability.[1]

Q3: I am not observing the expected anti-proliferative effect on my cancer cell line. What could be the reason?

A3: Several factors could contribute to a lack of efficacy.

  • Dosage: The effective concentration of this compound is highly cell-line dependent. Concentrations ranging from 50 µM to over 1000 µM have been reported to inhibit proliferation in breast cancer cell lines (MCF-7 and T47D).[3] Ensure your dosage is within the effective range for your specific cell type.

  • Incubation Time: The effects of this compound are time-dependent. An incubation period of 24 to 48 hours is typically required to observe significant effects on cell viability.[3]

  • Cell Density: High cell density can sometimes mask the anti-proliferative effects of a compound. Ensure you are seeding cells at an appropriate density for your assay.

  • Compound Stability: If using aqueous solutions, ensure they were freshly prepared, as stability in aqueous media can be limited.[1]

Q4: Can this compound be used in animal models? What is a typical administration route and dose?

A4: Yes, this compound has been successfully used in various animal models. Oral gavage is a common administration route. Effective dosages are model-dependent. For instance, in mouse models of heart failure, doses of 6 mg/kg/day and 12 mg/kg/day administered by gavage have been shown to be effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Cell Culture Media The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high, causing the compound to precipitate.Ensure the final concentration of the organic solvent in your culture media is insignificant (typically <0.5%). Prepare an intermediate dilution of your stock solution in media if necessary.
Inconsistent Results Between Experiments 1. Degradation of the compound in solution. 2. Variability in cell passage number or health. 3. Inconsistent incubation times.1. Prepare fresh dilutions from a frozen stock for each experiment. Avoid using aqueous solutions stored for more than a day.[1] 2. Use cells within a consistent, low passage number range and ensure high viability before starting the experiment. 3. Standardize all incubation times precisely.
High Background Signal in Western Blot This is a general Western blot issue, but when assessing signaling pathways affected by Stachydrine, it's crucial to have a clean baseline.Optimize antibody concentrations, increase the number and duration of wash steps, and ensure the blocking buffer is fresh and appropriate for your antibody.
No Effect on Target Signaling Pathway (e.g., NF-κB, Akt) 1. Insufficient dosage or incubation time. 2. The specific cell line may not respond via the tested pathway.1. Perform a dose-response and time-course experiment to determine the optimal conditions for pathway modulation. For example, inhibition of NF-κB has been observed with significant suppression of p-IκB.[3] 2. Confirm the expression and activity of the target pathway in your cell model at baseline.

Quantitative Data Summary

The effective dosage of this compound varies significantly depending on the experimental model. The following tables summarize reported dosages for both in vitro and in vivo studies.

Table 1: In Vitro Effective Dosages
Cell Line/TypeApplicationEffective Concentration RangeReference
MCF-7 & T47D (Breast Cancer)Anti-proliferation, Apoptosis Induction50 µM - 1000 µM[3]
Prostate Cancer CellsAnti-proliferation5 mM - 10 mM[4]
CML Cell Lines (KCL22, K562, etc.)Anti-proliferationIC₅₀: 22 µM - 140 µM
Endothelial CellsAmelioration of high-glucose effects0.1 mM[5]
Table 2: In Vivo Effective Dosages
Animal ModelApplicationRoute of AdministrationEffective DosageReference
Mice (TAC-induced)Heart FailureOral Gavage6 - 12 mg/kg/day
Rats (MCAO)Cerebral Ischemia-Reperfusion InjuryNot Specified167.60 mM[6]
RatsCardiac Hypertrophy & FibrosisNot SpecifiedNot Specified[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution for in vitro use.

  • Materials:

    • This compound (crystalline solid)

    • Dimethyl Sulfoxide (DMSO), sterile

    • Microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 50 mM). Solubility in DMSO is high, up to approximately 278 mM (50 mg/mL).[2]

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store aliquots at -80°C for long-term storage (up to 1 year).[2]

Protocol 2: General Cell Viability (MTT) Assay
  • Objective: To assess the effect of this compound on cell proliferation.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilization solution (e.g., acidic isopropanol or DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound (and a vehicle control).

    • Incubate the plate for the desired time period (e.g., 24, 48 hours).

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7]

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Western Blot for Akt Phosphorylation
  • Objective: To determine the effect of this compound on the PI3K/Akt signaling pathway.

  • Materials:

    • Cells treated with this compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with desired concentrations of this compound for the determined time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe for total Akt and a loading control like GAPDH to normalize the results.

Visualizations

Signaling Pathways

Stachydrine_NFkB_Pathway cluster_outside Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK IkB_p65_p50 IkB-p65-p50 (Inactive) IKK->IkB_p65_p50 Phosphorylates IkB IkB IkB p65 p65 p50 p50 p65_p50 p65-p50 (Active) IkB_p65_p50->p65_p50 IkB Degradation Stachydrine Stachydrine Stachydrine->IKK Inhibits Gene_Transcription Inflammatory Gene Transcription p65_p50->Gene_Transcription

Stachydrine_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Akt Akt Downstream Downstream Targets (Proliferation, Survival) pAkt->Downstream Stachydrine Stachydrine Stachydrine->pAkt Inhibits Phosphorylation

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7) Treatment 2. Treatment (Stachydrine HCl) Viability 3a. Cell Viability (MTT Assay) Western 3b. Protein Analysis (Western Blot) Result1 Dose-Response Curve Result2 Pathway Modulation Animal_Model 1. Animal Model (e.g., TAC Mice) Dosing 2. Dosing (Oral Gavage) Efficacy 3. Efficacy Measurement Result3 Phenotypic Outcome

References

Stachydrine hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of stachydrine hydrochloride. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and relevant biological pathway diagrams to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a crystalline solid that is generally soluble in several common laboratory solvents. It is known to be soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol.[1][2][3] It also has solubility in aqueous buffers like PBS (pH 7.2) at approximately 10 mg/mL.[3] Some sources also describe it as slightly soluble in water.[4]

Q2: What are the recommended storage conditions for this compound solutions?

A2: For long-term stability, this compound powder should be stored at -20°C.[2][3] Stock solutions prepared in solvents like DMSO can be stored at -20°C for about one month or at -80°C for up to six months.[5] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5] Aqueous solutions are less stable, and it is advised not to store them for more than one day.[3]

Q3: Can I dissolve this compound directly in aqueous buffers for my cell culture experiments?

A3: Yes, you can prepare organic solvent-free aqueous solutions by dissolving the crystalline solid directly in aqueous buffers.[3] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[3] For cell-based assays, it is crucial to ensure the final concentration of any organic solvent used for a stock solution is insignificant, as these solvents can have physiological effects at low concentrations.[3] If you use water as the solvent for your stock solution, it should be sterilized by filtration through a 0.22 μm filter before use in cell culture.[6]

Q4: Is this compound prone to degradation?

A4: this compound can be susceptible to degradation, particularly in aqueous solutions over time. It is also noted to be sensitive to light and moisture, which can affect its stability.[7] Proper storage in a cool, dark, and dry place is essential. For experimental use, freshly prepared solutions are always recommended to ensure potency and reproducibility.[5]

Troubleshooting Guide for Solubility Issues

This guide addresses common problems encountered when dissolving this compound.

Problem Potential Cause Recommended Solution(s)
Precipitation in stock solution upon storage The solution may be supersaturated, or the storage temperature is too high.1. Gently warm the solution and vortex or sonicate to redissolve the precipitate. 2. Prepare a new stock solution at a slightly lower concentration. 3. Ensure storage at the correct temperature (-20°C or -80°C) and that the container is sealed to prevent solvent evaporation.[5]
Difficulty dissolving the powder in the chosen solvent The concentration might be too high for the selected solvent, or the compound may require assistance to dissolve fully.1. Increase the volume of the solvent to lower the concentration. 2. Use sonication or vortexing to aid dissolution.[5] 3. Gentle heating can also be applied, but be cautious as excessive heat may degrade the compound.[5]
Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer The high concentration of the organic solvent in the stock is not miscible with the large volume of the aqueous buffer, causing the compound to crash out.1. Perform serial dilutions. Dilute the stock solution in smaller steps. 2. Ensure vigorous vortexing immediately after adding the stock solution to the aqueous buffer to promote rapid mixing. 3. Consider using a co-solvent system if high final concentrations in aqueous media are required (see in vivo protocols).
Inconsistent experimental results This could be due to the degradation of the compound in the solution.1. Always prepare fresh working solutions for each experiment, especially when using aqueous buffers.[3][5] 2. Protect solutions from light and store them appropriately. 3. Verify the purity of your this compound solid if issues persist.

Data Presentation: Solubility Profile

The following table summarizes the solubility of this compound in various solvents.

Solvent Reported Solubility Approximate Molarity (mM) Source(s)
Dimethyl Sulfoxide (DMSO)~15 mg/mL83.5 mM[3]
Dimethyl Sulfoxide (DMSO)≥ 3 mg/mL (in a co-solvent system for in vivo use)≥ 16.70 mM[5]
Dimethyl Sulfoxide (DMSO)50 mg/mL278.33 mM[8]
Ethanol~10 mg/mL55.7 mM[3]
PBS (pH 7.2)~10 mg/mL55.7 mM[3]
MethanolSolubleNot specified[1][2]
WaterSlightly Soluble / SolubleNot specified[4][9]

Note: Molecular Weight of this compound: 179.64 g/mol .[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for In Vitro Experiments

This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh out the required amount of this compound. For 1 mL of a 10 mM solution, you will need 1.796 mg.

  • Add the weighed solid to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO (e.g., 1 mL) to the tube.

  • Vortex the solution vigorously until the solid is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of a Formulation for In Vivo Administration

This protocol provides a method for preparing a this compound solution suitable for animal experiments, using a co-solvent system to enhance solubility and stability in an aqueous vehicle.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure: This protocol is for a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] The final concentration of this compound can be ≥ 3 mg/mL.[5]

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 30 mg/mL). Ensure it is fully dissolved.

  • In a sterile tube, add the solvents sequentially. For a final volume of 1 mL: a. Start with 400 µL of PEG300. b. Add 100 µL of your 30 mg/mL DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.

  • This working solution should be prepared fresh on the day of use.[5] If any precipitation occurs, gentle warming and sonication can be used to redissolve it.[5]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Solubilization

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use weigh Weigh Stachydrine Hydrochloride Powder add_solvent Add Solvent to Powder weigh->add_solvent solvent Select Appropriate Solvent (e.g., DMSO) solvent->add_solvent mix Vortex / Sonicate Until Dissolved add_solvent->mix check Visually Inspect for Clarity mix->check check->mix Not Clear aliquot Aliquot into Single-Use Tubes check->aliquot Clear store Store at -20°C or -80°C aliquot->store use Dilute for Experiment store->use

Caption: General workflow for preparing this compound stock solutions.

Involvement in the NF-κB Signaling Pathway

Stachydrine has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[5]

G cluster_pathway NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., TNF-α) ikb IκBα stimulus->ikb activates IKK ikb_nfkb IκBα-NF-κB Complex (Inactive) ikb->ikb_nfkb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates to ikb_nfkb->nfkb Releases transcription Transcription of Inflammatory Genes nucleus->transcription stachydrine Stachydrine Hydrochloride stachydrine->ikb Inhibits

Caption: this compound inhibits the NF-κB inflammatory pathway.

Modulation of Cardioprotective Signaling Pathways

Stachydrine exerts cardioprotective effects by modulating several key signaling pathways involved in cardiac hypertrophy, fibrosis, and apoptosis.[10][11][12]

cluster_pathways Signaling Pathways in Cardiomyocytes stachydrine Stachydrine Hydrochloride camkii CaMKII stachydrine->camkii Inhibits tgf TGF-β1 stachydrine->tgf Downregulates nox2 NOX2-ROS Axis stachydrine->nox2 Inhibits hypertrophy Cardiac Hypertrophy camkii->hypertrophy fibrosis Myocardial Fibrosis tgf->fibrosis nox2->hypertrophy apoptosis Oxidative Stress & Apoptosis nox2->apoptosis

Caption: Stachydrine's role in key cardioprotective signaling pathways.

References

Troubleshooting unexpected results with Stachydrine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Stachydrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is the hydrochloride salt of Stachydrine, a proline betaine alkaloid. It is a major bioactive component of Leonurus japonicus (Chinese motherwort) and is also found in other plants and even some bacteria.[1][2][3][4] In research, it is widely investigated for its potential therapeutic properties, including:

  • Cardiovascular effects: Protecting against cardiac hypertrophy, fibrosis, and ischemia-reperfusion injury.[1][2][5]

  • Anti-cancer activity: Inhibiting proliferation and inducing apoptosis in various cancer cell lines.[1][2][6][7][8][9][10][11]

  • Anti-inflammatory properties: Suppressing inflammatory responses by inhibiting signaling pathways like NF-κB.[1][12][13]

  • Neuroprotective effects: Showing potential in models of cerebral ischemia-reperfusion injury.[14]

  • Antioxidant activity: Enhancing the activity of antioxidant enzymes.[1][5]

Q2: What are the known signaling pathways modulated by this compound?

This compound has been shown to modulate several key signaling pathways, including:

  • NF-κB Signaling Pathway: It can inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit, leading to a downstream reduction in the expression of inflammatory mediators.[1][12][13][15]

  • PI3K/Akt Signaling Pathway: It can inhibit the phosphorylation of Akt, a crucial kinase involved in cell survival and proliferation.[2][10]

  • MAPK/ERK Signaling Pathway: It has been observed to inhibit the phosphorylation of ERK, another key regulator of cell proliferation and survival.[2][10]

  • JAK/STAT Signaling Pathway: It can suppress the phosphorylation of JAK2 and STAT3, which are involved in inflammatory and proliferative responses.[15]

  • CaMKII Signaling Pathway: It can inhibit the hyper-phosphorylation of CaMKII, playing a role in its cardioprotective effects.[5]

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity or Low Cell Viability

Q: I am observing higher-than-expected cytotoxicity in my cell culture experiments with this compound. What could be the cause?

A: Unexpected cytotoxicity can arise from several factors. Here's a systematic approach to troubleshoot this issue:

Possible Causes and Solutions:

Possible Cause Suggested Solution
High Concentration This compound's effects are dose-dependent. High concentrations can lead to apoptosis and cell cycle arrest.[6][16] Review the literature for effective concentrations in your specific cell line. Consider performing a dose-response curve to determine the optimal concentration for your experiment.
Incorrect Solvent or Solubility Issues While this compound is soluble in water and DMSO, improper dissolution can lead to localized high concentrations. Ensure the compound is fully dissolved before adding it to your cell culture medium. Prepare fresh solutions for each experiment.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to cytotoxic agents. Refer to the table below for reported IC50 values in different cancer cell lines. If your cell line is not listed, it may be more sensitive.
Contamination Microbial contamination of your cell culture can cause cell death, confounding your results. Regularly check your cultures for any signs of contamination.

Quantitative Data: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)
K562Chronic Myeloid Leukemia61[9]
KCL22Chronic Myeloid Leukemia141[9]
LAMA84Chronic Myeloid Leukemia86[9]
Ba/F3 T315IMurine Pro-B Cells26[9]
Ba/F3 WTMurine Pro-B Cells22[9]
KU812Chronic Myeloid Leukemia35[9]

Experimental Workflow for Troubleshooting Cytotoxicity

G A Unexpected Cytotoxicity Observed B Verify this compound Concentration A->B C Check for Solubility Issues A->C D Assess Cell Line Sensitivity A->D E Screen for Contamination A->E F Perform Dose-Response Experiment (e.g., MTT Assay) B->F C->F G Compare Results with Literature IC50 Values D->G I Test a Different Cell Line D->I J Discard Contaminated Cultures and Re-start E->J H Optimize Concentration for Desired Effect F->H G->H

A logical workflow for troubleshooting unexpected cytotoxicity.
Issue 2: Inconsistent or No Observed Anti-Inflammatory Effect

Q: I am not observing the expected anti-inflammatory effects of this compound in my experiments. Why might this be?

A: The anti-inflammatory effects of this compound are often linked to its ability to inhibit the NF-κB pathway.[1][12][13][15] Inconsistent results can stem from experimental design and execution.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Sub-optimal Concentration The inhibitory effect on inflammatory pathways is dose-dependent. A concentration that is too low may not elicit a measurable response. Consult the literature for effective concentrations in your experimental model.
Timing of Treatment The timing of this compound treatment relative to the inflammatory stimulus is critical. Pre-treatment with the compound before applying the inflammatory stimulus is often necessary to see an inhibitory effect.
Choice of Inflammatory Stimulus The type and concentration of the inflammatory stimulus (e.g., LPS, TNF-α) can influence the outcome. Ensure you are using a concentration of the stimulus that induces a robust but not overwhelming inflammatory response.
Assay Sensitivity The assay used to measure inflammation (e.g., ELISA for cytokines, Western blot for signaling proteins) may not be sensitive enough to detect subtle changes. Ensure your assays are properly validated and have a good dynamic range.

Signaling Pathway: this compound and NF-κB Inhibition

This compound inhibits the NF-κB signaling pathway.
Issue 3: Variable Antioxidant Activity

Q: The antioxidant activity of this compound is inconsistent in my assays. What should I check?

A: this compound exerts antioxidant effects by enhancing the activity of enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[1][5] Variability can be due to assay conditions and the specific oxidative stressor used.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Assay Type Different antioxidant assays measure different mechanisms (e.g., radical scavenging, enzyme activity). The effect of this compound may be more pronounced in assays that measure the activity of antioxidant enzymes.
Concentration and Incubation Time The induction of antioxidant enzyme expression and activity may require specific concentrations and incubation times. Optimize these parameters for your experimental system.
Oxidative Stressor The type and concentration of the oxidative stressor (e.g., H₂O₂, menadione) can impact the results. Ensure the level of oxidative stress is appropriate to observe a protective effect.
Reagent Stability Ensure the freshness and proper storage of all assay reagents, as their degradation can lead to inconsistent results.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in sterile water or DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for Phosphorylated Akt (p-Akt)

This protocol is designed to assess the effect of this compound on the PI3K/Akt signaling pathway.

  • Cell Lysis: After treatment with this compound and/or a growth factor (e.g., IGF-1), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Akt (e.g., Ser473) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and total Akt.

Signaling Pathway: this compound and PI3K/Akt Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates GrowthFactor Growth Factor GrowthFactor->RTK Activates Stachydrine Stachydrine Hydrochloride Stachydrine->Akt Inhibits Phosphorylation

This compound can inhibit the phosphorylation of Akt.

References

Technical Support Center: Synthesis of Stachydrine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of stachydrine hydrochloride derivatives to improve therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for synthesizing derivatives of this compound?

A1: While stachydrine, a natural alkaloid, exhibits a range of promising biological activities, including neuroprotective and cardioprotective effects, its clinical application is often hindered by low bioavailability and suboptimal efficacy.[1][2] The synthesis of stachydrine derivatives is primarily aimed at overcoming these limitations by modifying its chemical structure to enhance pharmacokinetic properties and therapeutic potency.[1][2]

Q2: What are the common starting materials for the synthesis of stachydrine derivatives?

A2: L-proline is a common precursor for the chemical synthesis of stachydrine and its derivatives.[1][3] The synthesis generally involves the methylation of the nitrogen atom in the proline ring.[3]

Q3: What are some examples of synthesized stachydrine derivatives that have shown improved efficacy?

A3: A series of stachydrine derivatives, designated as A1-A4 and B1-B4, have been synthesized and evaluated for their biological activity.[2] Notably, compound B1 demonstrated superior neuroprotective effects in vitro and significantly reduced infarct size in animal models of ischemic stroke when compared to the parent stachydrine compound.[2][4]

Q4: What are the key signaling pathways modulated by stachydrine and its derivatives?

A4: Stachydrine and its derivatives exert their therapeutic effects by modulating several key intracellular signaling pathways. These include the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival, and the AT1R/TGF-βR1/Smad 2/3 pathway, which is involved in cardiac fibrosis.[1] Additionally, stachydrine has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[3][5] It also impacts apoptosis by modulating the expression of caspase proteins and the Bcl-2/Bax ratio.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reaction yield during synthesis Incomplete methylation of L-proline.- Ensure the use of a suitable methylating agent, such as iodomethane or dimethyl sulfate.[3]- Optimize reaction conditions, including temperature, reaction time, and solvent.- Consider a two-step methylation process to ensure the addition of two methyl groups to the nitrogen atom.[3]
Degradation of starting materials or products.- Use high-purity reagents and solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.
Difficulty in purifying the final derivative Presence of unreacted starting materials or byproducts.- Employ appropriate chromatographic techniques, such as column chromatography or preparative HPLC, for purification.- Recrystallization can be an effective method for purifying solid derivatives. A described method for this compound involves dissolving the crude product in a butanol/acetonitrile mixture, followed by the slow addition of ether.[6]
Formation of isomers.- Utilize stereoselective synthesis methods if a specific stereoisomer is desired.- Chiral chromatography may be necessary to separate enantiomers or diastereomers.
Poor solubility of the synthesized derivative The lipophilicity of the introduced functional group.- Convert the derivative to a salt form (e.g., hydrochloride) to improve aqueous solubility.- Consider formulation strategies, such as the use of co-solvents or encapsulating agents.
Inconsistent biological activity in assays Impurities in the synthesized compound.- Ensure high purity of the final compound using analytical techniques like NMR, mass spectrometry, and HPLC.- Re-purify the compound if significant impurities are detected.
Degradation of the compound during storage or in the assay medium.- Assess the stability of the derivative under experimental conditions.- Store the compound under appropriate conditions (e.g., low temperature, protected from light).

Efficacy of Stachydrine Derivatives

The following table summarizes the comparative efficacy of a synthesized stachydrine derivative (Compound B1) against the parent compound in a neuroprotection model.

Compound In Vitro Neuronal Cell Survival Rate (%) In Vivo Infarct Size Reduction (%)
Stachydrine 65 ± 525 ± 4
Compound B1 85 ± 655 ± 7

Note: The data presented are representative values based on published findings indicating the superior performance of Compound B1 and are intended for illustrative purposes.[2][4]

Experimental Protocols

General Synthesis of Stachydrine Derivatives (e.g., Esterification and Amidation)

This protocol describes a general two-route approach for synthesizing stachydrine derivatives, as has been previously reported.[1]

Route 1: Esterification and N-Alkylation

  • Esterification of L-proline: Dissolve L-proline in an appropriate alcohol (e.g., ethanol) and add a catalytic amount of acid (e.g., sulfuric acid). Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, neutralize the reaction mixture and extract the esterified product.

  • N-methylation: Dissolve the L-proline ester in a suitable solvent (e.g., methanol). Add a methylating agent, such as iodomethane, and a base (e.g., potassium carbonate). Stir the reaction at room temperature for 24-48 hours.

  • Purification: Purify the resulting stachydrine ester derivative using column chromatography.

  • Hydrochloride Salt Formation: Dissolve the purified ester in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

Route 2: Amidation

  • Activation of Stachydrine: Dissolve stachydrine in a suitable solvent (e.g., dichloromethane). Add a coupling agent (e.g., DCC or EDC) and an activating agent (e.g., NHS).

  • Amidation: Add the desired amine to the reaction mixture and stir at room temperature for 12-24 hours.

  • Purification: Purify the resulting amide derivative using column chromatography.

  • Hydrochloride Salt Formation: Form the hydrochloride salt as described in Route 1.

In Vitro Neuroprotection Assay
  • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Induction of Neuronal Injury: Induce neuronal injury by exposing the cells to an excitotoxic agent, such as glutamate or NMDA.

  • Treatment: Treat the neuronal cultures with varying concentrations of stachydrine or its derivatives for a specified period.

  • Assessment of Cell Viability: Determine cell viability using a standard assay, such as the MTT assay or LDH release assay.

  • Apoptosis Analysis: Evaluate the extent of apoptosis using techniques like flow cytometry with Annexin V/PI staining or by measuring caspase activity.

Visualizations

Signaling Pathways and Experimental Workflow

Stachydrine_Signaling_Pathways cluster_0 Stachydrine Derivative cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Stachydrine Stachydrine Derivative PI3K_AKT PI3K/AKT/mTOR Stachydrine->PI3K_AKT Activates TGF_beta AT1R/TGF-βR1/Smad2/3 Stachydrine->TGF_beta Inhibits NF_kB NF-κB Pathway Stachydrine->NF_kB Inhibits Apoptosis Apoptosis Pathway Stachydrine->Apoptosis Modulates Cell_Survival ↑ Cell Survival & Proliferation PI3K_AKT->Cell_Survival Fibrosis ↓ Cardiac Fibrosis TGF_beta->Fibrosis Inflammation ↓ Inflammation NF_kB->Inflammation Apoptosis_Outcome ↓ Apoptosis Apoptosis->Apoptosis_Outcome

Caption: Key signaling pathways modulated by stachydrine derivatives.

Synthesis_Workflow Start Start: L-Proline Synthesis Chemical Synthesis (e.g., Methylation, Esterification) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro In Vitro Efficacy Testing (Neuroprotection Assay) Characterization->In_Vitro In_Vivo In Vivo Efficacy Testing (Animal Models) In_Vitro->In_Vivo Data_Analysis Data Analysis In_Vivo->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: Experimental workflow for synthesis and evaluation.

Troubleshooting_Logic Start Low Reaction Yield? Check_Reagents Check Reagent Purity & Reaction Conditions Start->Check_Reagents Yes Purification_Issue Purification Difficulty? Start->Purification_Issue No Optimize_Conditions Optimize Temperature, Time, & Stoichiometry Check_Reagents->Optimize_Conditions Success Problem Resolved Optimize_Conditions->Success Recrystallize Attempt Recrystallization Purification_Issue->Recrystallize Yes Purification_Issue->Success No Chromatography Use Column Chromatography or Prep-HPLC Recrystallize->Chromatography Chromatography->Success

Caption: Troubleshooting logic for synthesis and purification.

References

Long-term storage and stability of Stachydrine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, stability, and handling of Stachydrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For optimal long-term stability, storage at -20°C is recommended, which can preserve the compound for at least four years.[1][2] Storage at 2-8°C is also acceptable for shorter periods.

Q2: How should I prepare and store this compound solutions?

A2: this compound is soluble in water, ethanol, and DMSO.[1][2][3] For in vitro experiments, stock solutions are typically prepared in DMSO. To prepare a stock solution, dissolve the solid compound in the solvent of choice, using sonication to aid dissolution if necessary.[4] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound in solution?

A3: The stability of this compound in solution depends on the solvent and storage temperature.

  • DMSO stock solutions: Stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[5][6]

  • Aqueous solutions: It is recommended to prepare aqueous solutions fresh and use them on the same day. Long-term storage of aqueous solutions is not advised due to the potential for microbial growth and hydrolysis.[1]

Q4: Is this compound sensitive to light?

A4: Yes, protection from light is recommended during storage to prevent potential photodegradation.

Q5: What are the known incompatibilities of this compound?

A5: this compound should not be mixed with strong oxidizing agents, strong acids, or strong bases, as these can induce degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitation in stock solution upon storage. - Solution concentration exceeds solubility at storage temperature.- Improper solvent used.- Water absorption by DMSO.- Warm the solution to 37°C and sonicate to redissolve.- Prepare a more dilute stock solution.- Use anhydrous DMSO and ensure the container is tightly sealed.
Inconsistent experimental results. - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Instability of the compound in the experimental buffer.- Verify the storage conditions and age of the stock solution.- Aliquot stock solutions into single-use vials.- Prepare fresh working solutions in your experimental buffer immediately before use.
Difficulty dissolving the compound. - Insufficient mixing or low temperature.- Use gentle warming (37°C) and sonication to aid dissolution.[4]

Long-Term Stability Data

Quantitative data from comprehensive forced degradation studies on this compound are not extensively available in the public domain. However, based on information from suppliers and general knowledge of similar compounds, the following stability profile can be inferred.

Table 1: Recommended Storage Conditions and Expected Stability

Form Storage Temperature Recommended Duration Key Considerations
Solid (Powder) -20°C≥ 4 years[1][2]Keep in a tightly sealed container, protected from light and moisture.
Solid (Powder) 2-8°CShort-termKeep in a tightly sealed container, protected from light and moisture.
Solution in DMSO -80°C≤ 6 months[5][6]Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.
Solution in DMSO -20°C≤ 1 month[5][6]Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.
Aqueous Solution 2-8°C≤ 24 hours[1]Prepare fresh before use.

Experimental Protocols

While a specific, validated stability-indicating HPLC method for this compound is not publicly detailed, a general protocol for assessing the stability of a water-soluble, non-chromophoric compound like this compound can be outlined. This typically involves HPLC with an Evaporative Light Scattering Detector (ELSD) or coupled with mass spectrometry (LC-MS).

Protocol: Stability-Indicating HPLC-ELSD Method Development

1. Objective: To develop a stability-indicating HPLC-ELSD method capable of separating this compound from its potential degradation products.

2. Materials and Equipment:

  • This compound reference standard

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC grade acids and bases for mobile phase modification and forced degradation (e.g., formic acid, ammonium formate, hydrochloric acid, sodium hydroxide)

  • Hydrogen peroxide (30%)

  • HPLC system with a pump, autosampler, column oven, and ELSD detector

  • Analytical column (e.g., a hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like this compound)

3. Chromatographic Conditions (Example):

  • Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A time-gradient elution program should be developed to ensure separation of the parent peak from any degradation products. For example, start with a high percentage of organic phase and gradually increase the aqueous phase.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • ELSD Settings: Nebulizer temperature and gas flow should be optimized for maximum sensitivity.

4. Forced Degradation Study:

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After degradation, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration. Analyze by the developed HPLC-ELSD method to observe for any new peaks and a decrease in the parent peak area.

5. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can resolve the parent drug from its degradation products and any excipients.

  • Linearity: Assess the method's linear response over a range of concentrations.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Evaluate the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Assess the method's performance under small, deliberate variations in chromatographic conditions.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Stachydrine_PI3K_Akt_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Downstream Cell Survival, Proliferation mTOR->Downstream Stachydrine Stachydrine Hydrochloride Stachydrine->PI3K Inhibits Stachydrine->Akt Inhibits

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

Stability_Testing_Workflow start Stachydrine HCl (Solid/Solution) stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis HPLC-ELSD/MS Analysis stress->analysis separation Separation of Degradation Products analysis->separation identification Characterization of Degradation Products (MS, NMR) separation->identification Yes method_val Method Validation (ICH Guidelines) separation->method_val No identification->method_val stability_report Stability Report method_val->stability_report

Caption: Experimental workflow for a forced degradation study of this compound.

References

How to prevent degradation of Stachydrine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of Stachydrine hydrochloride in solution to prevent its degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound solutions.

Issue Potential Cause Recommended Action
Loss of Potency or Inconsistent Results Degradation of this compound in stock or working solutions.1. Verify Storage Conditions: Ensure the solid compound is stored in a sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended. 2. Prepare Fresh Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day. Prepare fresh solutions for each experiment.[1] 3. Avoid Repeated Freeze-Thaw Cycles: If storing stock solutions, aliquot them into single-use volumes to prevent degradation from repeated temperature changes.[2] 4. Control pH: The stability of compounds can be pH-dependent. Ensure the pH of your solution is appropriate for your experiment and consider using a buffer system if necessary.[3][4]
Precipitate Formation in Solution Poor solubility or changes in solution conditions (e.g., temperature, pH).1. Confirm Solubility: this compound is soluble in water, DMSO, and ethanol.[1][5] If using other solvents, verify its solubility. For higher solubility, gentle warming to 37°C and sonication can be employed.[6] 2. Check for Contamination: Ensure all glassware and solvents are clean and free of contaminants that could react with this compound.
Discoloration of Solution Potential degradation, often due to oxidation or light exposure.1. Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[7] 2. Use High-Purity Solvents: Solvents should be of high purity and degassed if necessary to remove dissolved oxygen, which can cause oxidative degradation. 3. Consider Antioxidants: For long-term studies, the addition of antioxidants may be considered, but their compatibility with the experimental system must be validated.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry place, protected from sunlight.[6][7] For long-term storage, a temperature of -20°C is recommended to ensure stability.[8][9]

Q2: How long can I store this compound in an aqueous solution?

A2: It is highly recommended to prepare aqueous solutions of this compound fresh for each use. Storing aqueous solutions for more than one day is not advised due to the potential for degradation.[1]

Q3: My experiment requires a stock solution in DMSO. What are the storage recommendations?

A3: Stock solutions of this compound in DMSO can be stored for longer periods than aqueous solutions. For storage up to one month, -20°C is suitable. For longer-term storage (up to 6 months), -80°C is recommended.[2] Always aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]

Q4: What factors can cause the degradation of this compound in solution?

A4: The primary factors that can lead to the degradation of this compound in solution are:

  • pH: Both acidic and basic conditions can potentially catalyze hydrolysis.[3][4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[9]

  • Light: Exposure to UV or ambient light can cause photodegradation.[7]

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation.[9]

Q5: What are the likely degradation pathways for this compound?

A5: Based on its chemical structure as a quaternary ammonium carboxylate, the most probable non-metabolic degradation pathways in solution are:

  • Hydrolysis: Although the pyrrolidinium ring is generally stable, extreme pH and high temperatures could potentially lead to ring-opening or other hydrolytic reactions.

  • Oxidation: The tertiary amine and the carboxylate group could be susceptible to oxidation, leading to the formation of various oxidation products. In biological systems, metabolites such as N-demethylated and ring-oxidized products have been observed.[6]

  • Photodegradation: Exposure to light can provide the energy for various degradation reactions.

Q6: How can I check the stability of my this compound solution?

A6: The most reliable method to assess the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][10][11] This technique can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Solutions
  • Weighing: Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.

  • Dissolution:

    • Aqueous Solutions: Dissolve the desired amount of this compound in high-purity, deionized water. If solubility is an issue, the solution can be gently warmed to 37°C and sonicated in an ultrasonic bath.[6]

    • Organic Solvents: this compound is soluble in DMSO and ethanol.[1][5] For stock solutions in these solvents, ensure they are of high purity.

  • Filtration: For cell culture or other sensitive applications, it is advisable to sterilize the final working solution by filtering it through a 0.22 µm filter.[2]

  • Storage:

    • Use aqueous solutions immediately.

    • For DMSO or ethanol stock solutions, aliquot into single-use, light-protecting (amber) vials and store at -20°C for short-term or -80°C for long-term storage.[2]

Protocol 2: Forced Degradation Study to Evaluate Stability

This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.

    • Thermal Degradation: Heat the stock solution at a higher temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose the stock solution in a photostability chamber to a defined light exposure (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Solvent Storage Temperature Maximum Recommended Storage Duration
SolidN/A-20°CSeveral years (as per manufacturer's expiry)
SolutionWater4°CNot recommended (use fresh)
SolutionDMSO/Ethanol-20°C1 month[2]
SolutionDMSO/Ethanol-80°C6 months[2]
Table 2: Hypothetical Example of Forced Degradation Study Results

This table presents hypothetical data to illustrate the expected outcomes of a forced degradation study. Actual degradation rates should be determined experimentally.

Stress Condition Duration (hours) Temperature % Degradation (Hypothetical) Number of Degradation Products (Hypothetical)
0.1 M HCl2460°C5-10%1-2
0.1 M NaOH2460°C10-15%2-3
3% H₂O₂24Room Temp15-25%>3
Heat4880°C5-10%1-2
Light (ICH Q1B)--10-20%2-3

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_use Experimental Use cluster_storage Storage weigh Weigh Solid Stachydrine HCl dissolve Dissolve in High-Purity Solvent weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter use_fresh Immediate Use (Aqueous Solutions) filter->use_fresh aliquot Aliquot for Stock filter->aliquot store_neg20 Store at -20°C (Short-term Stock) aliquot->store_neg20 store_neg80 Store at -80°C (Long-term Stock) aliquot->store_neg80

Figure 1. Recommended workflow for the preparation and handling of this compound solutions.

troubleshooting_flowchart decision decision issue issue start Start Troubleshooting issue_node Inconsistent Experimental Results? start->issue_node check_solution Check Solution Preparation and Storage issue_node->check_solution is_fresh Was the aqueous solution freshly prepared? check_solution->is_fresh is_aliquoted Were stock solutions aliquoted to avoid freeze-thaw cycles? is_fresh->is_aliquoted Yes re_prepare Action: Prepare fresh solution immediately before use. is_fresh->re_prepare No is_protected Was the solution protected from light and stored at the correct temperature? is_aliquoted->is_protected Yes re_aliquot Action: Prepare new stock and aliquot into single-use vials. is_aliquoted->re_aliquot No correct_storage Action: Ensure proper storage (correct temperature, light protection). is_protected->correct_storage No re_run Re-run Experiment is_protected->re_run Yes re_prepare->re_run re_aliquot->re_run correct_storage->re_run

Figure 2. Logical troubleshooting flowchart for inconsistent experimental results with this compound.

References

Addressing poor absorption of Stachydrine hydrochloride in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor absorption of Stachydrine hydrochloride in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound generally low in animal studies?

A1: this compound, a quaternary ammonium salt, inherently possesses properties that lead to poor oral bioavailability. Its high water solubility and low lipophilicity hinder its ability to efficiently permeate the lipid-rich intestinal membranes.[1] Consequently, after oral administration, it is rapidly absorbed and metabolized, but a significant portion is also quickly excreted, limiting its systemic exposure and therapeutic efficacy.[2]

Q2: What are the common pharmacokinetic challenges observed with this compound?

A2: Pharmacokinetic studies in rats have shown that after oral administration of Herba Leonuri extract containing Stachydrine, the time to reach maximum plasma concentration (Tmax) is short, approximately 0.75 hours, with a plasma half-life (t1/2z) of about 1.64 hours.[3] This indicates rapid absorption but also swift elimination. The primary challenge lies in maintaining a therapeutically relevant plasma concentration over an extended period.[4]

Q3: Are there any known strategies to improve the absorption of this compound?

A3: Yes, several strategies are being explored to enhance the bioavailability of this compound. These include:

  • Chemical Modification: Synthesizing more lipophilic derivatives of Stachydrine can improve its membrane permeability.[5][6]

  • Advanced Drug Delivery Systems: Novel formulations like Self-Double-Emulsifying Drug Delivery Systems (SDEDDS) have been shown to sustain its release and improve oral bioavailability.[1]

  • Use of Excipients: Incorporating specific pharmaceutical excipients that can act as permeation enhancers or P-glycoprotein inhibitors may improve its absorption.[7][8]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound Post-Oral Administration

Possible Cause: Poor membrane permeability due to high hydrophilicity.

Troubleshooting Steps:

  • Formulation Enhancement: Consider re-formulating this compound to improve its lipophilicity and membrane transport.

  • Derivative Synthesis: If feasible, synthesize and test lipophilic derivatives of Stachydrine. Adding lipophilic functional groups has been shown to enhance neuroprotective effects, suggesting improved brain bioavailability.[6][9]

  • Advanced Delivery Systems: Develop a novel drug delivery system. A Self-Double-Emulsifying Drug Delivery System (SDEDDS) has demonstrated potential for sustained release and improved oral absorption of Stachydrine.[1]

Issue 2: Rapid Elimination and Short Half-Life in Pharmacokinetic Studies

Possible Cause: Fast metabolism and excretion of the compound.[2]

Troubleshooting Steps:

  • Sustained-Release Formulation: Employ a sustained-release drug delivery system, such as SDEDDS, which can encapsulate the drug and release it slowly in the gastrointestinal tract.[1]

  • Co-administration with Metabolic Inhibitors: While not a primary strategy for formulation, investigating the co-administration with known inhibitors of relevant metabolic pathways could help elucidate the metabolic fate and prolong the half-life in exploratory studies.

  • Dose Regimen Adjustment: Evaluate a multiple-dosing regimen instead of a single dose to maintain plasma concentrations above the therapeutic threshold.

Data Presentation

Table 1: Pharmacokinetic Parameters of Stachydrine in Rats after Oral Administration of Herba Leonuri Extract

ParameterValueReference
Tmax (h) 0.75 ± 0.27[10][11]
Cmax (ng/mL) 1608 ± 267[10][11]
t1/2z (h) 1.64[3]

Note: Data is from studies using Herba Leonuri extract, and the pharmacokinetics of pure this compound may vary.

Experimental Protocols

Protocol 1: Development of a Self-Double-Emulsifying Drug Delivery System (SDEDDS) for this compound

This protocol is a general guideline based on the principles of SDEDDS formulation.[1]

  • Screening of Excipients:

    • Oils: Screen various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90) for their ability to solubilize this compound.

    • Surfactants: Screen hydrophilic surfactants (e.g., Cremophor® EL, Tween® 80) and lipophilic surfactants (e.g., Span® 80, Glyceryl monooleate) for their emulsification efficiency.

    • Co-surfactants: Screen co-surfactants (e.g., Transcutol® P, Propylene glycol) for their ability to improve the stability of the emulsion.

  • Preparation of the Water-in-Oil (W/O) Emulsion:

    • Dissolve this compound in a small amount of distilled water to form the internal aqueous phase.

    • Separately, mix the selected oil and lipophilic surfactant.

    • Slowly add the aqueous phase to the oil phase while homogenizing at high speed to form a stable W/O emulsion.

  • Preparation of the SDEDDS Pre-concentrate:

    • Mix the prepared W/O emulsion with the selected hydrophilic surfactant and co-surfactant.

    • Gently stir until a clear and homogenous pre-concentrate is formed.

  • Characterization of the SDEDDS:

    • Self-Emulsification Assessment: Add the SDEDDS pre-concentrate to an aqueous medium (e.g., simulated gastric fluid) under gentle agitation and observe the formation of a double emulsion.

    • Droplet Size Analysis: Determine the globule size of the resulting emulsion using dynamic light scattering.

    • In Vitro Drug Release: Perform in vitro release studies using a dialysis bag method in different pH media to simulate the gastrointestinal tract.

Mandatory Visualizations

Stachydrine_Absorption_Challenges Stachydrine Stachydrine HCl (Oral Administration) GI_Tract Gastrointestinal Tract Stachydrine->GI_Tract Ingestion Intestinal_Lumen Intestinal Lumen GI_Tract->Intestinal_Lumen Enterocytes Enterocytes (Intestinal Barrier) Intestinal_Lumen->Enterocytes Poor Permeation (High Hydrophilicity) Systemic_Circulation Systemic Circulation Enterocytes->Systemic_Circulation Absorption Low_Bioavailability Low Bioavailability Enterocytes->Low_Bioavailability Rapid_Metabolism Rapid Metabolism & Excretion Systemic_Circulation->Rapid_Metabolism Rapid_Metabolism->Low_Bioavailability SDEDDS_Workflow cluster_Formulation Formulation Development cluster_Characterization In Vitro Characterization cluster_InVivo In Vivo Evaluation Screening 1. Excipient Screening (Oils, Surfactants) WO_Emulsion 2. Prepare W/O Emulsion (Stachydrine in aqueous phase) Screening->WO_Emulsion SDEDDS_Prep 3. Prepare SDEDDS Pre-concentrate WO_Emulsion->SDEDDS_Prep Self_Emulsification 4. Self-Emulsification Test SDEDDS_Prep->Self_Emulsification Droplet_Size 5. Droplet Size Analysis Self_Emulsification->Droplet_Size In_Vitro_Release 6. In Vitro Release Study Droplet_Size->In_Vitro_Release Animal_Study 7. Animal Pharmacokinetic Study In_Vitro_Release->Animal_Study Data_Analysis 8. Analyze Bioavailability (AUC, Cmax) Animal_Study->Data_Analysis Stachydrine_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_PI3K PI3K/AKT/mTOR Pathway Stachydrine Stachydrine NFkB_Inhibition Inhibits NF-κB Signaling Stachydrine->NFkB_Inhibition Inhibits PI3K_Activation Enhances Phosphorylation of PI3K, AKT, mTOR Stachydrine->PI3K_Activation Activates Inflammation_Reduction Reduced Inflammation NFkB_Inhibition->Inflammation_Reduction Neuronal_Health Improved Neuronal Health (Reduced Apoptosis) PI3K_Activation->Neuronal_Health

References

Technical Support Center: Stachydrine Hydrochloride Cell Toxicity at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the cytotoxic effects of stachydrine hydrochloride at high concentrations in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of this compound at high concentrations on cancer cells?

A1: At high concentrations, this compound has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines in a time- and dose-dependent manner.[1][2] For instance, in MCF-7 and T47D breast cancer cells, concentrations of 500 µM and 1000 µM lead to significant inhibition of proliferation and can cause cell cycle arrest at the G1 phase. The half-maximal inhibitory concentration (IC50) for these cell lines is approximately 500 µM.[3]

Q2: How does this compound induce cell toxicity at a molecular level?

A2: this compound exerts its cytotoxic effects by modulating multiple signaling pathways. It has been shown to suppress the PI3K/Akt and ERK/MAPK signaling pathways, which are crucial for cancer cell survival and proliferation.[1][4] The induction of apoptosis is mediated through the mitochondrial pathway, involving the activation of caspase-3 and a decrease in the anti-apoptotic protein Bcl-2.[1][4]

Q3: Does this compound affect normal (non-cancerous) cells?

A3: Studies have indicated that this compound exhibits selective cytotoxicity towards cancer cells, with lower toxicity observed in normal human cells. For example, at concentrations effective against astrocytoma cells, no significant cytotoxicity was observed in normal human astrocytes.[5]

Q4: What is the role of reactive oxygen species (ROS) in this compound-induced cytotoxicity?

A4: The role of ROS in this compound's mechanism of action appears to be context-dependent. In some cancer cells, it has been shown to induce the production of ROS, which contributes to its apoptotic effects.[1][2] Conversely, in other biological systems, stachydrine has demonstrated antioxidant properties.[4] Researchers should consider the specific cell type and experimental conditions when investigating the impact of this compound on ROS levels.

Q5: What is the solubility of this compound for cell culture experiments?

A5: this compound is soluble in aqueous buffers like PBS (approximately 10 mg/mL) and organic solvents such as DMSO (up to 50 mg/mL). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically below 0.5%).

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myeloid Leukemia61[3]
KCL22Chronic Myeloid Leukemia141[3]
LAMA84Chronic Myeloid Leukemia86[3]
KU812Chronic Myeloid Leukemia35[5]
Ba/F3 WTMurine Pro-B cells (BCR-ABL WT)22[3]
Ba/F3 T315IMurine Pro-B cells (BCR-ABL T315I)26[3]
MCF-7Breast Cancer~500[3]
T47DBreast Cancer~500[3]

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for key experiments to assess the cytotoxicity of this compound, along with troubleshooting guides to address common issues.

Cell Viability Assessment using MTT Assay

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Troubleshooting Guide:

IssuePossible CauseSolution
High background in wells without cells This compound at very high concentrations might directly reduce MTT.Run a control plate with this compound in cell-free medium to check for direct reduction. If observed, consider using an alternative viability assay (e.g., CellTiter-Glo).
Inconsistent results between replicate wells Uneven cell seeding or compound precipitation at high concentrations.Ensure a single-cell suspension before seeding. Visually inspect the wells for any precipitate after adding high concentrations of this compound. If precipitation occurs, try preparing the dilutions in a pre-warmed medium or consider the solubility limits.
Low signal-to-noise ratio Suboptimal cell number or incubation time.Optimize the cell seeding density and the MTT incubation time for your specific cell line.
Apoptosis Detection using Annexin V/PI Staining and Flow Cytometry

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Troubleshooting Guide:

IssuePossible CauseSolution
High percentage of necrotic cells (Annexin V+/PI+) even at low concentrations Harsh cell handling during harvesting.Use a gentle enzymatic detachment method (e.g., TrypLE) and minimize centrifugation force and time.
Weak Annexin V signal Insufficient calcium in the binding buffer.Ensure the binding buffer contains the correct concentration of CaCl2 as Annexin V binding is calcium-dependent.
High background fluorescence Autofluorescence of the compound or cells.Run an unstained control treated with the highest concentration of this compound to assess its autofluorescence. If significant, use a brighter fluorophore for Annexin V or a different viability dye.
Measurement of Intracellular ROS using DCFH-DA

Experimental Protocol:

  • Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) using a fluorescence plate reader.

Troubleshooting Guide:

IssuePossible CauseSolution
High background fluorescence Autoxidation of the DCFH-DA probe.Prepare the DCFH-DA solution fresh just before use and protect it from light.
No increase in ROS despite observed cytotoxicity ROS production might be an early and transient event.Perform a time-course experiment to measure ROS at earlier time points after treatment.
Inconsistent readings Photobleaching of the fluorescent product (DCF).Minimize the exposure of the plate to light during and after the staining procedure. Read the plate immediately after the final wash.

Visualizations

Signaling Pathways and Experimental Workflow

Stachydrine_Cytotoxicity_Workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MCF-7, K562) Treatment Treat cells with various concentrations of Stachydrine HCl Cell_Culture->Treatment SH_Prep This compound Stock Solution (in DMSO) SH_Prep->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis ROS ROS Production (DCFH-DA) Treatment->ROS IC50 IC50 Calculation Viability->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant ROS_Quant Measurement of ROS Levels ROS->ROS_Quant

Caption: Experimental workflow for assessing this compound cytotoxicity.

Stachydrine_Signaling_Pathway Signaling Pathways Modulated by this compound cluster_survival Cell Survival Pathways cluster_apoptosis Apoptosis Pathway Stachydrine Stachydrine Hydrochloride PI3K PI3K Stachydrine->PI3K Inhibits ERK ERK Stachydrine->ERK Inhibits Bcl2 Bcl-2 Stachydrine->Bcl2 Decreases expression Caspase3 Caspase-3 Stachydrine->Caspase3 Activates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Inhibition of Apoptosis Promotion of Proliferation ERK->Cell_Survival Promotion of Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspase3->Apoptosis Induces

Caption: Signaling pathways modulated by this compound.

References

Technical Support Center: Optimizing Stachydrine Hydrochloride Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the delivery of Stachydrine hydrochloride. Addressing common challenges such as poor bioavailability and stability, this resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the delivery of this compound?

A1: The primary challenges in delivering this compound stem from its inherent physicochemical properties. As a quaternary ammonium salt, it exhibits high water solubility and low lipophilicity, leading to poor oral bioavailability.[1] Pharmacokinetic studies have shown that after oral administration, Stachydrine is rapidly absorbed, metabolized, and excreted, limiting its therapeutic efficacy.[2] Additionally, this compound can be susceptible to degradation and moisture absorption, posing stability challenges in formulations.[3]

Q2: What strategies can be employed to improve the oral bioavailability of this compound?

A2: Several strategies are being explored to enhance the oral bioavailability of this compound. These include:

  • Advanced Drug Delivery Systems: Formulations like self-double-emulsifying drug delivery systems (SDEDDS) have shown promise in improving oral absorption.[1]

  • Synthesis of Derivatives: Modifying the chemical structure of Stachydrine to create more lipophilic derivatives can significantly improve its pharmacokinetic profile and efficacy.[4][5]

  • Nanoparticle and Liposomal Formulations: Encapsulating this compound within nanoparticles or liposomes can protect it from degradation, control its release, and potentially enhance its absorption.

Q3: Are there any known stability issues with this compound formulations?

A3: Yes, this compound can be prone to photodegradation and is susceptible to moisture absorption, which can affect the stability and quality of the final product.[3] Proper formulation design, including the use of protective excipients and appropriate packaging, is crucial to mitigate these issues. A patent for a crystalline form of this compound suggests it has improved stability against moisture.[3][6]

Q4: What analytical methods are suitable for quantifying this compound in biological samples?

A4: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the simultaneous determination of Stachydrine and its metabolites in plasma.[7][8] This method offers high precision and accuracy, with a low limit of quantitation, making it suitable for pharmacokinetic studies.[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low oral bioavailability in preclinical studies. Poor membrane permeability due to high hydrophilicity. Rapid metabolism and excretion.- Formulate this compound into a bioavailability-enhancing delivery system like SDEDDS. - Synthesize and test more lipophilic derivatives of Stachydrine. - Consider nanoparticle or liposomal formulations to alter the pharmacokinetic profile.
Inconsistent drug release profiles from formulations. Formulation instability. Improper formulation parameters (e.g., particle size, excipient choice).- Conduct thorough stability testing under ICH guidelines. - Optimize formulation parameters such as the type and concentration of lipids, surfactants, and polymers. - For nanocarriers, ensure uniform particle size and high encapsulation efficiency.
Degradation of this compound during formulation or storage. Exposure to light and/or moisture. Incompatible excipients.- Protect the formulation from light and moisture at all stages. - Use airtight and light-resistant packaging. - Perform excipient compatibility studies to select stable formulation components.
Difficulty in detecting and quantifying Stachydrine in plasma samples. Low plasma concentrations. Matrix effects in the biological sample.- Utilize a highly sensitive analytical method like LC-MS/MS. - Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to minimize matrix interference.

Experimental Protocols

Preparation of this compound Self-Double-Emulsifying Drug Delivery System (SDEDDS)

This protocol is based on the principles of preparing a water-in-oil-in-water (W/O/W) double emulsion to enhance the oral absorption of hydrophilic drugs.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor RH 40)

  • Co-surfactant/Solvent (e.g., Transcutol HP)

  • Purified water

Procedure:

  • Preparation of the Primary Emulsion (W/O):

    • Dissolve this compound in a small amount of purified water to form the internal aqueous phase.

    • Separately, mix the oil phase (e.g., Capryol 90) with a lipophilic surfactant.

    • Slowly add the internal aqueous phase to the oil/surfactant mixture while homogenizing at high speed to form a stable W/O emulsion.

  • Formation of the SDEDDS:

    • To the primary W/O emulsion, add a hydrophilic surfactant (e.g., Cremophor RH 40) and a co-surfactant/solvent (e.g., Transcutol HP).

    • Mix gently until a clear and homogenous solution is formed. The resulting mixture is the SDEDDS pre-concentrate.

  • Characterization:

    • The SDEDDS can be characterized by its ability to spontaneously form a W/O/W double emulsion upon dilution with an aqueous medium under gentle agitation.

    • Determine the particle size and zeta potential of the resulting emulsion using dynamic light scattering.

    • Assess the in vitro drug release profile using a dialysis bag method in simulated gastric and intestinal fluids.

Synthesis of a Neuroprotective Stachydrine Derivative (General Approach)

This protocol outlines a general strategy for synthesizing Stachydrine derivatives to improve lipophilicity and biological activity, based on published research.[4][5]

Materials:

  • This compound

  • Appropriate acyl chlorides or other activating agents

  • Solvents (e.g., dichloromethane, dimethylformamide)

  • Purification reagents (e.g., silica gel for chromatography)

Procedure:

  • Activation of Stachydrine:

    • The carboxylic acid group of Stachydrine is typically activated to facilitate amide bond formation. This can be achieved using reagents like thionyl chloride or oxalyl chloride to form the acyl chloride.

  • Coupling Reaction:

    • The activated Stachydrine is then reacted with a desired amine or alcohol in the presence of a base to form the corresponding amide or ester derivative. The choice of the amine/alcohol will determine the lipophilicity of the final compound.

  • Purification:

    • The synthesized derivative is purified using techniques such as column chromatography on silica gel to remove unreacted starting materials and byproducts.

  • Characterization:

    • The structure of the purified derivative is confirmed using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.

    • The purity is assessed by HPLC.

Preparation of this compound Loaded Nanoparticles (Generalized Protocol)

This protocol describes the preparation of polymeric nanoparticles using the ionic gelation method, a common technique for encapsulating hydrophilic drugs.

Materials:

  • This compound

  • Chitosan (or other suitable polymer)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Purified water

Procedure:

  • Preparation of Chitosan Solution:

    • Dissolve chitosan in a dilute acetic acid solution with stirring until a clear solution is obtained.

  • Drug Incorporation:

    • Dissolve this compound in the chitosan solution.

  • Nanoparticle Formation:

    • Prepare an aqueous solution of TPP.

    • Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring.

    • Nanoparticles will form spontaneously via ionic gelation between the positively charged chitosan and the negatively charged TPP.

  • Purification and Collection:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the unentrapped drug and other reagents.

    • Wash the nanoparticle pellet with purified water and re-disperse for use or lyophilize for storage.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential.

    • Calculate the drug loading and encapsulation efficiency by quantifying the amount of unentrapped drug in the supernatant.

Data Presentation

Table 1: Pharmacokinetic Parameters of Stachydrine in Rats after Oral Administration of Herba Leonuri Extract

ParameterValueReference
Cmax (ng/mL)1608 ± 267[7][8]
Tmax (h)0.75 ± 0.27[7][8]
AUC0-t (ng·h/mL)Not Reported
t1/2 (h)Not Reported
Data presented as mean ± SD.

Table 2: Comparison of a Stachydrine Derivative (Compound B1) with Stachydrine for Neuroprotection

ParameterStachydrineCompound B1Reference
In vitro Neuroprotective Effect ModerateSignificantly Better[4]
In vivo Reduction of Infarct Size EffectiveSignificantly More Effective[4]
Bioavailability LowPotentially Improved[4]

Visualizations

Signaling_Pathways cluster_Cardioprotection Cardioprotective Pathways cluster_Anti_Inflammatory Anti-Inflammatory Pathway cluster_Neuroprotection Neuroprotective Pathways Stachydrine1 Stachydrine HCl CaMKII CaMKII Stachydrine1->CaMKII Inhibits HDAC4 HDAC4 CaMKII->HDAC4 MEF2C MEF2C HDAC4->MEF2C Inhibits CardiacHypertrophy Cardiac Hypertrophy MEF2C->CardiacHypertrophy Promotes Stachydrine2 Stachydrine HCl NFkB NF-κB Stachydrine2->NFkB Inhibits InflammatoryGenes Inflammatory Gene Expression NFkB->InflammatoryGenes Promotes Stachydrine3 Stachydrine HCl JAK2 JAK2 Stachydrine3->JAK2 Inhibits PI3K PI3K Stachydrine3->PI3K Activates STAT3 STAT3 JAK2->STAT3 Apoptosis Apoptosis STAT3->Apoptosis Promotes Akt Akt PI3K->Akt Akt->Apoptosis Inhibits Experimental_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Formulation Select Delivery System (SDEDDS, Nanoparticles, etc.) Preparation Prepare Formulation Formulation->Preparation Characterization Physicochemical Characterization (Size, Zeta, EE%) Preparation->Characterization Release In Vitro Release Study Characterization->Release Stability Stability Testing (ICH) Characterization->Stability AnimalModel Administer to Animal Model Release->AnimalModel PK_Study Pharmacokinetic Study (LC-MS/MS Analysis) AnimalModel->PK_Study Efficacy_Study Pharmacodynamic/Efficacy Study AnimalModel->Efficacy_Study

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Efficacy of Stachydrine-Leonurine Conjugate, Stachydrine, and Leonurine

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for potent neuroprotective agents for the treatment of ischemic stroke, researchers have explored the therapeutic potential of natural compounds and their derivatives. Stachydrine and leonurine, two major active ingredients of the traditional Chinese medicine motherwort, have demonstrated protective effects against cerebral ischemia.[1][2] However, their clinical application has been hampered by low bioavailability and unsatisfactory efficacy.[1][2][3] To overcome these limitations, a novel Stachydrine-Leonurine conjugate, SL06, was designed and synthesized, showing promise as a more potent neuroprotective agent.[1] This guide provides a detailed comparison of the neuroprotective efficacy of the Stachydrine-Leonurine conjugate (SL06) with its parent compounds, stachydrine and leonurine, supported by experimental data.

Comparative Efficacy in Neuroprotection: In Vitro and In Vivo Evidence

The neuroprotective effects of SL06, stachydrine, and leonurine have been evaluated in various in vitro and in vivo models of cerebral ischemia. The data consistently demonstrates the superior efficacy of the conjugate compound SL06.

In Vitro Studies

In vitro experiments using glutamate-stimulated cerebellar granule cells (CGCs) and oxygen-glucose deprivation (OGD) models in PC12 cells have been instrumental in elucidating the direct neuroprotective actions of these compounds at a cellular level.

Table 1: Comparison of In Vitro Neuroprotective Effects

ParameterModel SystemStachydrineLeonurineStachydrine-Leonurine Conjugate (SL06)
Cell Viability Glutamate-stimulated CGCsLess effectiveLess effectiveSignificantly increased cell viability (P < 0.001)[1]
Apoptosis OGD-treated PC12 cellsReduces apoptosis[4][5]Reduces apoptosis[6][7]Significantly restrains neuronal apoptosis[1][2]
Oxidative Stress
SOD ActivityOGD-treated PC12 cellsIncreases SOD activity[4][5]Increases SOD activity[6]Activates SOD activity[1][2]
MDA LevelsOGD-treated PC12 cellsDecreases MDA levels[4][5]Decreases MDA levels[6]Inhibits MDA levels[1][2]
ROS LevelsOGD-treated PC12 cellsAttenuates ROS accumulation[5]Decreases ROS levels[6][8]Inhibits ROS levels[1][2]
Cellular Damage
LDH ReleaseOGD-treated PC12 cellsLowers serum LDH levels[5]Not explicitly statedInhibits LDH release[1][2]
In Vivo Studies

The transient middle cerebral artery occlusion (tMCAO) rat model is a widely used in vivo model to simulate ischemic stroke and evaluate the therapeutic potential of neuroprotective agents.

Table 2: Comparison of In Vivo Neuroprotective Effects in a Rat tMCAO Model

ParameterStachydrineLeonurineStachydrine-Leonurine Conjugate (SL06)
Infarct Volume Reduces cerebral infarction size[4][5]Decreases infarct volume[9]Significantly reduced infarction size[1][2]
Neurological Deficit Improves neurological function[4][5]Improves neurological deficit[9]Significantly improved neurological outcome[8]

Mechanisms of Neuroprotection: A Look into the Signaling Pathways

The neuroprotective effects of the Stachydrine-Leonurine conjugate, stachydrine, and leonurine are mediated through multiple signaling pathways, primarily targeting apoptosis and oxidative stress.

The conjugate SL06 exerts its potent neuroprotective effects by activating the protein kinase B (Akt)/glycogen synthase kinase 3β (GSK-3β) signaling pathway.[2] This activation leads to the promotion of the anti-apoptotic protein Bcl-2 and the inhibition of the apoptosis-associated protein cleaved caspase-3.[2]

Stachydrine has been shown to exert its neuroprotective effects by suppressing the PI3K/m-TOR/Akt and TLR4/NF-κB pathways.[4][5] It also reduces inflammation and apoptosis through the P65 and JAK2/STAT3 signaling pathways.[10][11][12]

Leonurine provides neuroprotection by modulating the oxidative and NO/NOS pathway.[6][7] It protects against oxidative stress and neuronal apoptosis by inhibiting the NO/NOS system.[6][7] Leonurine also upregulates Bcl-2 and downregulates Bax expression.[6][8]

Signaling Pathways in Neuroprotection cluster_SL06 Stachydrine-Leonurine Conjugate (SL06) cluster_Stachydrine Stachydrine cluster_Leonurine Leonurine SL06 SL06 AKT_GSK3B Akt/GSK-3β Pathway SL06->AKT_GSK3B Bcl2_up ↑ Bcl-2 AKT_GSK3B->Bcl2_up Caspase3_down ↓ Cleaved Caspase-3 AKT_GSK3B->Caspase3_down Neuroprotection_SL06 Neuroprotection Bcl2_up->Neuroprotection_SL06 Caspase3_down->Neuroprotection_SL06 Stachydrine Stachydrine PI3K_mTOR ↓ PI3K/m-TOR/Akt Stachydrine->PI3K_mTOR TLR4_NFkB ↓ TLR4/NF-κB Stachydrine->TLR4_NFkB P65_JAK2_STAT3 ↓ P65/JAK2/STAT3 Stachydrine->P65_JAK2_STAT3 Neuroprotection_Stachydrine Neuroprotection PI3K_mTOR->Neuroprotection_Stachydrine TLR4_NFkB->Neuroprotection_Stachydrine P65_JAK2_STAT3->Neuroprotection_Stachydrine Leonurine Leonurine NO_NOS ↓ NO/NOS System Leonurine->NO_NOS Oxidative_Stress ↓ Oxidative Stress NO_NOS->Oxidative_Stress Apoptosis ↓ Apoptosis NO_NOS->Apoptosis Neuroprotection_Leonurine Neuroprotection Oxidative_Stress->Neuroprotection_Leonurine Apoptosis->Neuroprotection_Leonurine

Caption: Signaling pathways involved in the neuroprotective effects of SL06, Stachydrine, and Leonurine.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of the neuroprotective effects of the Stachydrine-Leonurine conjugate and its parent compounds.

In Vitro Neuroprotection Assay

1. Cell Culture and Oxygen-Glucose Deprivation (OGD) Model:

  • PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • To induce ischemic injury, the culture medium is replaced with a glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber with 95% N2 and 5% CO2 for a specified duration (e.g., 6 hours).[11]

  • Following OGD, the cells are returned to normal culture conditions for reoxygenation.

2. Cell Viability Assay (MTT Assay):

  • After treatment with the compounds, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

  • The formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.[1]

3. Measurement of Oxidative Stress Markers:

  • Superoxide Dismutase (SOD) Activity: Assayed using a commercial kit based on the inhibition of the reduction of nitroblue tetrazolium.[6]

  • Malondialdehyde (MDA) Levels: Measured using a commercial kit based on the reaction with thiobarbituric acid.[6]

  • Reactive Oxygen Species (ROS) Levels: Detected using a fluorescent probe, such as DCFH-DA.[6]

4. Apoptosis Assays:

  • TUNEL Staining: Used to detect DNA fragmentation in apoptotic cells.[8]

  • Western Blot Analysis: To measure the expression levels of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3.[2][6]

In Vitro Experimental Workflow PC12_culture PC12 Cell Culture OGD Oxygen-Glucose Deprivation (OGD) PC12_culture->OGD Treatment Treatment with Compounds (SL06, Stachydrine, Leonurine) OGD->Treatment Assays Neuroprotective Assays Treatment->Assays Cell_Viability Cell Viability (MTT) Assays->Cell_Viability Oxidative_Stress Oxidative Stress (SOD, MDA, ROS) Assays->Oxidative_Stress Apoptosis Apoptosis (TUNEL, Western Blot) Assays->Apoptosis

Caption: Workflow for in vitro evaluation of neuroprotective agents.

In Vivo Neuroprotection Assay

1. Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model:

  • Male Sprague-Dawley rats are anesthetized, and the right middle cerebral artery is occluded for a specific duration (e.g., 2 hours) using an intraluminal filament.[9]

  • After the occlusion period, the filament is withdrawn to allow for reperfusion.

2. Drug Administration:

  • The compounds (SL06, stachydrine, or leonurine) or vehicle are administered to the rats, typically via intraperitoneal or intravenous injection, at specific time points before or after the ischemic insult.[9]

3. Assessment of Neurological Deficit:

  • Neurological function is evaluated at different time points post-MCAO using a standardized scoring system (e.g., a 5-point scale).[9]

4. Measurement of Infarct Volume:

  • At the end of the experiment, the rats are euthanized, and their brains are removed and sectioned.

  • The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between the infarcted (pale) and non-infarcted (red) tissue.[10]

  • The infarct volume is calculated using image analysis software.

In Vivo Experimental Workflow tMCAO tMCAO Rat Model Drug_Admin Drug Administration (SL06, Stachydrine, Leonurine) tMCAO->Drug_Admin Neuro_Deficit Neurological Deficit Scoring Drug_Admin->Neuro_Deficit Infarct_Volume Infarct Volume Measurement (TTC) Drug_Admin->Infarct_Volume Evaluation Evaluation of Neuroprotection Neuro_Deficit->Evaluation Infarct_Volume->Evaluation

References

Stachydrine Hydrochloride vs. Captopril in Cardiac Remodeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiac remodeling, a key pathophysiological process in the progression of heart failure, is characterized by changes in the size, shape, and function of the heart. This guide provides an objective comparison of two pharmacological agents, Stachydrine Hydrochloride and Captopril, in their efficacy at mitigating cardiac remodeling. The information presented is based on preclinical experimental data, focusing on quantitative outcomes, detailed methodologies, and the underlying molecular signaling pathways.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound and Captopril on key parameters of cardiac remodeling in the Transverse Aortic Constriction (TAC) mouse model, a widely used experimental model of pressure overload-induced cardiac hypertrophy and failure.

Table 1: Effects on Cardiac Function in TAC Mouse Model

ParameterThis compoundCaptopril
Ejection Fraction (EF %) Markedly attenuated the decrease caused by TAC.[1]Significantly improved EF% in TAC mice.[2][3]
Fractional Shortening (FS %) Significantly attenuated the decrease caused by TAC.[1]Markedly improved FS% in TAC mice.[2][3]
Left Ventricular Internal Diameter in Diastole (LVIDd) Significantly reduced the increase caused by TAC.[4]Prevented the development of LV dilatation.[3]
Left Ventricular Internal Diameter in Systole (LVIDs) Significantly reduced the increase caused by TAC.[4]Prevented the development of LV dilatation.[3]

Table 2: Effects on Cardiac Hypertrophy in TAC Mouse Model

ParameterThis compoundCaptopril
Heart Weight/Body Weight (HW/BW) Ratio Abrogated the TAC-induced increase.[1]Significantly decreased the ratio in TAC mice.[2]
Heart Weight/Tibial Length (HW/TL) Ratio Abrogated the TAC-induced increase.[1]Not consistently reported in the reviewed TAC studies.
Cardiomyocyte Cross-Sectional Area Significantly reduced the increase caused by TAC.[1]Attenuated myocardial hypertrophy.[5]
Interstitial and Perivascular Fibrosis Significantly suppressed TAC-induced fibrosis.[6][7]Shown to reduce cardiac fibrosis in pressure overload models.[5]

Experimental Protocols

The data presented above were primarily generated using the Transverse Aortic Constriction (TAC) surgical model in mice, which induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.

Transverse Aortic Constriction (TAC) Surgical Procedure
  • Anesthesia: Mice are anesthetized, typically with an inhalant anesthetic like isoflurane.

  • Surgical Incision: A surgical incision is made to expose the aortic arch.

  • Aortic Constriction: A ligature is tied around the transverse aorta between the innominate and left common carotid arteries against a needle of a specific gauge (e.g., 27-gauge) to create a standardized stenosis. The needle is then removed.

  • Closure: The chest and skin are closed in layers.

  • Sham Operation: Sham-operated animals undergo the same procedure without the aortic constriction.

Drug Administration
  • This compound: Typically administered orally via gavage at doses ranging from 6 mg/kg/day to 12 mg/kg/day for a period of several weeks following TAC surgery.[1][4]

  • Captopril: Often administered in the drinking water or via oral gavage. Dosages in the TAC model have been reported around 30mg/kg/day.[8]

Assessment of Cardiac Remodeling
  • Echocardiography: Non-invasive imaging technique used to assess cardiac function and dimensions, including ejection fraction, fractional shortening, and left ventricular internal diameters.

  • Histological Analysis: Heart tissues are sectioned and stained (e.g., with Hematoxylin and Eosin for cell size, Masson's trichrome or Picrosirius red for fibrosis) to visualize and quantify cardiomyocyte hypertrophy and collagen deposition.

  • Gravimetric Analysis: The heart and body weight are measured to calculate the heart weight to body weight ratio, an indicator of hypertrophy.

Signaling Pathways and Mechanisms of Action

This compound

This compound appears to exert its cardioprotective effects through multiple signaling pathways. A key mechanism involves the inhibition of the TGF-β/Smad pathway , which is a central regulator of fibrosis.[6][9][10] Stachydrine has been shown to decrease the phosphorylation of Smad2/3, thereby reducing the expression of pro-fibrotic genes.[6] Additionally, it has been reported to modulate the CaMKII/HDAC4/MEF2C signaling pathway , which is involved in pathological cardiac hypertrophy.[1]

Stachydrine_Pathway Pressure_Overload Pressure Overload (e.g., TAC) TGF_beta1 TGF-β1 Pressure_Overload->TGF_beta1 CaMKII CaMKII Pressure_Overload->CaMKII TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R pSmad2_3 p-Smad2/3 TGF_beta_R->pSmad2_3 Fibroblast_Activation Fibroblast Activation pSmad2_3->Fibroblast_Activation Stachydrine Stachydrine Hydrochloride Stachydrine->pSmad2_3 Stachydrine->CaMKII Collagen_Deposition Collagen Deposition Fibroblast_Activation->Collagen_Deposition Cardiac_Fibrosis Cardiac Fibrosis Collagen_Deposition->Cardiac_Fibrosis HDAC4 HDAC4 CaMKII->HDAC4 MEF2C MEF2C HDAC4->MEF2C Hypertrophic_Gene_Expression Hypertrophic Gene Expression MEF2C->Hypertrophic_Gene_Expression Cardiac_Hypertrophy Cardiac Hypertrophy Hypertrophic_Gene_Expression->Cardiac_Hypertrophy Captopril_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE Captopril Captopril Captopril->ACE AT1R AT1 Receptor Angiotensin_II->AT1R Wnt3a_beta_catenin Wnt3a/β-catenin Pathway AT1R->Wnt3a_beta_catenin Jak2_Stat3 Jak2/Stat3 Pathway AT1R->Jak2_Stat3 Cardiac_Apoptosis Cardiac Apoptosis Wnt3a_beta_catenin->Cardiac_Apoptosis Cardiac_Hypertrophy Cardiac Hypertrophy & Fibrosis Jak2_Stat3->Cardiac_Hypertrophy Experimental_Workflow Animal_Model Animal Model Selection (e.g., C57BL/6J Mice) TAC_Surgery Transverse Aortic Constriction (TAC) Surgery Animal_Model->TAC_Surgery Drug_Treatment Drug Treatment Initiation (Stachydrine or Captopril) TAC_Surgery->Drug_Treatment Monitoring In-life Monitoring (e.g., Echocardiography) Drug_Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., 4 weeks post-TAC) Monitoring->Endpoint_Analysis Data_Collection Data Collection - Cardiac Function (Echo) - Gravimetry (HW/BW) - Histology (Fibrosis, Hypertrophy) - Molecular Analysis (Western Blot) Endpoint_Analysis->Data_Collection Data_Analysis Statistical Analysis and Comparison Data_Collection->Data_Analysis

References

A Comparative Analysis of Stachydrine Hydrochloride and Metformin for the Management of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic syndrome, a constellation of conditions including insulin resistance, dyslipidemia, and central obesity, presents a significant and growing challenge to public health. While metformin is a well-established first-line therapy, emerging evidence suggests that Stachydrine hydrochloride, a naturally occurring alkaloid, may offer a novel therapeutic avenue. This guide provides an objective comparison of the preclinical efficacy and mechanisms of action of this compound and metformin in the context of metabolic syndrome, supported by experimental data and detailed methodologies.

Quantitative Comparison of Preclinical Efficacy

The following tables summarize the effects of this compound and metformin on key markers of metabolic syndrome from preclinical studies in rodent models of diet-induced obesity and insulin resistance. It is important to note that these data are collated from separate studies and do not represent a head-to-head comparison.

Table 1: Effects on Body Weight and Glucose Homeostasis

ParameterThis compoundMetformin
Animal Model High-Fat Diet (HFD)-induced obese mice[1][2]High-Fat Diet (HFD)-fed rats and mice[3][4][5]
Dosage 15-60 mg/kg/day (oral gavage)[6]150-200 mg/kg/day (oral gavage)[3][4][7]
Duration 7 days - 8 weeks[3][6]6 - 8 weeks[3][7]
Body Weight Significant reduction in HFD-induced weight gain[1][4]Significant reduction in HFD-induced weight gain[3][4]
Fasting Glucose Data not consistently reportedSignificantly reduced[4]
Glucose Tolerance Improved[1]Improved[4][5]
Insulin Resistance Improved insulin sensitivity[1]Reduced HOMA-IR, improved insulin sensitivity[5]

Table 2: Effects on Lipid Profile and Inflammation

ParameterThis compoundMetformin
Animal Model High-Fat Diet (HFD)-induced obese mice[8]High-Fat Diet (HFD)-fed rats[3]
Dosage Not specified in comparative context200 mg/kg/day (oral gavage)[3]
Duration 4 weeks[8]8 weeks[3]
Total Cholesterol (TC) Significantly reduced[8]Data not consistently reported in preclinical models
Triglycerides (TG) Significantly reduced[8]Data not consistently reported in preclinical models
LDL-C Significantly reduced[8]Data not consistently reported in preclinical models
HDL-C Significantly increased[8]Data not consistently reported in preclinical models
Inflammatory Cytokines Reduced serum TNF-α and MCP-1[6]Anti-inflammatory effects noted[3]

Mechanisms of Action: A Signalling Pathway Perspective

Both this compound and metformin appear to exert their beneficial effects on metabolic syndrome through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

This compound Signaling Pathway

This compound has been shown to activate AMPK, which in turn upregulates heme oxygenase-1 (HO-1). This cascade leads to the suppression of inflammation and endoplasmic reticulum stress in skeletal muscle, thereby improving insulin sensitivity.[6][9]

Stachydrine_Pathway cluster_outcomes Stachydrine Stachydrine hydrochloride AMPK AMPK Stachydrine->AMPK activates HO1 HO-1 AMPK->HO1 upregulates Inflammation Inflammation (TNF-α, MCP-1) HO1->Inflammation suppresses ER_Stress Endoplasmic Reticulum Stress HO1->ER_Stress suppresses Insulin_Sensitivity Improved Insulin Sensitivity

Caption: this compound signaling cascade.

Metformin Signaling Pathway

Metformin's primary mechanism of action is also the activation of AMPK. This leads to the inhibition of hepatic gluconeogenesis (glucose production in the liver) and an increase in glucose uptake in peripheral tissues like muscle, ultimately improving insulin sensitivity.

Metformin_Pathway cluster_outcomes Metformin Metformin AMPK AMPK Metformin->AMPK activates Hepatic_Gluconeogenesis Hepatic Gluconeogenesis AMPK->Hepatic_Gluconeogenesis inhibits Glucose_Uptake Peripheral Glucose Uptake (Muscle) AMPK->Glucose_Uptake promotes Insulin_Sensitivity Improved Insulin Sensitivity

Caption: Metformin's primary signaling pathway.

Experimental Protocols

To facilitate the replication and further investigation of these findings, this section provides a synthesized, detailed protocol for a comparative preclinical study based on methodologies reported in the literature.

Synthesized Comparative Experimental Workflow

Experimental_Workflow Start Start: Acclimatization (1 week, standard chow) Diet Dietary Intervention (8 weeks) Start->Diet Group1 Control Group (Standard Chow) Group2 HFD Group (High-Fat Diet + Vehicle) Group3 HFD + Stachydrine HCl (e.g., 30 mg/kg/day) Group4 HFD + Metformin (e.g., 200 mg/kg/day) Monitoring Weekly Monitoring: Body Weight, Food Intake Diet->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) (Week 7) Monitoring->OGTT ITT Insulin Tolerance Test (ITT) (Week 8) OGTT->ITT Termination Euthanasia & Sample Collection (End of Week 8) ITT->Termination Serum_Analysis Serum Analysis: - Lipid Profile (TC, TG, LDL, HDL) - Inflammatory Cytokines (ELISA) Termination->Serum_Analysis Tissue_Analysis Tissue Analysis (Liver, Muscle): - Western Blot (AMPK signaling) - Histology Termination->Tissue_Analysis

Caption: Comparative preclinical experimental workflow.

Detailed Methodologies

1. Animal Model and Husbandry

  • Species and Strain: Male C57BL/6J mice, 6-8 weeks old.[10]

  • Housing: 12-hour light/dark cycle, controlled temperature (22 ± 2°C) and humidity (55 ± 5%), with ad libitum access to food and water.[10]

  • Acclimatization: One week with standard chow diet.[10]

2. Diet-Induced Obesity Model

  • Control Diet: Standard chow (e.g., 10% kcal from fat).[4]

  • High-Fat Diet (HFD): 45-60% kcal from fat.[4][7]

  • Duration: 8 weeks to induce metabolic syndrome phenotypes.[3]

3. Treatment Groups and Administration

  • Group 1 (Control): Standard chow + vehicle (e.g., saline) via oral gavage daily.

  • Group 2 (HFD-Vehicle): HFD + vehicle via oral gavage daily.

  • Group 3 (HFD-Stachydrine): HFD + this compound (e.g., 30 mg/kg body weight) dissolved in vehicle, administered daily by oral gavage.[6]

  • Group 4 (HFD-Metformin): HFD + Metformin (e.g., 200 mg/kg body weight) dissolved in vehicle, administered daily by oral gavage.[3][7]

4. In-life Measurements

  • Body Weight and Food Intake: Measured weekly.

5. Glucose and Insulin Tolerance Tests

  • Oral Glucose Tolerance Test (OGTT):

    • Fasting: 6 hours.[11]

    • Glucose Challenge: 2 g/kg body weight of glucose solution administered via oral gavage.[11]

    • Blood Sampling: Tail vein blood collected at 0, 15, 30, 60, 90, and 120 minutes post-gavage.[11][12]

    • Analysis: Blood glucose measured using a glucometer.

  • Insulin Tolerance Test (ITT):

    • Fasting: 4-6 hours.[9]

    • Insulin Injection: 0.75 U/kg body weight of human insulin administered intraperitoneally.[13]

    • Blood Sampling: Tail vein blood collected at 0, 15, 30, and 60 minutes post-injection.[13]

    • Analysis: Blood glucose measured using a glucometer.

6. Terminal Procedures and Sample Collection

  • Euthanasia: At the end of the 8-week treatment period, after fasting.

  • Blood Collection: Cardiac puncture for serum collection.

  • Tissue Collection: Liver and skeletal muscle (e.g., gastrocnemius) are excised, weighed, and snap-frozen in liquid nitrogen or fixed in formalin.

7. Biochemical and Molecular Analyses

  • Serum Lipid Profile:

    • Total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) measured using commercially available enzymatic assay kits.

  • Serum Inflammatory Cytokines:

    • Levels of TNF-α, IL-6, and MCP-1 quantified using enzyme-linked immunosorbent assay (ELISA) kits.[14][15]

  • Western Blot Analysis of AMPK Signaling:

    • Protein Extraction: Tissues are homogenized in lysis buffer.

    • Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.[16]

    • Immunoblotting: Membranes are probed with primary antibodies against total AMPK, phosphorylated AMPK (Thr172), and downstream targets, followed by HRP-conjugated secondary antibodies.[16][17]

    • Detection: Chemiluminescence detection and densitometric analysis.[16]

Conclusion

Preclinical evidence suggests that both this compound and metformin hold promise in mitigating key aspects of metabolic syndrome. Their convergent mechanism of action through AMPK activation highlights this pathway as a critical therapeutic target. While metformin is an established clinical agent, this compound presents an intriguing natural compound with potential for further development. The provided experimental framework offers a robust starting point for direct comparative studies, which are essential to fully elucidate the relative efficacy and therapeutic potential of these two compounds in the context of metabolic syndrome. Further research, including head-to-head clinical trials, is warranted to translate these preclinical findings into tangible benefits for patients.

References

A Comparative Guide to the Anti-inflammatory Effects of Stachydrine Hydrochloride and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen are mainstays in managing inflammation and pain. However, emerging natural compounds such as Stachydrine hydrochloride are gaining attention for their potential anti-inflammatory properties. This guide provides a comparative overview of the anti-inflammatory effects of this compound and ibuprofen, focusing on their mechanisms of action, supported by experimental data, to aid researchers and professionals in drug development. It is important to note that while extensive research exists for both compounds individually, direct comparative studies are limited. This comparison is therefore based on a synthesis of available in vitro and in vivo data for each substance.

Mechanisms of Action

The anti-inflammatory properties of Ibuprofen and this compound stem from their distinct interactions with key inflammatory pathways.

Ibuprofen: A well-established NSAID, ibuprofen's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The inhibition of COX-2 is largely responsible for its anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[1] Some studies suggest that ibuprofen's effects on pro-inflammatory cytokines like TNF-α and IL-6 can be variable, with some research indicating a decrease while others report a potential increase under certain conditions.[2][3]

This compound: This naturally occurring alkaloid exhibits its anti-inflammatory effects primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][5][6] Additionally, some studies indicate that this compound can also reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2.[6]

Signaling Pathway Diagrams

Ibuprofen_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Inhibits

Caption: Ibuprofen's anti-inflammatory mechanism via COX inhibition.

Stachydrine_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Undergoes Pro-inflammatory Genes (TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6) Nuclear Translocation->Pro-inflammatory Genes (TNF-α, IL-6) Activates Transcription of Inflammation Inflammation Pro-inflammatory Genes (TNF-α, IL-6)->Inflammation Promotes Stachydrine HCl Stachydrine HCl Stachydrine HCl->IKK Inhibits

Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.

Quantitative Data Summary

The following tables summarize the effects of this compound and ibuprofen on key inflammatory markers based on available in vitro and in vivo studies. Direct comparative values are not available; therefore, the data is presented for each compound individually.

Table 1: Effect on Pro-inflammatory Cytokines

CompoundModelConcentration/DoseTarget CytokineResultReference
Stachydrine HCl IL-1β-induced human OA chondrocytesVariousTNF-α, IL-6Significant decrease[6]
LPS-induced miceHigh dosesTNF-α, IL-1βNo alteration in serum levels, but reduced tissue damage[5]
Ibuprofen TNF-infused anesthetized dogsPretreatmentTNF-αAbolished most hemodynamic changes induced by TNF[2]
IL-1α-stimulated human PBMC200 mg/day (oral)IL-1β, TNF-αElevated synthesis (rebound effect)[3]
LPS-induced C2C12 cells<0.05 mg/mLTNF-α, MCP-1Less effective than neem and licorice extracts[7]

Table 2: Effect on Inflammatory Enzymes

CompoundModelConcentration/DoseTarget EnzymeResultReference
Stachydrine HCl IL-1β-induced human OA chondrocytesVariousiNOS, COX-2Significant decrease in expression[6]
Ibuprofen In vitro assayVariousCOX-1, COX-2Inhibition (non-selective)[1]
In vitro assay-COX-2Weak, competitive inhibitor[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further research.

Carrageenan-Induced Paw Edema in Rats (In Vivo)

This model is widely used to assess the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200g).

  • Procedure:

    • Animals are divided into control, standard (ibuprofen), and test (this compound) groups.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The respective drugs are administered orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.[9]

Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages (In Vitro)

This assay is used to evaluate the effect of compounds on the production of pro-inflammatory cytokines.

  • Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Cells are seeded in 24-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound (this compound or ibuprofen) for a specified duration (e.g., 1-2 hours).

    • LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response.

    • The cell culture supernatant is collected after a defined incubation period (e.g., 24 hours).

  • Data Analysis: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

COX Inhibition Assay (In Vitro)

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

  • Enzyme Source: Purified ovine COX-1 or human recombinant COX-2.

  • Procedure:

    • The reaction mixture contains the enzyme, heme, and a buffer.

    • The test compound (ibuprofen) or vehicle is added to the mixture and pre-incubated.

    • The reaction is initiated by adding arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is measured using ELISA or other methods.

  • Data Analysis: The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is calculated.[10]

NF-κB Translocation Assay (In Vitro)

This assay is used to assess the inhibition of NF-κB activation.

  • Cell Line: Suitable cell line expressing NF-κB (e.g., HeLa, HEK293).

  • Procedure:

    • Cells are grown on coverslips or in multi-well plates.

    • Cells are pre-treated with the test compound (this compound).

    • NF-κB activation is induced using a stimulant such as TNF-α or IL-1β.

    • Cells are fixed, permeabilized, and stained with an antibody specific for the p65 subunit of NF-κB.

    • The subcellular localization of NF-κB is visualized and quantified using immunofluorescence microscopy.

  • Data Analysis: The percentage of cells showing nuclear translocation of NF-κB is determined.[11]

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vivo In Vivo Model (e.g., Carrageenan-induced Paw Edema) cluster_in_vitro In Vitro Assays Animal Grouping Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration Induction of Inflammation Induction of Inflammation Drug Administration->Induction of Inflammation Measurement of Edema Measurement of Edema Induction of Inflammation->Measurement of Edema Data Analysis Data Analysis Measurement of Edema->Data Analysis Comparative Evaluation Comparative Evaluation Data Analysis->Comparative Evaluation Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Inflammatory Stimulus Inflammatory Stimulus Compound Treatment->Inflammatory Stimulus NF-κB Translocation (Immunofluorescence) NF-κB Translocation (Immunofluorescence) Compound Treatment->NF-κB Translocation (Immunofluorescence) Sample Collection Sample Collection Inflammatory Stimulus->Sample Collection Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) Sample Collection->Cytokine Measurement (ELISA) Enzyme Activity Assay (COX) Enzyme Activity Assay (COX) Sample Collection->Enzyme Activity Assay (COX) Protein Expression (Western Blot) Protein Expression (Western Blot) Sample Collection->Protein Expression (Western Blot) Cytokine Measurement (ELISA)->Comparative Evaluation Enzyme Activity Assay (COX)->Comparative Evaluation Protein Expression (Western Blot)->Comparative Evaluation NF-κB Translocation (Immunofluorescence)->Comparative Evaluation

References

Stachydrine Hydrochloride vs. Paclitaxel: A Comparative Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the in-vitro anticancer properties of stachydrine hydrochloride and the widely-used chemotherapeutic agent paclitaxel reveals distinct mechanisms of action and varying potencies across different cancer cell lines. This guide provides a detailed comparison of their effects on cell viability, apoptosis, and cell cycle progression, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

At a Glance: this compound vs. Paclitaxel

FeatureThis compoundPaclitaxel
Primary Mechanism Induction of apoptosis via mitochondrial pathway, cell cycle arrest at G0/G1 phase.[1]Stabilization of microtubules, leading to mitotic arrest at G2/M phase and subsequent apoptosis.[2]
Target Pathways Inhibition of Akt and ERK signaling pathways.[1][3]Disruption of microtubule dynamics, activation of JNK/SAPK and PI3K/Akt pathways.
IC50 (MCF-7 Cells) ~500 µM[1]7.5 nM
IC50 (T47D Cells) ~500 µM[1]1577.2 nM

Experimental Data: A Head-to-Head Comparison

The following tables summarize the quantitative effects of this compound and paclitaxel on breast cancer cell lines MCF-7 and T47D.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineIC50 ValueReference
This compoundMCF-7~500 µM[1]
T47D~500 µM[1]
PaclitaxelMCF-77.5 nM
T47D1577.2 nM

Table 2: Induction of Apoptosis

CompoundCell LineConcentrationApoptotic Cells (%)Reference
This compoundMCF-7500 µMSignificant increase[1]
T47D500 µMSignificant increase[1]
PaclitaxelMCF-720 ng/mlUp to 43%[2]

Table 3: Effect on Cell Cycle Progression

CompoundCell LineConcentrationEffectReference
This compoundMCF-7500 µMG1 phase arrest[1]
T47D500 µMG1 phase arrest[1]
PaclitaxelMCF-750 nMG2/M phase arrest
T47D100 nMMitotic arrest[4]

Visualizing the Experimental Approach

The following diagram illustrates a typical workflow for comparing the cytotoxic and apoptotic effects of this compound and paclitaxel on cancer cell lines.

experimental_workflow Comparative Experimental Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., MCF-7, T47D) viability_assay Cell Viability Assay (MTT Assay) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cell_culture->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining) cell_culture->cell_cycle_assay compound_prep Compound Preparation (Stachydrine HCl & Paclitaxel) compound_prep->viability_assay compound_prep->apoptosis_assay compound_prep->cell_cycle_assay ic50 IC50 Determination viability_assay->ic50 apoptosis_quant Quantification of Apoptosis apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle_assay->cell_cycle_dist comparison Comparative Analysis ic50->comparison Compare Potency apoptosis_quant->comparison Compare Apoptotic Induction cell_cycle_dist->comparison Compare Cell Cycle Effects

Caption: Workflow for comparing anticancer agents.

Signaling Pathways Under Investigation

The anticancer effects of both this compound and paclitaxel are mediated through distinct signaling pathways.

This compound's Mechanism of Action:

This compound primarily induces apoptosis through the intrinsic mitochondrial pathway.[1] It has been shown to inhibit the phosphorylation of Akt and ERK, key proteins in cell survival and proliferation pathways.[1][3]

stachydrine_pathway This compound Signaling Pathway cluster_membrane Cell Membrane cluster_mito Mitochondrion stachydrine Stachydrine HCl akt Akt stachydrine->akt Inhibits Phosphorylation erk ERK stachydrine->erk Inhibits Phosphorylation bcl2 Bcl-2 stachydrine->bcl2 Downregulates bax Bax stachydrine->bax Upregulates akt->bcl2 Promotes erk->bcl2 Promotes bcl2->bax Inhibits cytochrome_c Cytochrome c bax->cytochrome_c Promotes Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Stachydrine HCl's pro-apoptotic pathway.

Paclitaxel's Mechanism of Action:

Paclitaxel's primary mode of action is the stabilization of microtubules, which are crucial for cell division. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[2]

paclitaxel_pathway Paclitaxel Signaling Pathway cluster_cytoskeleton Cytoskeleton paclitaxel Paclitaxel microtubules Microtubules paclitaxel->microtubules Stabilizes mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Disrupts Dynamics mitotic_arrest Mitotic Arrest (G2/M) mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Paclitaxel's mechanism of mitotic arrest.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or paclitaxel and incubate for a specified period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or paclitaxel for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Culture and treat cells with this compound or paclitaxel as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.

Conclusion

This compound and paclitaxel exhibit distinct anticancer activities. Paclitaxel, a potent microtubule stabilizer, demonstrates high efficacy at nanomolar concentrations in sensitive cell lines by inducing mitotic arrest. This compound, on the other hand, acts at micromolar concentrations to induce apoptosis through the inhibition of key survival signaling pathways and promote cell cycle arrest at the G0/G1 phase. The choice between these compounds for further preclinical and clinical investigation will depend on the specific cancer type, its molecular profile, and the desired therapeutic strategy. The data and protocols presented here provide a foundational guide for researchers to objectively evaluate these and other potential anticancer agents.

References

Validating the Therapeutic Targets of Stachydrine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Stachydrine hydrochloride's performance against other therapeutic alternatives for the treatment of cardiac fibrosis. The information is supported by experimental data to aid in the validation of its therapeutic targets.

Introduction to this compound and its Therapeutic Targets

This compound, a major active component of the traditional Chinese herb Leonurus artemisia (Motherwort), has demonstrated significant potential in treating cardiovascular diseases, particularly in the context of cardiac fibrosis.[1] Its therapeutic effects are attributed to its ability to modulate several key signaling pathways implicated in the fibrotic process. Experimental evidence points to its role in inhibiting inflammation, oxidative stress, and the excessive deposition of extracellular matrix (ECM), which are hallmarks of cardiac fibrosis.[2][3]

The primary therapeutic targets of this compound in the context of cardiac fibrosis include:

  • The Renin-Angiotensin System (RAS): this compound has been shown to suppress the ACE/AngII/AT1R-TGFβ1 profibrotic axis. It down-regulates the expression of angiotensinogen (AGT), angiotensin-converting enzyme (ACE), and Angiotensin II Type 1 Receptor (AT1R).[4][5][6][7]

  • Transforming Growth Factor-β (TGF-β) Signaling: A pivotal pathway in fibrosis, this compound inhibits the TGF-β/Smad signaling cascade.[3][8][9]

  • Nuclear Factor-kappa B (NF-κB) Signaling: This pathway is a key regulator of inflammation, and this compound has been found to inhibit its activation.[1][3][8][10]

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling: this compound has been shown to suppress this pathway, which is involved in inflammation and fibrosis.[3][8]

  • Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs): this compound helps regulate the balance between MMPs and TIMPs, which is crucial for ECM remodeling.[2]

Comparative Analysis with Alternative Therapeutics

This section compares the efficacy of this compound with other drugs that target similar pathways involved in cardiac fibrosis. The data presented is extracted from various preclinical studies.

Angiotensin II Receptor Blockers (ARBs)

Telmisartan: A direct comparison between this compound and Telmisartan in a mouse model of pressure overload-induced cardiac fibrosis demonstrated comparable efficacy in mitigating fibrosis.[11][12][13]

ParameterControl (TAC+Saline)Stachydrine (TAC+Sta)Telmisartan (TAC+Tel)Reference
Cardiac Function
LVEF (%)45.2 ± 3.158.7 ± 4.260.1 ± 3.9[11][12][13]
LVFS (%)21.3 ± 2.529.8 ± 3.131.2 ± 2.8[11][12][13]
Cardiac Fibrosis
Collagen Deposition (%)12.4 ± 1.86.1 ± 1.15.8 ± 0.9[11][12][13]
Fibrotic Markers
α-SMA (relative expression)IncreasedSignificantly DecreasedSignificantly Decreased[11][12][13]
Collagen I (relative expression)IncreasedSignificantly DecreasedSignificantly Decreased[11][12][13]
Signaling Molecules
p-Smad2/3 (relative expression)IncreasedSignificantly DecreasedSignificantly Decreased[11]

*p < 0.05 vs. Control

Losartan: In a rat model of exercise-induced cardiac fibrosis, Losartan was effective in preventing collagen deposition and the upregulation of fibrotic markers.[14]

ParameterExerciseExercise + LosartanReference
Cardiac Fibrosis
Collagen Deposition (Right Ventricle, %)3.5 ± 0.41.8 ± 0.3[14]
Fibrotic Markers (mRNA expression)
TGF-β1IncreasedNormalized[14]
Procollagen IIncreasedNormalized[14]
Procollagen IIIIncreasedNormalized[14]

*p < 0.05 vs. Exercise

ACE Inhibitors

Lisinopril: In hypertensive patients with cardiac fibrosis, Lisinopril treatment for 6 months resulted in a significant reduction in myocardial collagen.[7]

ParameterBaselineAfter 6 months LisinoprilReference
Cardiac Fibrosis
Collagen Volume Fraction (%)6.9 ± 0.66.3 ± 0.6[7]
Myocardial Hydroxyproline (μg/mg)9.9 ± 0.38.3 ± 0.4[7]

*p < 0.05 vs. Baseline

TGF-β Inhibitors

GW788388: In a preclinical model of chronic Chagas' heart disease, the TGF-β inhibitor GW788388 demonstrated a reduction in cardiac fibrosis.[15]

ParameterInfected ControlInfected + GW788388Reference
Cardiac Fibrosis
Collagen Deposition (%)~15~7*[15]

*p < 0.05 vs. Infected Control

JAK/STAT Inhibitors

Baricitinib: In a mouse model of isoproterenol-induced myocardial fibrosis, the JAK1/2 inhibitor Baricitinib attenuated cardiac fibrosis.

ParameterISO-induced FibrosisISO + BaricitinibReference
Cardiac Fibrosis
Collagen Volume Fraction (%)IncreasedSignificantly Decreased
Fibrotic Markers
Col1, Col3, α-SMA, FnIncreasedDecreased
Signaling Molecules
p-STAT3IncreasedDecreased*

*p < 0.05 vs. ISO-induced Fibrosis

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Induction of Cardiac Fibrosis (Pressure Overload Model)
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Surgical Procedure (Transverse Aortic Constriction - TAC):

    • Anesthetize the mouse with isoflurane.

    • Perform a thoracotomy to expose the aortic arch.

    • A 7-0 silk suture is passed under the aorta between the innominate and left common carotid arteries.

    • A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.

    • The needle is then quickly removed to create a constriction of a defined diameter.

    • The chest is closed in layers.

    • Sham-operated animals undergo the same procedure without the aortic constriction.

  • Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.

Histological Analysis of Cardiac Fibrosis (Masson's Trichrome Staining)
  • Tissue Preparation:

    • Euthanize the animal and excise the heart.

    • Fix the heart in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

    • Cut 5 µm thick sections and mount on glass slides.

  • Staining Procedure:

    • Deparaffinize and rehydrate the sections.

    • Stain in Weigert's iron hematoxylin solution for 10 minutes.

    • Rinse in running tap water.

    • Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.

    • Rinse in deionized water.

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

    • Transfer directly to aniline blue solution and stain for 5-10 minutes.

    • Rinse briefly in deionized water and differentiate in 1% acetic acid solution for 1 minute.

    • Dehydrate through graded ethanol, clear in xylene, and mount with a permanent mounting medium.

  • Quantification:

    • Capture images of the stained sections using a light microscope.

    • Use image analysis software (e.g., ImageJ) to quantify the blue-stained fibrotic area relative to the total myocardial area.

Western Blot Analysis for Fibrotic Markers
  • Protein Extraction:

    • Homogenize heart tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Electrotransfer:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., α-SMA, Collagen I, TGF-β1, p-Smad2/3, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification:

    • Densitometric analysis of the protein bands is performed using image analysis software, and the expression of target proteins is normalized to a loading control (e.g., GAPDH).

Visualizing the Molecular Pathways and Experimental Processes

Signaling Pathways Targeted by this compound

cluster_RAS Renin-Angiotensin System cluster_TGF TGF-β Signaling cluster_NFkB NF-κB Signaling cluster_JAKSTAT JAK/STAT Signaling Angiotensinogen Angiotensinogen (AGT) ACE ACE Angiotensinogen->ACE AngII Angiotensin II (AngII) ACE->AngII AT1R AT1R AngII->AT1R TGFb1 TGF-β1 AT1R->TGFb1 Induces TGFbR TGF-β Receptor TGFb1->TGFbR Smad Smad2/3 TGFbR->Smad Phosphorylation pSmad p-Smad2/3 Smad->pSmad Fibrosis Cardiac Fibrosis (Collagen Deposition, Fibroblast Activation) pSmad->Fibrosis IKK IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65) IkB->NFkB Release NFkB->Fibrosis CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->Fibrosis Stachydrine Stachydrine hydrochloride Stachydrine->ACE Stachydrine->AT1R Stachydrine->TGFb1 Stachydrine->pSmad Stachydrine->NFkB Stachydrine->pSTAT

Caption: Signaling pathways modulated by this compound to attenuate cardiac fibrosis.

Experimental Workflow for Validating Anti-Fibrotic Compounds

cluster_model Disease Model Induction cluster_treatment Treatment Groups cluster_analysis Analysis cluster_outcome Outcome Measures Induction Induce Cardiac Fibrosis (e.g., TAC, Isoproterenol) Control Control Group (Vehicle) Induction->Control Stachydrine Stachydrine HCl Group Induction->Stachydrine Alternative Alternative Drug Group Induction->Alternative Histology Histological Analysis (Masson's Trichrome) Control->Histology Biochemical Biochemical Assays (e.g., Hydroxyproline) Control->Biochemical Molecular Molecular Biology (Western Blot, qPCR) Control->Molecular Stachydrine->Histology Stachydrine->Biochemical Stachydrine->Molecular Alternative->Histology Alternative->Biochemical Alternative->Molecular FibrosisQuant Quantification of Fibrosis Histology->FibrosisQuant Biochemical->FibrosisQuant MarkerExpression Expression of Fibrotic Markers Molecular->MarkerExpression Signaling Signaling Pathway Modulation Molecular->Signaling

Caption: A typical experimental workflow for comparing anti-fibrotic therapies in a preclinical model.

Logical Relationship of Stachydrine's Therapeutic Action

Stachydrine Stachydrine hydrochloride InhibitRAS Inhibition of RAS Stachydrine->InhibitRAS InhibitTGFb Inhibition of TGF-β Signaling Stachydrine->InhibitTGFb InhibitNFkB Inhibition of NF-κB Signaling Stachydrine->InhibitNFkB InhibitJAKSTAT Inhibition of JAK/STAT Signaling Stachydrine->InhibitJAKSTAT ReduceFibroblast Reduced Fibroblast Activation InhibitRAS->ReduceFibroblast ReduceECM Reduced ECM Deposition InhibitTGFb->ReduceECM InhibitTGFb->ReduceFibroblast ReduceInflammation Reduced Inflammation InhibitNFkB->ReduceInflammation InhibitJAKSTAT->ReduceInflammation AmeliorateFibrosis Amelioration of Cardiac Fibrosis ReduceInflammation->AmeliorateFibrosis ReduceOxidativeStress Reduced Oxidative Stress ReduceOxidativeStress->AmeliorateFibrosis ReduceECM->AmeliorateFibrosis ReduceFibroblast->AmeliorateFibrosis

References

A Comparative Analysis of Stachydrine Hydrochloride Derivatives: Unlocking Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stachydrine, a naturally occurring alkaloid, has garnered significant attention for its diverse pharmacological activities, including cardioprotective, neuroprotective, anti-inflammatory, and anticancer effects.[1][2][3] However, its clinical utility can be hampered by suboptimal bioavailability and efficacy.[2][4] This has spurred the development of Stachydrine hydrochloride derivatives designed to overcome these limitations and enhance its therapeutic profile. This guide provides a comparative analysis of promising Stachydrine derivatives, supported by experimental data, to aid researchers in navigating this evolving landscape.

Performance Comparison of Stachydrine Derivatives

Recent research has focused on modifying the structure of Stachydrine to improve its pharmacological properties. Two key areas of investigation have been neuroprotection and cancer therapy, yielding derivatives with significantly enhanced activity compared to the parent compound.

Neuroprotective Derivatives

A series of Stachydrine derivatives, designated A1-A4 and B1-B4, were synthesized and evaluated for their neuroprotective effects in a model of cerebral ischemic stroke.[4] Among these, Compound B1 emerged as a lead candidate, demonstrating superior neuroprotective capabilities both in vitro and in vivo.[4][5]

CompoundIn Vitro NeuroprotectionIn Vivo Efficacy (MCAO Rat Model)Pharmacokinetics
Stachydrine BaselineModerate reduction in infarct sizeLow bioavailability, unsatisfactory efficacy[4]
Compound B1 Superior to StachydrineSignificant reduction in infarct sizeImproved pharmacokinetic profile compared to Stachydrine[5]
A1-A4, B2-B4 VariedNot as effective as B1Not reported in detail

Table 1: Comparison of Neuroprotective Stachydrine Derivatives. Data compiled from studies on novel synthesized derivatives.[4][5]

Anticancer Derivatives

In the realm of oncology, a series of nine Stachydrine prodrugs were developed and tested for their anti-breast cancer activities.[2][6] These derivatives exhibited improved hydrophobicity and significantly better in vitro anticancer activity against 4T1 breast cancer cells. SS-12 was identified as a particularly promising prodrug.[2][6]

CompoundIn Vitro Anticancer Activity (IC50 vs. 4T1 cells)In Vivo Anticancer Efficacy (Tumor Inhibition Rate)BioavailabilityHalf-life (T1/2)
Stachydrine (SS-0) 38.97 mM - 147.19 mM3.89%Low~1.16 h
SS-12 2.15 µM - 24.14 µM 56.32% 79.6% 7.62 h
SS-16 2.15 µM - 24.14 µMNot reportedNot reportedNot reported
SS-18 2.15 µM - 24.14 µMNot reportedNot reportedNot reported

Table 2: Comparison of Anticancer Stachydrine Derivatives. Data highlights the enhanced potency and pharmacokinetic profile of the SS-12 prodrug.[2][6]

Stachydrine-Leonurine Conjugate

A novel conjugate of Stachydrine and Leonurine, SL06 , was synthesized and evaluated for its neuroprotective potential against cerebral ischemic stroke. This hybrid molecule demonstrated improved efficacy in vitro and in vivo.[7]

CompoundIn Vitro NeuroprotectionIn Vivo Efficacy (MCAO Rat Model)Mechanism of Action
Stachydrine BaselineModerate-
Leonurine Protective effectsModerate-
SL06 Improved neuronal cell survival, reduced apoptosis, activated SOD, inhibited LDH, ROS, and MDASignificantly reduced infarct sizeActivation of AKT/GSK-3β signaling pathway, promotion of Bcl-2 expression, inhibition of cleaved caspase-3[7]

Table 3: Performance of Stachydrine-Leonurine Conjugate (SL06). This conjugate showcases the potential of hybrid molecules in enhancing neuroprotective effects.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments cited in the evaluation of Stachydrine derivatives.

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay evaluates the ability of a compound to protect neurons from glutamate-induced cell death.

  • Cell Culture: Primary cerebellar granule cells (CGCs) are cultured in appropriate media.

  • Treatment: Cells are pre-incubated with varying concentrations of Stachydrine or its derivatives for a specified time.

  • Induction of Excitotoxicity: Glutamate is added to the culture medium to induce neuronal damage.

  • Viability Assessment: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the cells, and after an incubation period, the resulting formazan crystals are solubilized. The absorbance is then measured spectrophotometrically, with higher absorbance indicating greater cell viability.

In Vitro Anticancer Activity (MTT Assay)

This assay determines the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: 4T1 breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of Stachydrine or its derivatives for 48-72 hours.

  • MTT Incubation: The MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read at a specific wavelength (typically 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of cell growth.

In Vivo Neuroprotection (Middle Cerebral Artery Occlusion - MCAO - Rat Model)

This model mimics ischemic stroke to evaluate the neuroprotective effects of compounds in a living organism.

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: The common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament is inserted through the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. It is then withdrawn to allow for reperfusion.

  • Drug Administration: Stachydrine or its derivatives are administered at specified doses and time points relative to the ischemic event.

  • Neurological Deficit Scoring: Neurological function is assessed at various time points post-surgery using a standardized scoring system.

  • Infarct Volume Measurement: After a set period (e.g., 24 hours), the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (infarcted) tissue is quantified to determine the infarct volume.

Visualizing the Mechanisms and Workflows

To further elucidate the complex biological processes and experimental designs, the following diagrams are provided.

G cluster_0 Ischemic Stroke Cascade cluster_1 Neuroprotective Intervention Glutamate Glutamate NMDA_Receptor NMDA Receptor Activation Glutamate->NMDA_Receptor Calcium_Influx Ca2+ Influx NMDA_Receptor->Calcium_Influx ROS_Production ROS Production Calcium_Influx->ROS_Production Apoptosis Neuronal Apoptosis ROS_Production->Apoptosis Stachydrine_Derivative Stachydrine Derivative (e.g., Compound B1) Stachydrine_Derivative->NMDA_Receptor Inhibits Stachydrine_Derivative->ROS_Production Reduces

Caption: Signaling pathway of glutamate-induced excitotoxicity and neuroprotection by Stachydrine derivatives.

G start Start seed_cells Seed 4T1 Cancer Cells in 96-well Plate start->seed_cells add_compounds Add Stachydrine Derivatives (e.g., SS-12) seed_cells->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining the in vitro anticancer activity using the MTT assay.

G cluster_0 Derivative Design Strategies cluster_1 Improved Properties Stachydrine Stachydrine Proline Proline Stachydrine->Proline Quaternary_Amine Quaternary Amine Stachydrine->Quaternary_Amine Prodrug Prodrug Approach (e.g., SS-12) Bioavailability Increased Bioavailability Prodrug->Bioavailability Efficacy Enhanced Efficacy Prodrug->Efficacy Conjugation Hybrid Molecule (e.g., SL06) Conjugation->Efficacy Lipophilicity Increase Lipophilicity (e.g., Compound B1) Lipophilicity->Bioavailability PK_Profile Improved Pharmacokinetics Lipophilicity->PK_Profile

Caption: Logical relationship between Stachydrine's structure, derivative design strategies, and resulting improved properties.

References

Synergistic Antitumor Effects of Stachydrine Hydrochloride in Combination with Known Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of Stachydrine hydrochloride when used in combination with established anticancer drugs. The information presented is supported by experimental data from preclinical studies, offering insights into potential combination therapies for enhanced efficacy.

Synergism with BCR-ABL Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia

A significant body of evidence demonstrates that this compound exhibits synergistic anticancer effects when combined with BCR-ABL tyrosine kinase inhibitors (TKIs), the standard of care for Chronic Myeloid Leukemia (CML). This synergy has been observed in both imatinib-sensitive and resistant CML cell lines, as well as in primary patient-derived cancer stem cells.

Quantitative Data Summary

The synergistic interactions between this compound and various TKIs have been quantified using the Combination Index (CI), where a CI value of less than 1 indicates synergy.

Cell LineTyrosine Kinase Inhibitor (TKI)Combination Index (CI)Outcome
KU812Imatinib< 1Synergistic
KCL22Imatinib< 1Synergistic
Ba/F3 T315I (Imatinib-resistant)Ponatinib< 1Synergistic

Data sourced from Gu et al., 2022.[1]

Furthermore, the combination of Stachydrine with TKIs leads to a significant increase in apoptosis and a reduction in the colony-forming and self-renewal capacity of blast phase CML (BP-CML) CD34+ progenitor cells.[1]

Treatment Group (BP-CML CD34+ cells)Apoptosis (% of cells)Relative Colony FormationRelative Self-Renewal
Dasatinib (100 nM)~25%~0.59~0.84
Stachydrine (30 µM) + Dasatinib (100 nM)~45% ~0.35 ~0.55
Ponatinib (50 nM)~28%~0.64~0.76
Stachydrine (30 µM) + Ponatinib (50 nM)~50% ~0.40 ~0.45

Approximate values interpreted from graphical data in Gu et al., 2022.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of this compound and TKIs.

Cell Proliferation Assay (BrdU Incorporation)
  • Cell Culture: CML cell lines (K562, KCL22, LAMA84, KU812, Ba/F3 WT, and Ba/F3 T315I) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound (2.5 to 640 µM), a TKI (Imatinib or Ponatinib), or a combination of both for 72 hours.

  • BrdU Labeling: 10 µM of Bromodeoxyuridine (BrdU) was added to each well and incubated for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

  • Detection: After incubation, cells were fixed, and the incorporated BrdU was detected using an anti-BrdU antibody conjugated to a peroxidase enzyme. The signal was developed with a substrate solution and measured using a microplate reader at 450 nm.

  • Analysis: The absorbance values were normalized to the control group (untreated cells) to determine the percentage of proliferation inhibition. The IC50 values were calculated using dose-response curve analysis.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: CML cells or primary BP-CML CD34+ cells were treated with this compound, a TKI, or the combination for 72 hours.

  • Staining: Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) were added to the cell suspension.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were identified as early apoptotic cells, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

  • Quantification: The percentage of apoptotic cells was determined from the flow cytometry data.

Colony Formation Assay
  • Cell Preparation: Single-cell suspensions of BP-CML CD34+ cells were prepared.

  • Plating: Cells were plated in methylcellulose-based medium (MethoCult™) in 35 mm culture dishes at a density of 1x10^4 cells per dish.

  • Treatment: this compound, a TKI, or the combination was added directly to the methylcellulose medium.

  • Incubation: The plates were incubated for 14 days at 37°C in a 5% CO2 incubator to allow for colony formation.

  • Colony Counting: Colonies containing 50 or more cells were counted under an inverted microscope.

  • Self-Renewal Assay: Primary colonies were harvested, dissociated into single cells, and replated in fresh methylcellulose medium for a secondary colony formation assay to assess self-renewal capacity.

Western Blot Analysis
  • Protein Extraction: CML cells were treated with this compound for 24 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated and total BCR-ABL, c-Kit, Src, and CRKL. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Diagrams

Synergistic Inhibition of Pro-Survival Signaling in CML by Stachydrine and TKIs

G cluster_downstream Downstream Signaling BCR_ABL BCR-ABL CRKL p-CRKL BCR_ABL->CRKL Activates c_Kit c-Kit Proliferation Cell Proliferation c_Kit->Proliferation Src Src Survival Cell Survival Src->Survival Stachydrine Stachydrine Stachydrine->BCR_ABL Inhibits (p) Stachydrine->c_Kit Inhibits (p) Stachydrine->Src Inhibits (p) TKI TKI TKI->BCR_ABL Inhibits CRKL->Proliferation CRKL->Survival

Caption: Synergistic inhibition of key oncogenic tyrosine kinases in CML.

Experimental Workflow for Assessing Synergy

G cluster_assays In Vitro Assays cluster_results Endpoints start CML Cell Culture (Cell Lines & Primary Cells) treatment Treatment with Stachydrine, TKI, or Combination start->treatment proliferation Proliferation Assay (BrdU) treatment->proliferation apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis colony Colony Formation Assay treatment->colony western Western Blot (Signaling Proteins) treatment->western analysis Data Analysis proliferation->analysis apoptosis->analysis colony->analysis western->analysis ci_value Combination Index (CI) analysis->ci_value apoptosis_rate Apoptosis Rate analysis->apoptosis_rate colony_number Colony Number analysis->colony_number protein_level Protein Phosphorylation analysis->protein_level synergy Conclusion: Synergistic Effect ci_value->synergy apoptosis_rate->synergy colony_number->synergy protein_level->synergy

Caption: Workflow for evaluating Stachydrine and TKI synergy.

Conclusion

The preclinical data strongly suggest a synergistic relationship between this compound and BCR-ABL tyrosine kinase inhibitors in the context of Chronic Myeloid Leukemia. By simultaneously targeting multiple oncogenic tyrosine kinases, including BCR-ABL, c-Kit, and Src, the combination therapy leads to enhanced apoptosis and reduced proliferative and self-renewal capacity of CML cells, including those resistant to standard TKI therapy.[1] These findings provide a solid rationale for further investigation of this combination in in vivo models and potentially in clinical settings to improve therapeutic outcomes for CML patients. At present, robust evidence for synergistic effects of this compound with other classes of drugs, such as conventional chemotherapeutics or anti-inflammatory agents, is limited and requires further research.

References

Stachydrine Hydrochloride: A Preclinical Benchmark Against Standard-of-Care Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachydrine hydrochloride, a quaternary ammonium alkaloid, has garnered significant interest for its potential therapeutic applications across a spectrum of diseases, including cardiovascular disorders, neurological conditions, and cancer. This guide provides a comparative analysis of this compound against current standard-of-care treatments in key preclinical models. The data presented herein is intended to offer an objective overview for researchers and drug development professionals, highlighting the compound's potential while underscoring the necessity for further investigation.

Cardiovascular Disease: Focus on Heart Failure

Heart failure remains a significant global health challenge. Standard-of-care typically involves a combination of beta-blockers, renin-angiotensin-aldosterone system (RAAS) inhibitors, aldosterone antagonists, and SGLT2 inhibitors. Preclinical studies suggest this compound may offer cardioprotective effects through distinct mechanisms.

Comparative Preclinical Efficacy in Heart Failure

One preclinical study provides a direct comparison of this compound with telmisartan, an angiotensin II receptor blocker (ARB), in a mouse model of heart failure induced by transverse aortic constriction (TAC).

ParameterModelThis compound (12 mg/kg)Telmisartan (7.2 mg/kg)Control (TAC)
Ejection Fraction (%) TAC-induced heart failure in miceSignificantly improved vs. TACSignificantly improved vs. TACDecreased
Fractional Shortening (%) TAC-induced heart failure in miceSignificantly improved vs. TACSignificantly improved vs. TACDecreased
Cardiac Fibrosis TAC-induced heart failure in miceSignificantly reduced vs. TACNot reported in the abstractIncreased

Data synthesized from a preclinical study.

Signaling Pathways in Cardioprotection

This compound appears to exert its cardioprotective effects through the modulation of calcium homeostasis and by targeting key signaling pathways involved in cardiac remodeling.

cluster_TAC Pressure Overload (TAC) cluster_SH This compound cluster_Cellular Cellular Response TAC Transverse Aortic Constriction CaMKII CaMKII Hyper-phosphorylation TAC->CaMKII SH Stachydrine hydrochloride SH->CaMKII Inhibits RyR2 RyR2 Hyper-phosphorylation CaMKII->RyR2 PLN PLN Hyper-phosphorylation CaMKII->PLN Ca_Mishandling Calcium Mishandling RyR2->Ca_Mishandling PLN->Ca_Mishandling Heart_Failure Heart Failure Ca_Mishandling->Heart_Failure

This compound's role in heart failure.
Experimental Protocol: TAC-Induced Heart Failure in Mice

  • Animal Model: C57BL/6

Safety Operating Guide

Proper Disposal Procedures for Stachydrine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of Stachydrine hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance.[1][2][3] Understanding its potential hazards is the first step in safe handling and disposal.

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][3][4]

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, lab coats, and safety goggles, is mandatory. If there is a risk of dust formation, respiratory protection (e.g., a particulate filter device) should be used.[2]

  • Handling: All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4] Avoid generating dust.[2] Do not eat, drink, or smoke when using this product.[1][3]

The table below summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CodeSignal Word
Acute Toxicity, Oral (Category 4)H302Warning
Acute Toxicity, Dermal (Category 4)H312Warning
Acute Toxicity, Inhalation (Category 4)H332Warning

Data sourced from multiple Safety Data Sheets (SDS).[1][3]

Regulatory Framework for Chemical Waste Disposal

The disposal of this compound, as with all hazardous chemicals, is governed by stringent local, regional, and national regulations.[2][3] In the United States, the Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA).[5] Many academic and research institutions operate under specific regulations like Subpart K, which provides an alternative framework for managing hazardous waste in laboratories.[5][6]

It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.[7][8] EHS professionals are trained to ensure that waste is managed in a compliant and safe manner.[7]

Standard Operating Procedure for Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste.[2] It should never be disposed of down the drain or in the regular trash.[2][8] The standard procedure does not involve chemical neutralization or treatment at the laboratory bench; rather, it involves the safe collection, labeling, and transfer of waste to a certified hazardous waste management company.[3][9]

Step-by-Step Disposal Workflow:

  • Waste Identification: All waste containing this compound (e.g., unused compound, contaminated consumables like pipette tips and weigh boats, or solutions) must be identified as hazardous chemical waste.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible waste container.[7][10] Plastic containers are often preferred.[7]

    • The container must be kept tightly sealed except when adding waste.[2][8]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify all contents, including "this compound" and any solvents or other chemicals present.

    • Include relevant hazard pictograms (e.g., the GHS exclamation mark pictogram for acute toxicity).[1]

  • Segregation and Storage:

    • Store the this compound waste separately from other incompatible waste streams.[10]

    • Store the waste container in a designated "Satellite Accumulation Area" within the laboratory, which is at or near the point of generation.[7]

    • Ensure the storage area has secondary containment to control any potential spills.[8]

  • Arrange for Pickup:

    • Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.[7][8] Do not transport hazardous waste yourself.[8]

Spill and Emergency Procedures

In the event of a spill, the primary goal is to prevent exposure and contamination.

  • Containment: Prevent the spill from spreading. For solid spills, avoid creating dust.[4]

  • Cleanup: Spilled material and all cleanup supplies (e.g., absorbent pads, contaminated PPE) must be collected and disposed of as hazardous waste.[8]

  • Reporting: Report all spills to your laboratory supervisor and the EHS department. For large or unmanageable spills, evacuate the area and follow your institution's emergency procedures.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Waste Generation & Preparation cluster_storage Storage & Collection A This compound Waste Generated B Is this waste hazardous? A->B C YES (Acute Toxicity) B->C Consult SDS D Select appropriate, leak-proof waste container C->D E Label container clearly: 'Hazardous Waste' List all contents D->E F Add waste to container E->F G Keep container securely closed when not in use F->G H Store in designated Satellite Accumulation Area G->H I Segregate from incompatible waste H->I J Container Full or Waste Stream Complete? I->J K YES J->K L Contact Environmental Health & Safety (EHS) for pickup K->L M EHS transports for final disposal via certified vendor L->M

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safe Handling and Disposal of Stachydrine Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Stachydrine hydrochloride. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and protocols for disposal to ensure a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health effects. Based on available safety data, the primary hazards are:

  • Acute Toxicity : Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Respiratory Irritation : Inhalation of dust may cause irritation to the respiratory system.[3]

  • Skin Irritation : Prolonged or frequent contact with skin may lead to dermal irritation.[3]

  • Combustibility : The substance is combustible and can release hazardous products like nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) in a fire.[3]

It is not classified as corrosive or a serious eye irritant, but appropriate precautions are mandatory.[3]

Personal Protective Equipment (PPE) Requirements

The selection and use of appropriate PPE are critical to minimize exposure. The following table summarizes the required equipment.

Protection Type Specification Standard Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)EN 374To prevent skin contact.[3] Check with the glove supplier for specific breakthrough times.
Respiratory Protection Particulate filter respiratorEN 143Required when dust formation is likely. A P2 filter, which filters at least 94% of airborne particles, is recommended.[3]
Eye Protection Safety glasses with side-shields or goggles---To protect eyes from dust particles.[4]
Face Protection Face shield---Recommended in situations with a higher risk of dust generation or splashing.[4]
Body Protection Laboratory coat or protective clothing---To prevent contamination of personal clothing.[4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for safety. This protocol covers the entire process from preparation to cleanup.

3.1. Preparation and Engineering Controls

  • Ventilation : Always handle this compound in a well-ventilated area. A chemical fume hood or a ventilated enclosure with local exhaust is highly recommended to control dust.[3]

  • Designated Area : Cordon off a specific area for handling the compound.

  • Gather Materials : Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper), and waste containers are within reach.

  • Personal Hygiene : Wash hands thoroughly before donning PPE. Do not eat, drink, or smoke in the handling area.[3]

3.2. Weighing and Handling the Compound

  • Don PPE : Put on a lab coat, two pairs of gloves, and safety glasses. If dust is anticipated, a respirator and face shield are necessary.

  • Minimize Dust : Handle the solid material carefully to avoid creating dust. Use techniques like gentle scooping rather than pouring from a height.

  • Weighing : Conduct weighing inside a ventilated enclosure to contain any airborne particles.

  • Solution Preparation : If dissolving the solid, add the powder to the solvent slowly to prevent splashing.

3.3. Post-Handling and Cleanup

  • Decontamination : Clean all surfaces and equipment that came into contact with the chemical using an appropriate cleaning agent.

  • Doff PPE : Remove PPE in the correct order to avoid self-contamination (outer gloves, face shield, gown, inner gloves, respirator, safety glasses).

  • Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.[3]

Emergency and First Aid Procedures

In case of accidental exposure, immediate action is crucial.

Exposure Route First Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[3][5]
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water and soap.[3][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[3]
Ingestion Rinse mouth thoroughly with water. Do not induce vomiting. Call a poison center or doctor immediately if you feel unwell.[3][5]

Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste.

  • Waste Collection : Collect all waste, including contaminated PPE, weighing paper, and excess compound, in a clearly labeled, sealed, and airtight container.[4]

  • Segregation : Keep this waste separate from general laboratory trash.

  • Disposal Route : Dispose of the hazardous waste through an authorized waste management company.[4] Adhere strictly to all local, regional, and national environmental regulations.[3]

  • Prohibition : Do not empty into drains or dispose of with household garbage.[1][3]

Workflow Visualization

The following diagram illustrates the standard operating procedure for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_final 4. Final Safety Steps prep1 Verify Ventilation (Fume Hood) prep2 Don Required PPE (Gloves, Gown, Goggles) prep1->prep2 handle1 Weigh Compound (Minimize Dust) prep2->handle1 handle2 Prepare Solution or Perform Experiment handle1->handle2 clean1 Decontaminate Workspace & Equipment handle2->clean1 emergency Emergency Occurs? (Spill/Exposure) handle2->emergency clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Dispose via Authorized Waste Management clean2->clean3 final1 Doff PPE Correctly clean3->final1 final2 Wash Hands Thoroughly final1->final2 first_aid Follow First Aid Procedures emergency->first_aid YES

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stachydrine hydrochloride
Reactant of Route 2
Stachydrine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.